Gibberellenic acid
Description
Properties
IUPAC Name |
(1R,2S,3S,4S,5S,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24)/t12-,13+,14+,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHZEMKSAYRHSW-SBECISRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C=CC2=C3CCC4(CC3(CC4=C)C(C21)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](C=CC2=C3CC[C@@]4(C[C@]3(CC4=C)[C@H]([C@@H]21)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Gibberellic Acid: A Technical Chronicle of "Foolish Seedlings" and Fungal Secrets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The history of gibberellic acid is a compelling narrative of keen observation, meticulous experimentation, and international scientific collaboration. What began with a peculiar rice disease in Japan ultimately unveiled a new class of phytohormones with profound implications for plant physiology and agriculture. This technical guide delves into the core scientific discoveries, presenting the experimental methodologies and quantitative data that paved the way for our modern understanding of gibberellins.
A Historical Overview: From "Bakanae" to Bioactive Molecules
The story of gibberellic acid begins with the observation of "bakanae" (meaning "foolish seedling" in Japanese), a disease that caused rice plants to grow abnormally tall and slender, only to become sterile and unstable.[1] In 1898, Japanese scientist Shotaro Hori was the first to scientifically describe the disease, attributing it to a fungal pathogen.[2] However, it was the pioneering work of Eiichi Kurosawa in 1926 that marked a turning point in understanding the cause of the disease's symptoms.[2][3] Kurosawa demonstrated that sterile filtrates from cultures of the fungus, then known as Gibberella fujikuroi (now reclassified as Fusarium fujikuroi), could induce the characteristic overgrowth in healthy rice seedlings.[2] This elegantly simple experiment suggested that a chemical substance produced by the fungus was responsible for the dramatic physiological effects.
Following Kurosawa's discovery, the race was on to isolate and identify the active compound. In the 1930s, Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo successfully crystallized a substance from the fungal culture filtrates, which they named "gibberellin." Their initial preparations, however, were a mixture of several related compounds. It wasn't until the 1950s that the individual gibberellins were separated and their structures elucidated, a feat accomplished by research groups in Japan, the United States, and the United Kingdom. This period of intense research led to the identification of numerous gibberellins, with gibberellic acid (GA3) being one of the most potent and well-studied.
The realization that gibberellins were not just fungal metabolites but also endogenous plant hormones came from the work of researchers like Bernard Phinney, who in the 1950s, showed that extracts from higher plants could elicit the same growth responses in dwarf maize mutants as the fungal-derived gibberellins. This discovery opened up a new frontier in plant biology, establishing gibberellins as a critical class of hormones regulating a wide array of developmental processes, including stem elongation, seed germination, and flowering.
Key Experiments in the Discovery of Gibberellic Acid
The discovery and characterization of gibberellic acid were underpinned by a series of meticulously designed experiments. The following sections detail the methodologies of some of the most pivotal studies.
Kurosawa's Demonstration of a Growth-Promoting Substance (1926)
Objective: To determine if a secreted substance from Gibberella fujikuroi was responsible for the symptoms of "bakanae" disease in rice.
Experimental Protocol:
-
Preparation of Sterile Filtrate: The fungal culture was passed through a filter fine enough to remove all fungal hyphae and spores, resulting in a sterile, cell-free liquid containing the secreted metabolites.
-
Bioassay with Rice Seedlings: Healthy rice seedlings were grown in a controlled environment. A subset of these seedlings was treated with the sterile fungal filtrate. The filtrate was likely applied to the shoots or roots of the seedlings.
-
Observation and Measurement: The growth of the treated seedlings was compared to a control group of untreated seedlings. Kurosawa observed that the seedlings treated with the fungal filtrate exhibited the same rapid elongation characteristic of the "bakanae" disease.
Yabuta and Sumiki's Isolation and Crystallization of Gibberellin (1930s)
Objective: To isolate and purify the active growth-promoting substance from the culture filtrate of Gibberella fujikuroi.
Experimental Protocol:
-
Large-Scale Fungal Fermentation: Large quantities of Gibberella fujikuroi were grown in liquid culture to produce a sufficient amount of the active substance for chemical analysis.
-
Extraction: The culture filtrate was acidified to a low pH (e.g., pH 2.5) and then extracted with an organic solvent such as ethyl acetate. This process separates the acidic gibberellin compounds from the aqueous culture medium.
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Purification: The crude extract was then subjected to a series of purification steps. While the exact details of Yabuta and Sumiki's early methods are not fully documented in accessible sources, later methods for gibberellin purification have involved techniques such as:
-
Liquid-Liquid Partitioning: Further separating compounds based on their differential solubility in immiscible solvents.
-
Adsorption Chromatography: Using materials like charcoal or silica gel to separate compounds based on their affinity for the stationary phase.
-
-
Crystallization: The purified extract was concentrated, and a solvent in which the gibberellin was poorly soluble was added to induce crystallization. This resulted in the formation of a crystalline solid, which they named gibberellin.
Bioassays for Gibberellin Activity
The discovery and purification of gibberellins were heavily reliant on sensitive and specific bioassays to detect and quantify their biological activity. Dwarf varieties of pea and maize, which are genetically deficient in gibberellin biosynthesis, proved to be invaluable tools.
Dwarf Pea Bioassay:
-
Plant Material: Genetically dwarf pea seedlings (e.g., Pisum sativum 'Progress No. 9') were grown under controlled conditions until they reached a specific developmental stage (e.g., 7-8 days old).
-
Application of Test Solution: A small, measured volume of the test solution (e.g., a fungal extract or a purified gibberellin solution) was applied to the apical bud or a young leaf of the dwarf pea seedlings.
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Incubation: The treated plants were grown for a set period (e.g., 5-7 days) under controlled light and temperature.
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Measurement: The elongation of a specific internode (the stem section between two nodes) was measured and compared to control plants treated with a solution lacking the active substance. The extent of internode elongation was directly proportional to the concentration of gibberellin in the applied solution.
Dwarf Maize Bioassay:
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Plant Material: Seedlings of a dwarf mutant of maize (e.g., d1, d2, d3, or d5 mutants of Zea mays) were used. These mutants have specific blocks in the gibberellin biosynthesis pathway.
-
Application of Test Solution: A known amount of the test substance was applied to the first unfolding leaf of the seedling.
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Growth Period: The plants were allowed to grow for a specified period.
-
Measurement: The length of the leaf sheaths was measured. The increase in leaf sheath length compared to untreated control plants provided a quantitative measure of gibberellin activity.
Quantitative Data from Early Gibberellin Experiments
While detailed quantitative data from the very earliest experiments of Kurosawa and Yabuta are scarce in readily available literature, later studies and bioassays provide a clearer picture of the dose-dependent effects of gibberellins. The following tables summarize representative quantitative data.
| Experiment | Organism/Assay | Treatment | Observed Effect | Reference |
| Kurosawa's Filtrate Experiments (Qualitative) | Rice Seedlings | Sterile filtrate of Gibberella fujikuroi | Abnormal elongation of seedlings, characteristic of "bakanae" disease. | |
| Dwarf Pea Bioassay | Pisum sativum (dwarf variety) | Application of various gibberellins | Promotion of internode elongation. | |
| Dwarf Maize Bioassay | Zea mays (dwarf mutants) | Application of various gibberellins | Increased leaf sheath length. |
| Dwarf Pea Bioassay: Internode Elongation | Gibberellic Acid (GA3) Concentration (µ g/plant ) | Average Internode Elongation (mm) |
| Control | 0 | 5 ± 2 |
| Treatment 1 | 0.001 | 15 ± 3 |
| Treatment 2 | 0.01 | 35 ± 5 |
| Treatment 3 | 0.1 | 60 ± 7 |
| Treatment 4 | 1.0 | 85 ± 8 |
Note: The data in this table are representative and compiled from various sources on gibberellin bioassays. Actual results can vary depending on the specific dwarf pea variety and experimental conditions.
| Dwarf Maize Bioassay: Leaf Sheath Elongation | Gibberellic Acid (GA3) Concentration (µ g/plant ) | Average Increase in Leaf Sheath Length (mm) |
| Control | 0 | 2 ± 1 |
| Treatment 1 | 0.01 | 10 ± 2 |
| Treatment 2 | 0.1 | 25 ± 4 |
| Treatment 3 | 1.0 | 40 ± 5 |
| Treatment 4 | 10.0 | 55 ± 6 |
Note: The data in this table are representative and compiled from various sources on gibberellin bioassays. Actual results can vary depending on the specific dwarf maize mutant and experimental conditions.
Visualizing the Discovery and Mechanism of Action
To better understand the workflow of the early experiments and the molecular mechanism of gibberellin action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow from Kurosawa's initial discovery to the isolation and bioassay of gibberellins.
Caption: Simplified diagram of the gibberellin signaling pathway leading to the degradation of DELLA proteins and the promotion of growth.
Conclusion
The discovery of gibberellic acid stands as a testament to the power of scientific inquiry, transforming our understanding of plant growth and development. From the initial observations of a peculiar rice disease to the elucidation of a complex molecular signaling pathway, the journey of gibberellin research has been marked by significant milestones. The experimental protocols developed by pioneers like Kurosawa, Yabuta, and Sumiki, and the subsequent use of sensitive bioassays, laid the foundation for a field of study that continues to yield critical insights into plant biology. For researchers and professionals in drug development, this history not only provides a fascinating case study in natural product discovery but also highlights the intricate regulatory networks that govern life at the cellular and organismal levels. The legacy of the "foolish seedling" is a powerful reminder that even the most unusual biological phenomena can hold the key to profound scientific discoveries.
References
An In-depth Technical Guide to the Gibberellic Acid Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the gibberellic acid (GA) biosynthesis pathway, a critical process in plant growth and development. It details the enzymatic steps, subcellular localization, and regulatory mechanisms that control the levels of bioactive GAs. The information is presented to support research and development efforts aimed at modulating plant growth and development.
Introduction to Gibberellins
Gibberellins (GAs) are a large family of tetracyclic diterpenoid acids that function as essential phytohormones, regulating a wide array of developmental processes.[1][2] These include seed germination, stem elongation, dormancy, flowering, and fruit senescence.[1] While over 136 GAs have been identified, only a few, such as GA₁, GA₃, GA₄, and GA₇, are biologically active.[3][4] The concentration of these bioactive GAs is meticulously controlled through a complex interplay of biosynthesis, catabolism, and transport. Understanding this pathway is paramount for developing strategies to manipulate plant architecture and improve crop yields.
The Core Biosynthesis Pathway
The GA biosynthesis pathway in higher plants is a multi-stage process, compartmentalized within different parts of the cell: plastids, the endoplasmic reticulum (ER), and the cytoplasm. It begins with the synthesis of geranylgeranyl diphosphate (GGDP) and culminates in the production of bioactive GAs.
Stage 1: Plastid - Formation of ent-Kaurene
The pathway initiates in the plastids, where GGDP, a common precursor for diterpenoids, is converted into the tetracyclic hydrocarbon ent-kaurene. This process involves two key diterpene cyclases:
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ent-copalyl diphosphate synthase (CPS): Catalyzes the conversion of GGDP to ent-copalyl diphosphate (ent-CDP).
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ent-kaurene synthase (KS): Catalyzes the subsequent cyclization of ent-CDP to form ent-kaurene.
Stage 2: Endoplasmic Reticulum - Oxidation to GA₁₂
Following its synthesis in the plastid, ent-kaurene is transported to the ER. Here, it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases:
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ent-kaurene oxidase (KO): Oxidizes ent-kaurene to ent-kaurenoic acid.
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ent-kaurenoic acid oxidase (KAO): Further oxidizes ent-kaurenoic acid to produce GA₁₂, the first gibberellin in the pathway and a common precursor for all other GAs.
Stage 3: Cytoplasm - Formation of Bioactive GAs
The final stage occurs in the cytoplasm, where GA₁₂ is converted into various bioactive forms through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs). This stage features two main parallel pathways: the non-13-hydroxylation pathway and the 13-hydroxylation pathway.
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GA 20-oxidases (GA20ox): These enzymes catalyze the sequential oxidation of C-20, leading to the removal of this carbon and the formation of C₁₉-GAs. For example, GA20ox converts GA₁₂ to GA₉ (non-13-hydroxylation pathway) and GA₅₃ to GA₂₀ (13-hydroxylation pathway).
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GA 3-oxidases (GA3ox): These enzymes catalyze the final step in the formation of bioactive GAs by hydroxylating the C-3 position. For instance, GA3ox converts GA₉ to the bioactive GA₄ and GA₂₀ to the bioactive GA₁.
The diagram below illustrates the core steps and cellular localization of the GA biosynthesis pathway.
Regulation of GA Biosynthesis
The levels of bioactive GAs are tightly regulated to meet the developmental needs of the plant and respond to environmental cues. This regulation occurs at multiple levels, including gene expression and feedback mechanisms.
Transcriptional Regulation: The expression of genes encoding key biosynthetic enzymes, particularly GA20ox and GA3ox, is a major control point. Environmental signals such as light and temperature can influence the transcript levels of these genes. For example, the expression of some GA20ox genes is regulated by light, linking GA biosynthesis to photoperiodic responses.
Feedback Regulation: The GA signaling pathway itself regulates GA biosynthesis through a negative feedback loop. High levels of bioactive GA suppress the expression of GA20ox and GA3ox genes and, conversely, promote the expression of genes encoding catabolic enzymes like GA 2-oxidases (GA2ox). This homeostatic mechanism ensures that GA levels are maintained within an optimal range.
Catabolism and Deactivation: The primary mechanism for deactivating bioactive GAs is 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2ox) . These enzymes convert bioactive GAs (e.g., GA₁, GA₄) and their immediate precursors into inactive forms (e.g., GA₈, GA₃₄). The expression and activity of GA2ox enzymes are critical for controlling GA homeostasis and are influenced by developmental and environmental signals.
Key Enzymes in GA Biosynthesis and Catabolism
The table below summarizes the key enzyme families involved in the later, highly regulated stages of GA metabolism. These enzymes, particularly the 2-ODDs, are prime targets for genetic and chemical manipulation of plant growth.
| Enzyme Family | Abbreviation | Substrate(s) (Example) | Product(s) (Example) | Cellular Location | Function |
| GA 20-oxidase | GA20ox | GA₁₂, GA₅₃ | GA₉, GA₂₀ | Cytoplasm | Key control point in the synthesis of C₁₉-GA precursors. |
| GA 3-oxidase | GA3ox | GA₉, GA₂₀ | GA₄, GA₁ (Bioactive) | Cytoplasm | Catalyzes the final step to produce bioactive GAs. |
| GA 2-oxidase | GA2ox | GA₁, GA₄, GA₉, GA₂₀ | GA₈, GA₃₄, GA₅₁, GA₂₉ (Inactive) | Cytoplasm | Primary enzyme for GA deactivation, controlling hormone levels. |
Experimental Protocols
Studying the GA biosynthesis pathway requires precise methodologies for quantifying hormone levels, measuring enzyme activity, and analyzing gene expression. Below are outlines of standard protocols used in GA research.
Protocol 1: Quantification of Endogenous Gibberellins by GC-MS
This protocol provides a method for the extraction, purification, and quantification of GAs from plant tissues.
Workflow Diagram:
References
An In-depth Technical Guide to the Core Components of the Gibberellic Acid Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibberellic acid (GA) is a crucial phytohormone that regulates a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering. The signaling pathway that transduces the GA signal is a pivotal area of study for understanding plant growth and for the development of agrochemicals that can modulate it. This guide provides a detailed technical overview of the core components of the GA signaling pathway, focusing on the molecular interactions, quantitative data, and key experimental methodologies used to elucidate this fundamental biological process.
The central dogma of GA signaling involves the de-repression of a signaling cascade. In the absence of GA, growth is actively restrained by a family of nuclear proteins known as DELLA proteins. The perception of GA by its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a series of events that leads to the targeted degradation of DELLA proteins, thereby releasing the brakes on plant growth and development.[1][2][3] This process is primarily mediated by the ubiquitin-proteasome system, highlighting a common mechanism of signal transduction in eukaryotes.
Core Components of the GA Signaling Pathway
The fundamental components of the GA signaling module are:
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Gibberellin (GA): The signaling molecule, a diterpenoid phytohormone.
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GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that binds to GA.[2]
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DELLA Proteins: A family of nuclear-localized transcriptional regulators that act as master repressors of GA responses.[4]
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SCFSLY1/GID2 E3 Ubiquitin Ligase Complex: A multi-protein complex that targets DELLA proteins for ubiquitination and subsequent degradation. The specificity is conferred by the F-box proteins SLY1 (in Arabidopsis) or GID2 (in rice).
The Molecular Mechanism of GA Signaling
The current model of GA signaling can be summarized in the following steps:
-
GA Perception: In the presence of bioactive GAs, the hormone binds to the GID1 receptor. This binding induces a conformational change in GID1, promoting its interaction with DELLA proteins.
-
Formation of the GA-GID1-DELLA Complex: The GA-bound GID1 receptor has a high affinity for the DELLA domain of DELLA proteins, leading to the formation of a stable ternary complex.
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Recruitment of the E3 Ligase: The formation of the GA-GID1-DELLA complex facilitates the interaction between DELLA and the F-box protein SLY1 (in Arabidopsis) or GID2 (in rice), which are components of the SCF E3 ubiquitin ligase complex.
-
Ubiquitination and Degradation: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein. This ubiquitination marks the DELLA protein for degradation by the 26S proteasome.
-
De-repression of GA Responses: The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth.
Quantitative Data on Pathway Components
While comprehensive quantitative data for all interactions in the GA signaling pathway are still being actively researched, the following tables summarize some of the available information.
Table 1: Binding Affinities
| Interacting Molecules | Organism/System | Method | Dissociation Constant (Kd) or other metric | Reference |
| SmGID1a - GA4 | Selaginella moellendorffii | In vitro GA binding assay | 8 x 10-9 M | |
| GID1 - DELLA | Various | Yeast Two-Hybrid | Semi-quantitative (β-galactosidase activity) |
Table 2: Protein Stability and Degradation
| Protein | Condition | Organism/System | Half-life (t1/2) or Observation | Reference |
| RGA | +GA | Arabidopsis thaliana | Rapid degradation (within 0.5-2 hours) | |
| RGL2 | +GA | Arabidopsis thaliana | Rapid degradation (disappeared after 5 hours) | |
| TAP-RGA | +MG132 (proteasome inhibitor) | Arabidopsis thaliana cell-free system | Half-life prolonged at least six-fold | |
| TAP-GAI | +MG132 (proteasome inhibitor) | Arabidopsis thaliana cell-free system | Half-life prolonged at least six-fold | |
| Total Protein (Global) | - | Arabidopsis thaliana | 3.5 days |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the gibberellic acid signaling pathway.
Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction
This protocol is adapted for testing the GA-dependent interaction between a GID1 protein (bait) and a DELLA protein (prey) using the GAL4-based system (e.g., with pGBKT7 and pGADT7 vectors).
Materials:
-
Yeast strains (e.g., AH109, Y2HGold)
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Bait vector (e.g., pGBKT7) containing the GID1 coding sequence
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Prey vector (e.g., pGADT7) containing the DELLA coding sequence
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Competent yeast cells
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SD/-Leu/-Trp (DDO) and SD/-Leu/-Trp/-His/-Ade (QDO) agar plates
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Gibberellic acid (GA3 or other bioactive GA)
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X-gal or ONPG for β-galactosidase assay
Procedure:
-
Plasmid Construction:
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Clone the full-length coding sequence of the GID1 gene in-frame with the GAL4 DNA-binding domain (BD) in the pGBKT7 vector.
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Clone the full-length coding sequence of the DELLA gene in-frame with the GAL4 activation domain (AD) in the pGADT7 vector.
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Verify the constructs by sequencing.
-
-
Yeast Transformation:
-
Co-transform the pGBKT7-GID1 (bait) and pGADT7-DELLA (prey) plasmids into a suitable yeast strain (e.g., AH109) using the lithium acetate/polyethylene glycol method.
-
As controls, transform bait with an empty prey vector and prey with an empty bait vector to check for autoactivation.
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Plate the transformation mix on SD/-Leu/-Trp dropout plates to select for yeast cells containing both plasmids.
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Incubate at 30°C for 2-4 days until colonies appear.
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Interaction Assay:
-
Qualitative Assay (Growth on selective media):
-
Inoculate several independent colonies from the DDO plates into liquid SD/-Leu/-Trp medium and grow overnight.
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Spot serial dilutions of the yeast cultures onto QDO plates and QDO plates supplemented with a range of GA concentrations (e.g., 1-100 µM).
-
Incubate at 30°C for 3-5 days and observe for growth. Growth on QDO plates indicates a protein-protein interaction.
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-
Qualitative Assay (β-galactosidase activity):
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Perform a colony-lift filter assay using X-gal. Blue color development indicates a positive interaction.
-
-
Quantitative Assay (Liquid β-galactosidase assay):
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Grow liquid cultures of the co-transformed yeast in SD/-Leu/-Trp medium with and without GA.
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Perform a liquid β-galactosidase assay using ONPG as a substrate and measure the absorbance to quantify the strength of the interaction.
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Co-Immunoprecipitation (Co-IP) for in vivo GID1-DELLA Interaction
This protocol is designed to demonstrate the interaction between GID1 and DELLA proteins within plant cells. It assumes the use of transient expression in Nicotiana benthamiana or stable transgenic Arabidopsis lines expressing tagged versions of the proteins (e.g., GID1-FLAG and DELLA-GFP).
Materials:
-
Plant tissue (e.g., N. benthamiana leaves or Arabidopsis seedlings) co-expressing tagged GID1 and DELLA proteins.
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Co-IP buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% Triton X-100, 1 mM EDTA, protease inhibitor cocktail, and 50 µM MG132 (proteasome inhibitor).
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Antibody-coupled magnetic beads (e.g., anti-FLAG M2 magnetic beads).
-
Wash buffer (Co-IP buffer with adjusted salt concentration if needed).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Protein Extraction:
-
Harvest plant tissue (1-2 g) and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a mortar and pestle.
-
Resuspend the powder in 2-3 volumes of ice-cold Co-IP buffer.
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Vortex vigorously and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
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-
Immunoprecipitation:
-
Take a small aliquot of the supernatant as the "input" control.
-
Add the remaining extract to the antibody-coupled magnetic beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
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-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold wash buffer.
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-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
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Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Separate the proteins by SDS-PAGE.
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Perform a Western blot analysis using antibodies against both tags (e.g., anti-FLAG and anti-GFP) to detect the bait and co-immunoprecipitated prey proteins.
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Chromatin Immunoprecipitation (ChIP) followed by qPCR for DELLA Target Genes
This protocol outlines the procedure to identify genomic regions directly bound by DELLA proteins in Arabidopsis thaliana. It assumes the use of a transgenic line expressing a tagged DELLA protein (e.g., RGA-GFP).
Materials:
-
Arabidopsis seedlings expressing a tagged DELLA protein.
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Formaldehyde for cross-linking.
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Buffers for nuclei isolation, lysis, and immunoprecipitation.
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Antibody against the tag (e.g., anti-GFP).
-
Protein A/G magnetic beads.
-
Buffers for washing and elution.
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Proteinase K and RNase A.
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DNA purification kit.
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Primers for qPCR targeting potential DELLA binding sites.
Procedure:
-
Cross-linking:
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Submerge seedlings in a 1% formaldehyde solution under vacuum for 15-20 minutes.
-
Quench the cross-linking by adding glycine to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.
-
Rinse the seedlings with water and blot dry.
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-
Chromatin Preparation:
-
Grind the cross-linked tissue in liquid nitrogen.
-
Isolate nuclei using appropriate buffers.
-
Lyse the nuclei and sonicate the chromatin to shear DNA into fragments of 200-800 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
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-
Immunoprecipitation:
-
Take an aliquot of the chromatin as the "input" control.
-
Incubate the remaining chromatin with the specific antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours.
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Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted chromatin and the input sample and incubate at 65°C for at least 6 hours to reverse the cross-links.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis by qPCR:
-
Perform quantitative PCR on the immunoprecipitated DNA and the input DNA using primers designed for potential target gene promoters.
-
Calculate the enrichment of target sequences in the IP sample relative to the input and a negative control region.
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Conclusion
The gibberellic acid signaling pathway represents a paradigm of hormone-mediated de-repression in plants. The core components—GID1, DELLA proteins, and the SCFSLY1/GID2 E3 ligase—form a tightly regulated module that integrates developmental and environmental cues to control plant growth. While the qualitative framework of this pathway is well-established, a deeper quantitative understanding of the protein-protein interactions, enzymatic kinetics, and protein turnover rates is essential for building predictive models of plant growth and for the rational design of novel growth regulators. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further dissect the intricacies of this vital signaling cascade.
References
- 1. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 4. Assessing Protein Synthesis and Degradation Rates in Arabidopsis thaliana Using Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Gibberellic Acid in Seed Germination: An In-depth Technical Guide
Abstract
Gibberellic acid (GA) is a critical phytohormone that orchestrates the complex process of seed germination. It acts as a key signaling molecule that breaks seed dormancy and promotes the transition from a quiescent embryo to a growing seedling. This technical guide provides a comprehensive overview of the molecular mechanisms underlying GA's role in seed germination, including its signaling pathway, interaction with other hormones, and its effect on enzymatic activity and gene expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in agricultural and pharmaceutical sciences.
Introduction
Seed germination is a pivotal stage in the plant life cycle, marking the resumption of metabolic activity in the embryo after a period of dormancy.[1] This process is tightly regulated by a balance of internal and external cues, with the phytohormones gibberellic acid (GA) and abscisic acid (ABA) playing central, yet antagonistic, roles.[2][3] While ABA is primarily responsible for inducing and maintaining dormancy, GA promotes the breaking of dormancy and the initiation of germination.[1][2]
The action of GA in seed germination is multifaceted. It weakens the structures surrounding the embryo, such as the endosperm and seed coat, and mobilizes stored food reserves to provide energy for the growing seedling. This is achieved through the induction of hydrolytic enzymes, most notably α-amylase, which breaks down starch into usable sugars. At the molecular level, GA initiates a signaling cascade that leads to the degradation of transcriptional repressors known as DELLA proteins, thereby activating the expression of genes required for germination.
Understanding the intricate role of GA in seed germination has significant implications for agriculture, enabling the development of strategies to improve crop yield and uniformity. Furthermore, the signaling pathways involved offer potential targets for the development of novel plant growth regulators. This guide delves into the core mechanisms of GA action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
The Gibberellic Acid Signaling Pathway
The perception of GA and the subsequent signal transduction are crucial for the initiation of germination. The core of the GA signaling pathway involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the DELLA family of transcriptional repressors, and an F-box protein (SLY1 in Arabidopsis).
Upon imbibition, the level of bioactive GA increases in the embryo. GA then binds to the GID1 receptor, leading to a conformational change that promotes the interaction between GID1 and a DELLA protein. This GID1-GA-DELLA complex is recognized by the SCFSLY1 E3 ubiquitin ligase complex, which targets the DELLA protein for polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors, allowing for the expression of GA-responsive genes that drive germination.
Quantitative Data on Gibberellic Acid's Effect on Seed Germination
The application of exogenous GA can significantly enhance seed germination, particularly in species with dormant seeds. The optimal concentration of GA varies depending on the plant species and the level of dormancy.
Table 1: Effect of Gibberellic Acid (GA₃) Concentration on Seed Germination Percentage
| Plant Species | GA₃ Concentration | Germination (%) | Control (0 ppm GA₃) (%) | Reference(s) |
| Soybean (Glycine max) | 75 ppm | 77.83 | 76.83 | |
| 150 ppm | 92.58 | 76.83 | ||
| 225 ppm | - | 76.83 | ||
| Rice (Oryza sativa) | 10 mg/L | ~70 (at 36h) | ~50 (at 36h) | |
| 30 mg/L | ~85 (at 36h) | ~50 (at 36h) | ||
| 60 mg/L | ~90 (at 36h) | ~50 (at 36h) | ||
| Gentiana andrewsii | 50 ppm | 85 | 32 | |
| 100 ppm | ~80 | 32 | ||
| 150 ppm | ~78 | 32 | ||
| 200 ppm | ~75 | 32 | ||
| Okra (Abelmoschus esculentus) in 100 mM NaCl | 5 µM | 76.66 | - | |
| 10 µM | 83.33 | - | ||
| Arabidopsis thaliana (sly1-2 mutant) | GID1a-OE | 61 | <10 | |
| GID1b-OE | 81 | <10 | ||
| GID1c-OE | 46 | <10 |
Table 2: Effect of Gibberellic Acid (GA₃) on α-Amylase Activity in Rice Seeds
| GA₃ Concentration (mg/L) | Imbibition Time (hours) | α-Amylase Specific Activity (mU/mg protein) | Reference(s) |
| 0 | 2 | ~25 | |
| 24 | ~30 | ||
| 36 | ~35 | ||
| 10 | 2 | ~28 | |
| 24 | ~40 | ||
| 36 | ~50 | ||
| 30 | 2 | ~35 | |
| 24 | ~55 | ||
| 36 | ~70 | ||
| 60 | 2 | ~40 | |
| 24 | ~75 | ||
| 36 | ~95 |
Table 3: Representative GA-Responsive Genes in Arabidopsis Seeds
| Gene | Function | Regulation by GA | Reference(s) |
| AtGA3ox1 | GA biosynthesis | Upregulated | |
| AtGA20ox1 | GA biosynthesis | Upregulated | |
| AtGA2ox2 | GA catabolism | Downregulated | |
| AtCP1 | Cysteine proteinase | Upregulated | |
| XTH31 | Xyloglucan endotransglucosylase/hydrolase | Upregulated | |
| ABI5 | ABA-responsive transcription factor | Downregulated | |
| RGL2 | DELLA protein | GA promotes protein degradation |
Experimental Protocols
Generalized Seed Germination Assay with GA Treatment
This protocol provides a general framework for assessing the effect of gibberellic acid on seed germination. Specific parameters such as GA concentration, stratification time, and incubation conditions may need to be optimized for different species.
Materials:
-
Seeds of interest
-
Gibberellic acid (GA₃)
-
Ethanol (for dissolving GA₃)
-
Sterile distilled water
-
Petri dishes (9 cm)
-
Filter paper or solid growth medium (e.g., 0.8% agar with Murashige and Skoog (MS) medium)
-
Forceps
-
Growth chamber or incubator
Procedure:
-
Prepare GA₃ Stock Solution: Dissolve a known amount of GA₃ powder in a small volume of absolute ethanol. Bring the solution to the desired final volume with sterile distilled water to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the GA₃ stock solution with sterile distilled water (or liquid MS medium) to the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Include a control treatment with the same concentration of ethanol used to dissolve the GA₃.
-
Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. A common method is to wash seeds in 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.
-
Plating: Aseptically place a sterile filter paper into each petri dish and moisten with a specific volume of the respective GA₃ working solution or control solution. Alternatively, sow the sterilized seeds directly onto the surface of solid growth medium containing the appropriate GA₃ concentration.
-
Stratification (if required): For many species, a period of cold, moist treatment (stratification) is necessary to break dormancy. Seal the petri dishes and incubate at 4°C in the dark for a species-dependent duration (e.g., 2-4 days for Arabidopsis).
-
Incubation: Transfer the petri dishes to a growth chamber with controlled temperature, light, and humidity (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
Data Collection: Score germination at regular intervals (e.g., every 12 or 24 hours). Germination is typically defined as the emergence of the radicle through the seed coat. Calculate the germination percentage for each treatment.
Quantification of α-Amylase Activity
This protocol is adapted for measuring α-amylase activity in germinating cereal seeds treated with GA.
Materials:
-
Germinated seeds (from Protocol 4.1)
-
Extraction buffer (e.g., 0.2 M citrate buffer, pH 5.5)
-
Starch substrate solution (e.g., 1% soluble starch in buffer)
-
Dinitrosalicylic acid (DNS) reagent or Iodine-potassium iodide (IKI) solution
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Enzyme Extraction: Homogenize a known weight of germinated seeds in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C. Collect the supernatant, which contains the crude enzyme extract.
-
Enzyme Assay (DNS Method): a. Mix a small volume of the enzyme extract with the starch substrate solution. b. Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes). c. Stop the reaction by adding DNS reagent. d. Boil the mixture for 5-10 minutes to allow for color development. e. After cooling, measure the absorbance at 520-540 nm. The intensity of the color is proportional to the amount of reducing sugars produced by α-amylase activity.
-
Enzyme Assay (IKI Method): a. Follow steps 2a and 2b. b. Stop the reaction by adding a strong acid (e.g., 1 M HCl). c. Add IKI solution. The remaining starch will form a blue-black complex with the iodine. d. Measure the absorbance at 620 nm. A decrease in absorbance compared to a control without enzyme indicates starch hydrolysis.
-
Calculation: Calculate the enzyme activity based on a standard curve of a known reducing sugar (e.g., maltose for the DNS method) or by the amount of starch hydrolyzed. Express the activity in units per milligram of protein.
Analysis of Gene Expression by qRT-PCR
This protocol provides a standard workflow for analyzing the expression of GA-responsive genes.
Materials:
-
Germinated seeds (from Protocol 4.1)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Gene-specific primers for target and reference genes
Procedure:
-
RNA Extraction: Flash-freeze seed samples in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit or a standard protocol, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and a qPCR master mix. b. Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the expression of the target genes to one or more stably expressed reference genes (e.g., Actin or Ubiquitin). Calculate the relative gene expression using a method such as the 2-ΔΔCt method.
Interaction with Abscisic Acid (ABA)
The balance between GA and ABA is a critical determinant of seed fate. These two hormones act antagonistically to control the switch between dormancy and germination. High levels of ABA, often synthesized during seed maturation and in response to environmental stress, inhibit germination by suppressing the GA signaling pathway and promoting the expression of genes that reinforce dormancy.
Conversely, GA promotes germination by not only activating its own signaling pathway but also by downregulating ABA synthesis and signaling. For instance, GA can reduce the expression of key ABA biosynthesis genes and promote the degradation of ABI5, a major transcription factor in the ABA signaling pathway. The interplay between these two hormones is complex and involves intricate signaling crosstalk, ensuring that germination only occurs under favorable conditions.
Conclusion
Gibberellic acid is an indispensable hormone for the regulation of seed germination. Its signaling pathway, centered on the GID1-DELLA regulatory module, provides a clear mechanism for how GA derepresses the genes necessary for this critical developmental transition. The antagonistic relationship with ABA fine-tunes this process, allowing plants to respond to environmental cues and germinate at the optimal time. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to further explore the intricacies of GA's role in seed germination and to apply this knowledge in practical settings. Continued research in this area will undoubtedly uncover new layers of regulation and provide novel opportunities for crop improvement and the development of innovative agricultural technologies.
References
- 1. Lifting DELLA Repression of Arabidopsis Seed Germination by Nonproteolytic Gibberellin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive and negative regulation of seed germination by the Arabidopsis GA hormone receptors, GID1a, b, and c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Whitepaper: The Core Mechanism of Gibberellic Acid-Induced Stem Elongation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Gibberellic acid (GA), a diterpenoid plant hormone, is a critical regulator of plant growth and development, with its most prominent effect being the promotion of stem elongation.[1] This role is fundamental to processes such as seed germination, flowering, and fruit development.[2][3] The molecular mechanism underpinning GA-induced elongation involves a sophisticated signaling pathway that operates on a principle of derepression. At the core of this pathway are the DELLA proteins, a family of nuclear growth repressors.[4][5] In the absence of GA, DELLA proteins bind to and inhibit transcription factors, thereby restraining growth. The presence of bioactive GA triggers a cascade leading to the targeted destruction of these DELLA proteins, releasing the inhibition on transcription factors and activating genes responsible for cell elongation and division. This technical guide provides an in-depth examination of the GA biosynthesis and signaling pathways, presents quantitative data on its effects, details key experimental protocols for its study, and visualizes the core mechanisms through signaling diagrams.
The Molecular Basis of Gibberellin Action
Stem elongation is a complex process driven by both cell division in meristematic tissues and the subsequent expansion of these new cells. Gibberellic acid influences both of these cellular activities by modulating gene expression. The concentration of bioactive GAs and the sensitivity of the signaling pathway are tightly regulated through biosynthesis, catabolism, and a central signaling cascade.
Gibberellin Homeostasis: Biosynthesis and Catabolism
The level of bioactive GAs in plant tissues is meticulously controlled by feedback and feedforward regulation of the genes involved in their synthesis and deactivation. All gibberellins are diterpenoid acids derived from the terpenoid pathway. The biosynthesis of the primary active GAs in higher plants, such as GA1 and GA4, occurs in three main stages, distinguished by their subcellular locations.
-
Plastid: The process begins in the plastid, where ent-kaurene is synthesized from geranylgeranyl diphosphate (GGDP) via the enzymes ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).
-
Endoplasmic Reticulum: ent-kaurene is then transported to the endoplasmic reticulum, where it is oxidized by cytochrome P450 monooxygenases (P450s), specifically ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to produce GA12.
-
Cytosol: In the cytosol, GA12 is converted into various bioactive GAs through the action of 2-oxoglutarate-dependent dioxygenases (2ODDs), primarily GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox).
Conversely, GA 2-oxidases (GA2ox) are responsible for the deactivation of bioactive GAs, converting them into inactive catabolites like GA8 and GA34, thus providing a crucial mechanism for maintaining hormonal balance.
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
Gibberellic Acid and the Regulation of Fruit Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanisms through which gibberellic acid (GA) governs the intricate processes of fruit development. It covers the core signaling cascade, quantitative effects on fruit growth, crosstalk with other phytohormones, and detailed experimental protocols relevant to the field.
The Core Gibberellin Signaling Pathway
Gibberellins are essential phytohormones that regulate numerous aspects of plant growth, including the critical stages of fruit set and development.[1][2] The central mechanism of GA signaling operates on a "relief of restraint" model, where GA triggers the degradation of transcriptional repressors known as DELLA proteins.[3][4]
At low concentrations of bioactive GA, DELLA proteins are stable in the nucleus and act as potent growth inhibitors. They achieve this by binding to and inactivating transcription factors required for growth-related gene expression.[5] The signaling cascade is initiated when a bioactive GA molecule binds to its nuclear receptor, GIBBERELLIN-INSENSITIVE DWARF1 (GID1). This binding event induces a conformational change in GID1, promoting its interaction with the DELLA domain of a DELLA protein.
The formation of this stable GA-GID1-DELLA complex is a critical step, as it allows the complex to be recognized by an SCF E3 ubiquitin ligase complex (specifically SCFSLY1/GID2). This recognition leads to the polyubiquitination of the DELLA protein, marking it for degradation by the 26S proteasome. The subsequent destruction of the DELLA repressor releases the previously inhibited transcription factors, allowing them to activate the expression of GA-responsive genes that drive cell division and expansion, culminating in fruit growth.
Caption: The core GA signaling pathway leading to DELLA protein degradation and activation of fruit growth.
Regulation of Fruit Set, Growth, and Parthenocarpy
Gibberellins are pivotal for the initial stages of fruit development, particularly fruit set, which is the transition of the ovary into a young fruit following fertilization. Successful pollination and fertilization trigger a significant increase in the levels of bioactive GAs within the ovary. This hormonal surge is achieved through the coordinated upregulation of GA biosynthesis genes (like GA20ox and GA3ox) and the downregulation of GA catabolism genes (like GA2ox). The resulting high concentration of GA overcomes the repressive effects of DELLA proteins, initiating the cell division and expansion necessary for fruit growth.
In the absence of fertilization, the application of exogenous GA can induce the development of seedless fruit, a phenomenon known as parthenocarpy. This occurs because the externally supplied GA bypasses the need for a fertilization-induced hormonal signal. By artificially promoting the degradation of DELLA proteins, the ovary is stimulated to develop into a fruit. Studies in species like tomato and Arabidopsis have demonstrated that mutants with reduced DELLA activity exhibit facultative parthenocarpy, underscoring the central role of these repressors in preventing fruit development before fertilization.
Quantitative Data on GA's Role in Fruit Development
The effects of gibberellins and their inhibitors on fruit development have been quantified in numerous studies. The data consistently show that GA promotes fruit set and growth, while inhibitors have the opposite effect.
Table 1: Effect of GA Biosynthesis Inhibitors and GA₃ on Tomato Fruit Development (Data synthesized from studies on 'Micro-Tom' tomato)
| Treatment | Fruit Set (%) | Final Fruit Weight (g) |
| Control (Pollinated) | 100 | 2.5 ± 0.2 |
| Paclobutrazol (GA Inhibitor) | 40 | 1.2 ± 0.1 |
| Paclobutrazol + GA₃ | 95 | 2.4 ± 0.3 |
| LAB 198999 (GA Inhibitor) | 25 | 1.3 ± 0.2 |
Table 2: Effect of Exogenous GA Application on Fruit Characteristics in Various Species (Data synthesized from multiple review articles and studies)
| Crop | GA Type | Application Concentration | Observed Effect |
| Grape | GA₃ | 25-100 ppm | Increased berry size, induction of seedlessness |
| Sweet Cherry | GA₃ | 300-500 mg/L | Induction of parthenocarpic fruit development |
| Citrus | GA₃ | 10-50 ppm | Delayed peel senescence, reduced fruit drop |
| Mango | GA₃ / GA₄ | 10-75 ppm | Increased fruit set and final retention |
| Apple | Promalin (GA₄₊₇ + 6-BA) | 100-150 ppm | Improved fruit weight, length, and shape |
Crosstalk with Other Phytohormones: The Auxin-GA Connection
Fruit development is not controlled by a single hormone but by a complex interplay between multiple signaling pathways. A particularly well-documented interaction is the crosstalk between auxin and gibberellin, which is crucial for fruit initiation.
Following fertilization, a surge in auxin production occurs, which is believed to be one of the primary triggers for fruit set. This auxin signal directly promotes the biosynthesis of bioactive GAs by upregulating the expression of key GA biosynthesis genes, such as GA20-oxidase and GA3-oxidase. Therefore, many of auxin's effects on fruit growth are mediated through the GA pathway. This is evidenced by experiments showing that in severely GA-deficient mutants, the application of auxin fails to induce fruit growth, demonstrating that a functional GA signaling pathway is required for auxin's action in this context. This synergistic relationship ensures a robust signal to commit the ovary to develop into a fruit.
Caption: Synergistic crosstalk between auxin and gibberellin pathways to initiate fruit set.
Key Experimental Protocols
This protocol describes a general method for applying GA₃ to unpollinated flowers to study its effect on parthenocarpic fruit development, adapted from methodologies used for sweet cherry and tomato.
-
Plant Preparation: Grow plants under controlled greenhouse conditions. Select flower buds at a pre-anthesis stage (just before opening) to ensure the pistil is receptive but has not been pollinated.
-
Emasculation: Carefully remove the anthers from the selected flower buds using fine-tipped forceps to prevent self-pollination. This step is critical for ensuring any resulting fruit growth is truly parthenocarpic.
-
Hormone Solution Preparation:
-
Prepare a stock solution of GA₃ (e.g., 10,000 mg/L) by dissolving GA₃ powder in 70-95% ethanol. Store at 4°C.
-
Prepare working solutions (e.g., 50 ppm, 300 mg/L) by diluting the stock solution with sterile deionized water. A small amount of a surfactant like Tween-20 (0.01-0.05%) can be added to improve coverage.
-
Prepare a mock control solution containing the same concentration of ethanol and surfactant as the working solutions.
-
-
Application: Using a fine-mist sprayer or a micropipette, apply the GA₃ working solution directly to the emasculated pistils until runoff. Treat control flowers with the mock solution. Ensure each treatment group has a sufficient sample size for statistical analysis.
-
Data Collection and Analysis:
-
Tag all treated flowers.
-
Monitor fruit set percentage over several weeks.
-
At predetermined time points (e.g., 7, 14, 21, and 35 days post-treatment), measure fruit diameter and weight.
-
This protocol outlines a method to study the necessity of endogenous GAs for fruit development using a chemical inhibitor like paclobutrazol (PBZ).
-
Plant and Flower Selection: Use pollinated flowers to study the effect of GA inhibition on normal, seed-dependent fruit development.
-
Inhibitor Preparation: Prepare a working solution of the GA biosynthesis inhibitor (e.g., 10⁻⁵ M paclobutrazol) in a suitable solvent and aqueous buffer.
-
Application: Apply the inhibitor solution to the ovaries of pollinated flowers at anthesis or shortly after. A control group should be treated with the buffer solution alone. A "rescue" group should be treated with both the inhibitor and exogenous GA₃ to confirm the specificity of the inhibitor's action.
-
Data Collection: Monitor and quantify fruit set and fruit growth (weight and size) over time, as described in the previous protocol.
-
Analysis: Compare the results from the inhibitor-treated group to the control and "rescue" groups. A significant reduction in fruit growth by the inhibitor that is reversed by the co-application of GA₃ provides strong evidence for the essential role of endogenous GA in the process.
Caption: A generalized experimental workflow for studying GA-induced parthenocarpic fruit development.
References
- 1. Plum Fruit Development Occurs via Gibberellin–Sensitive and –Insensitive DELLA Repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. notulaebotanicae.ro [notulaebotanicae.ro]
- 4. Plum Fruit Development Occurs via Gibberellin–Sensitive and –Insensitive DELLA Repressors | PLOS One [journals.plos.org]
- 5. Fruit Growth in Arabidopsis Occurs via DELLA-Dependent and DELLA-Independent Gibberellin Responses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Gibberellins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of gibberellins (GAs), a class of diterpenoid phytohormones crucial for various plant development processes. Understanding the relationship between the molecular structure of GAs and their biological activity is fundamental for the rational design of new plant growth regulators and for dissecting their complex signaling pathways. This document details the key structural features necessary for bioactivity, presents quantitative data from various bioassays, outlines the GA signaling and metabolic pathways, and provides detailed protocols for key experimental assays.
Core Structural Requirements for Gibberellin Bioactivity
The biological activity of the more than 130 identified gibberellins is determined by a few key structural features of the tetracyclic diterpenoid structure known as the ent-gibberellane skeleton.[1][2] While many GAs are precursors or inactive metabolites, a small subset, including GA₁, GA₃, GA₄, and GA₇, are considered the primary bioactive forms in most plants.[2][3]
The essential structural characteristics for high biological activity are:
-
C-19/C-10 γ-Lactone Ring: The presence of a five-membered lactone bridge between C-4 and C-10 is a critical feature for bioactivity in most assays.[4] Substitution with a δ-lactone (six-membered ring) generally results in reduced activity.
-
3β-Hydroxyl Group: A hydroxyl group at the 3β position is a strong determinant of high activity. Its removal or modification often leads to a significant loss of function. However, some GAs lacking this group, like GA₅, can still exhibit activity, though typically less than their 3β-hydroxylated counterparts.
-
C-7 Carboxyl Group: A carboxyl group at the C-7 position is indispensable for activity. This group is believed to be crucial for binding to the GA receptor, GID1.
-
C-20 Oxidation State: C₁₉-GAs (which have lost the C-20 carbon and possess the γ-lactone) are generally the most active forms. For C₂₀-GAs, the oxidation state of the C-20 carbon influences activity, with the typical order being γ-lactone > δ-lactol > δ-lactone > methyl > carboxyl.
Additional modifications can modulate activity:
-
13α-Hydroxylation: The presence of a hydroxyl group at C-13 can enhance activity, as seen in the high potency of GA₁ and GA₃. However, its effect can be species-dependent, and in some cases, non-13-hydroxylated GAs like GA₄ show higher activity, potentially due to better receptor binding affinity.
-
2β-Hydroxylation: This modification is a primary deactivation step. The introduction of a hydroxyl group at the 2β position renders the GA molecule inactive.
Quantitative Structure-Activity Relationship Data
The relative bioactivity of different gibberellins varies depending on the plant species and the specific bioassay used. This is attributed to differences in receptor molecule shapes and the capacity of the plant tissue to interconvert applied GAs into their active forms. The following tables summarize the relative activities of various GAs in widely used bioassay systems.
Table 1: Relative Activity of Gibberellins in the Tanginbozu Dwarf Rice Seedling Bioassay (This assay measures the elongation of the second leaf sheath. The system can perform extensive GA interconversions.)
| Gibberellin | Relative Activity (%) | Key Structural Features |
| GA₃ | 100 | 3β-OH, 13α-OH, γ-lactone, C1=C2 double bond |
| GA₁ | 80-100 | 3β-OH, 13α-OH, γ-lactone |
| GA₄ | 80-100 | 3β-OH, γ-lactone |
| GA₇ | 100 | 3β-OH, 13α-OH, γ-lactone, C1=C2 & C2=C3 double bonds |
| GA₉ | 10-50 | γ-lactone |
| GA₂₀ | 1-10 | 13α-OH, C-20 aldehyde precursor to GA₁ |
Table 2: Relative Activity of Gibberellins in the Barley Aleurone α-Amylase Bioassay (This assay measures the GA-induced production of α-amylase. The tissue has a limited ability for GA interconversion, making it a good test of receptor compatibility.)
| Gibberellin | Relative Activity (%) | Key Structural Features |
| GA₃ | 100 | 3β-OH, 13α-OH, γ-lactone, C1=C2 double bond |
| GA₁ | 80-100 | 3β-OH, 13α-OH, γ-lactone |
| GA₇ | 100 | 3β-OH, 13α-OH, γ-lactone, C1=C2 & C2=C3 double bonds |
| GA₄ | 10-50 | 3β-OH, γ-lactone |
| GA₅ | 1-10 | γ-lactone, C2=C3 double bond |
| GA₈ | <1 | 2β-OH, 3β-OH, 13α-OH, γ-lactone (Inactive) |
| GA₂₀ | <1 | 13α-OH, C-20 aldehyde precursor to GA₁ |
Gibberellin Biosynthesis and Deactivation Pathways
The concentration of bioactive GAs is tightly regulated by a balance between biosynthesis and deactivation. The biosynthesis pathway occurs across three cellular compartments: proplastids, the endoplasmic reticulum, and the cytoplasm.
References
The Role of Gibberellic Acid in Floral Induction and Development: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gibberellic acid (GA) is a diterpenoid phytohormone that plays a pivotal role in regulating the transition from vegetative growth to the reproductive phase in many plant species. It acts as a key signaling molecule, integrating environmental and developmental cues to ensure reproductive success. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning GA's role in floral induction and subsequent flower development. It details the core GA signaling pathway, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the involved biological pathways and workflows.
The Gibberellic Acid Signaling Pathway in Floral Induction
The floral transition is a critical developmental switch, and in many plants, particularly under non-inductive conditions like short days, GA is essential for this process.[1][2] The central mechanism of GA action involves the derepression of a signaling pathway that is constitutively restrained by a family of nuclear transcriptional regulators known as DELLA proteins.[3]
Core Components of the GA Signaling Cascade:
-
GA Perception: Bioactive GAs are perceived by the soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[3][4] In Arabidopsis, there are three GID1 paralogs (GID1a, GID1b, and GID1c) with partially overlapping functions.
-
GID1-DELLA Interaction: Upon binding GA, the GID1 receptor undergoes a conformational change that facilitates its interaction with DELLA proteins. This forms a stable GA-GID1-DELLA ternary complex.
-
DELLA Protein Degradation: The formation of this complex targets DELLA proteins for ubiquitination by an SCFSLY1/GID2 E3 ubiquitin ligase complex. Subsequently, the polyubiquitinated DELLA proteins are degraded by the 26S proteasome.
-
Activation of Floral Integrators: DELLA proteins act as repressors by interacting with and inactivating various transcription factors. Their degradation releases these transcription factors, allowing them to activate downstream target genes. Key floral integrator genes activated by the GA pathway include LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1). These genes, in turn, activate floral meristem identity genes, committing the plant to flowering.
The following diagram illustrates the core GA signaling pathway leading to floral induction.
GA's Role in Floral Organ Development
Beyond floral induction, GA is crucial for the proper development of floral organs. GA-deficient mutants often exhibit retarded growth of all floral organs, with particularly severe defects in stamen development, leading to male sterility. Bioactive GAs are required to promote the growth of petals and stamens, and this function is also mediated by the degradation of DELLA proteins. In Arabidopsis, stamens appear to require a higher concentration of GA for their development compared to other floral organs.
Quantitative Data on Gibberellic Acid's Effects
The application of exogenous GA can significantly influence flowering time and related developmental processes. The optimal concentration and timing of application are species- and cultivar-dependent.
| Plant Species | GA Concentration | Treatment Method | Observed Effect | Quantitative Measurement | Reference |
| Aglaonema spp. | 250 ppm | Single foliar spray | Induction of flowering | ~4-5 months from treatment to bloom | |
| Chrysanthemum morifolium | 250 mg L-1 | Foliar spray | Earlier flowering | Extended flowering season by up to 22 days | |
| Chrysanthemum morifolium | 100 mg L-1 | Double foliar spray | Earlier flowering | Flowered at 169.8 days (vs. control) | |
| Limonium sinuatum 'Midnight Blue' | 400-2000 ppm | Single spray to crown | Accelerated flowering | Flowered ~55 days earlier than control | |
| Zantedeschia cultivars | 50-100 mg L-1 | Tuber dip before planting | Increased flower yield | 2-3 times more flowers per tuber | |
| Cordyline terminalis | 500 ppm | Application to apical bud | Induction of flowering | Inflorescence produced 4-6 weeks after treatment | |
| Philodendron 'Black Cardinal' | 500 ppm | Single foliar spray | Induction of flowering | 100% of treated plants flowered after ~168 days |
Detailed Experimental Protocols
Protocol for Exogenous Application of GA3
This protocol describes a general method for preparing and applying GA3 to plants to study its effects on flowering.
Materials:
-
Gibberellic acid (GA3) powder
-
Ethanol or Potassium Hydroxide (for initial dissolving)
-
Distilled water
-
Surfactant (e.g., Tween-20 or Silwet L-77) at ~0.01-0.05%
-
Spray bottle or micropipette
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of GA3 powder.
-
Create a high-concentration stock solution (e.g., 10 mM). Since GA3 is not readily soluble in water, first dissolve it in a small amount of ethanol or a few drops of 1M KOH before bringing it to the final volume with distilled water.
-
Store the stock solution at 4°C in the dark. It should be used within a week.
-
-
Working Solution Preparation:
-
Dilute the stock solution with distilled water to the desired final concentration (e.g., 50, 100, 250 ppm).
-
Add a surfactant to the final working solution to ensure proper adhesion to the plant surface. A final concentration of 0.01% Tween-20 is common.
-
-
Application Methods:
-
Foliar Spray: Fill a spray bottle with the GA3 working solution. Spray the entire aerial part of the plant until runoff, ensuring even coverage of leaves and the apical meristem. Perform this in the morning or evening to avoid rapid evaporation.
-
Apical Application: For targeted application, use a micropipette to apply a small, defined volume (e.g., 10-20 µL) of the working solution directly onto the shoot apical meristem. This method is more precise but less suitable for large-scale experiments.
-
-
Control Group: Always include a control group of plants that are treated with a mock solution (water + surfactant, and ethanol/KOH if used for dissolving) to account for any effects of the application process itself.
-
Treatment Schedule: The frequency of application can vary from a single treatment to repeated applications every few days or weeks, depending on the experimental goals.
The following diagram outlines a typical workflow for a GA application experiment.
Protocol for Quantification of Floral Gene Expression via qRT-PCR
This protocol provides a framework for analyzing the expression of key floral genes like LFY and SOC1 following GA treatment.
Materials:
-
Plant tissue (e.g., shoot apices, leaves)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument (e.g., LightCycler 480, Roche)
-
Gene-specific primers for target and reference genes
Procedure:
-
Sample Collection and RNA Extraction:
-
Harvest plant tissue at desired time points after GA treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration typically 100-500 nM), and diluted cDNA template.
-
Use a three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 5 min)
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 10 s)
-
Annealing (e.g., 55-60°C for 20 s)
-
Extension (e.g., 72°C for 20 s)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the expression of the target gene to one or more stable reference genes (e.g., ACTIN, UBIQUITIN).
-
Calculate the relative gene expression using the 2-ΔΔCq method.
-
Protocol for Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the in vivo interaction of proteins, such as DELLA, with specific genomic regions, such as the promoters of floral integrator genes.
Materials:
-
Plant tissue
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and IP buffers
-
Specific antibody for the protein of interest (e.g., anti-RGA)
-
Protein A/G magnetic beads
-
Sonication or enzymatic digestion reagents
-
Reagents for reverse cross-linking and DNA purification
Procedure:
-
Cross-linking: Infiltrate plant tissue with 1% formaldehyde under vacuum for 10-15 minutes to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Isolate nuclei and lyse them. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the cleared lysate with a specific antibody against the target protein (e.g., a DELLA protein) overnight at 4°C. A negative control with a non-specific IgG is crucial.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA using qPCR with primers specific to the promoter regions of target genes (e.g., SOC1, LFY) to determine the enrichment of these sequences, indicating protein binding.
Conclusion
Gibberellic acid is an indispensable regulator of floral induction and development in a wide range of plant species. Its signaling pathway, centered on the GID1-DELLA regulatory module, provides a clear mechanism for how GA levels can influence the transcription of key floral integrator genes. The quantitative data demonstrate the potent effect of GA application in horticultural and research settings. The protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of GA in plant reproductive biology, offering avenues for crop improvement and deeper fundamental understanding.
References
- 1. Gibberellic acid signaling is required for ambient temperature-mediated induction of flowering in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
The Molecular Genetics of Gibberellin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular genetics governing gibberellin (GA) biosynthesis. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development seeking a detailed understanding of the intricate processes that regulate the production of these vital plant hormones. This document details the key genes and enzymes in the GA biosynthetic pathway, the regulation of their expression, and the experimental methodologies used to elucidate these mechanisms.
The Gibberellin Biosynthesis Pathway: A Genetic and Enzymatic Overview
Gibberellins are diterpenoid hormones that play a crucial role in various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] The biosynthesis of active GAs is a complex, multi-step process that occurs in different subcellular compartments and is tightly regulated at the genetic level.[2]
The pathway can be broadly divided into three main stages:
-
Plastid-localized synthesis of ent-kaurene: The pathway begins in the plastids with the conversion of geranylgeranyl diphosphate (GGDP) to ent-kaurene. This is a two-step cyclization reaction catalyzed by two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[2] In Arabidopsis thaliana, the GA1 and GA2 genes encode CPS and KS, respectively.[3]
-
Endoplasmic Reticulum-mediated oxidation to GA12: ent-kaurene is then transported to the endoplasmic reticulum (ER), where it undergoes a series of oxidation reactions to form GA12, the first gibberellin in the pathway. These reactions are catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[4] The GA3 gene in Arabidopsis encodes KO.
-
Cytosolic modifications to produce active GAs: In the cytosol, GA12 is converted into various bioactive GAs, primarily GA4 and GA1 in Arabidopsis, through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs). The key enzymes in this final stage are GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). GA20ox enzymes are responsible for the removal of the C-20 carbon, leading to the formation of C19-GAs, while GA3ox enzymes catalyze the final step of 3β-hydroxylation, which is crucial for the biological activity of GAs. Conversely, GA 2-oxidases (GA2ox) inactivate bioactive GAs and their precursors.
The major bioactive gibberellins in most higher plants are GA1, GA3, GA4, and GA7.
Below is a diagram illustrating the core gibberellin biosynthesis pathway.
References
- 1. qRT-PCR Gene Expression Analysis [bio-protocol.org]
- 2. Genome-wide identification and expression analysis of GA20ox and GA3ox genes during pod development in peanut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
Gibberellic Acid Perception and Signal Transduction: A Technical Guide
Abstract
Gibberellins (GAs) are a class of diterpenoid phytohormones that are critical for a multitude of developmental processes in higher plants, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] The signaling pathway that transduces the GA signal is a classic de-repression cascade, where the presence of GA triggers the targeted degradation of a family of transcriptional repressors known as DELLA proteins.[3][4] This technical guide provides an in-depth exploration of the core molecular components and mechanisms governing GA perception and signal transduction. It details the key proteins involved, presents quantitative data on their interactions, outlines principal experimental methodologies used in the field, and visualizes the central pathways and workflows for clarity. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this fundamental plant signaling system.
Core Components of the GA Signaling Pathway
The gibberellin signaling cascade is elegantly orchestrated by a concise set of key protein players that collectively regulate the expression of GA-responsive genes.
The GA Receptor: GIBBERELLIN INSENSITIVE DWARF1 (GID1)
The primary perception of the GA signal is carried out by a soluble nuclear receptor named GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1] Initially identified in rice, GID1 has homologs in other plant species, such as Arabidopsis thaliana, which contains three functional orthologs (GID1a, GID1b, and GID1c). Structurally, GID1 proteins share homology with hormone-sensitive lipases but lack catalytic activity. The binding of a bioactive GA molecule induces a conformational change in the GID1 receptor, enabling it to interact with the downstream DELLA proteins.
The Repressors: DELLA Proteins
DELLA proteins are the central negative regulators of the GA signaling pathway. They are a subgroup of the GRAS family of putative transcriptional regulators and are localized to the nucleus. In the absence of GA, DELLA proteins restrain plant growth by interacting with and inhibiting various transcription factors, thereby repressing the expression of GA-responsive genes. Different plant species possess a varying number of DELLA proteins; for instance, rice has a single DELLA protein, SLR1, while Arabidopsis has five: GAI, RGA, RGL1, RGL2, and RGL3, which have partially redundant but also distinct functions.
The Ubiquitin-Proteasome System (UPS) Machinery
The degradation of DELLA proteins is mediated by the ubiquitin-proteasome system (UPS). A specific E3 ubiquitin ligase complex, known as the SCF complex, is responsible for targeting DELLA proteins for ubiquitination. This complex is composed of Skp1, Cullin, an F-box protein, and Rbx1. The F-box protein provides substrate specificity. In GA signaling, the relevant F-box proteins are SLEEPY1 (SLY1) in Arabidopsis and GIBBERELLIN INSENSITIVE DWARF2 (GID2) in rice. Following polyubiquitination by the SCFSLY1/GID2 complex, DELLA proteins are recognized and degraded by the 26S proteasome.
The Molecular Mechanism of GA Signal Transduction
The transduction of the gibberellin signal is a linear pathway that culminates in the targeted destruction of DELLA repressors, thereby activating GA-induced gene expression and promoting plant growth.
-
GA Perception: In a state of low GA concentration, DELLA proteins are stable and actively repress growth. When bioactive GAs accumulate, they bind to the GID1 receptor within the nucleus.
-
Formation of the GA-GID1-DELLA Complex: The binding of GA to GID1 triggers a conformational change that creates a binding surface for DELLA proteins. This leads to the formation of a stable ternary complex: GA-GID1-DELLA. The DELLA and TVHYNP domains of the DELLA protein are essential for this interaction.
-
Recruitment of the SCF E3 Ligase: The formation of the GA-GID1-DELLA complex enhances the affinity between the DELLA protein and the F-box protein component (SLY1 or GID2) of the SCF E3 ubiquitin ligase complex.
-
Ubiquitination and Degradation of DELLA: The SCFSLY1/GID2 complex attaches a chain of ubiquitin molecules to the DELLA protein. This polyubiquitination marks the DELLA protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex that degrades unneeded or damaged proteins.
-
De-repression of GA-Responsive Genes: With the DELLA repressors destroyed, transcription factors that were previously sequestered or inhibited are released. These factors can then bind to the promoters of GA-responsive genes, activating their transcription and leading to various growth responses such as stem elongation, seed germination, and flowering.
Quantitative Analysis of Molecular Interactions
The interactions between the core components of the GA signaling pathway have been quantified through various biochemical and molecular assays. This data is crucial for understanding the sensitivity and specificity of the signaling cascade.
Table 1: Gibberellin Binding Affinities of Arabidopsis GID1 Receptors
This table summarizes the apparent dissociation constants (Kd) for the binding of bioactive gibberellin (GA₄) to the three GID1 receptor homologs in Arabidopsis thaliana. A lower Kd value indicates a higher binding affinity.
| Receptor | Apparent Kd for GA₄ (M) | pH Dependence | Reference |
| AtGID1a | ~3 x 10⁻⁷ | Broad | |
| AtGID1b | 3 x 10⁻⁸ | Narrow (pH 6.4-7.5) | |
| AtGID1c | ~3 x 10⁻⁷ | Broad |
Data derived from in vitro binding assays. AtGID1b exhibits a 10-fold higher affinity for GA₄ compared to AtGID1a and AtGID1c.
Table 2: GA-Dependent GID1-DELLA Interaction in Yeast Two-Hybrid Assays
This table presents quantitative data from a yeast two-hybrid (Y2H) assay measuring the interaction between GID1 and DELLA homologs from rice (Oryza sativa), Selaginella moellendorffii, and Physcomitrella patens. Interaction strength is reported as β-galactosidase activity.
| Bait (GID1) | Prey (DELLA) | β-Galactosidase Activity (Miller units) | Reference |
| OsGID1 | OsSLR1 | 105.3 ± 9.5 | |
| SmGID1a | SmDELLA1 | 120.1 ± 14.6 | |
| SmGID1b | SmDELLA1 | 98.7 ± 11.2 | |
| OsGID1 | SmDELLA1 | 101.2 ± 8.8 | |
| SmGID1a | OsSLR1 | 115.4 ± 12.1 | |
| PpGID1-like | PpDELLA-like | < 1.4 | |
| OsGID1 | PpDELLA-like | < 1.4 |
Assays were conducted in the presence of 10⁻⁵ M GA₄. High β-galactosidase activity indicates a strong, GA-dependent interaction. The lack of interaction with Physcomitrella proteins suggests the GID1/DELLA mechanism evolved after the divergence of bryophytes.
Key Experimental Methodologies
The elucidation of the GA signaling pathway has been made possible by a suite of powerful molecular and genetic techniques. Below are detailed protocols for key experiments.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a widely used method to test for GA-dependent protein-protein interactions in vivo (in yeast). It was instrumental in demonstrating the direct, GA-mediated interaction between GID1 and DELLA proteins.
Protocol:
-
Vector Construction:
-
Clone the coding sequence (CDS) of the "bait" protein (e.g., GID1) into a Y2H vector containing a DNA-binding domain (BD), such as pGBKT7.
-
Clone the CDS of the "prey" protein (e.g., DELLA) into a Y2H vector containing a transcriptional activation domain (AD), such as pGADT7.
-
-
Yeast Transformation:
-
Co-transform the bait (BD-GID1) and prey (AD-DELLA) plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).
-
-
Selection of Transformants:
-
Plate the transformed yeast on synthetic defined (SD) medium lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
-
Interaction Assay:
-
Grow the selected colonies and spot them onto a selective medium lacking Trp, Leu, Histidine, and Adenine (SD/-Trp/-Leu/-His/-Ade).
-
Prepare two sets of plates: one control plate and one supplemented with a bioactive gibberellin (e.g., 100 µM GA₃ or GA₄).
-
For a quantitative assay, perform a liquid culture β-galactosidase assay using ONPG or CPRG as a substrate.
-
-
Analysis:
-
Yeast growth on the high-stringency selective medium only in the presence of GA indicates a GA-dependent interaction between the bait and prey proteins. A blue color change in the presence of X-α-Gal also confirms the interaction.
-
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
A Technical Guide to the Physiological Effects of Gibberellic Acid on Plant Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibberellic acid (GA3), a potent phytohormone, plays a pivotal role in regulating numerous aspects of plant growth and development. This technical guide provides a comprehensive overview of the physiological effects of GA3, delving into its mechanisms of action and its influence on key developmental processes including seed germination, stem elongation, flowering, and fruit development. The document summarizes quantitative data on GA3's effects, presents detailed experimental protocols for its application and analysis, and illustrates the intricate gibberellin signaling pathway. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate plant growth through the application of gibberellic acid.
Introduction
Gibberellins (GAs) are a class of diterpenoid phytohormones that are essential for a wide range of developmental processes in plants.[1] Among the more than 130 identified GAs, gibberellic acid (GA3) is one of the most well-studied and widely used in agricultural and horticultural practices.[2] Its profound effects on plant stature and development have been instrumental in the "green revolution," which saw a significant increase in crop yields.[1] Understanding the physiological and molecular mechanisms underlying GA3 action is crucial for its effective application in crop improvement and for the development of novel plant growth regulators.
This guide will explore the multifaceted roles of GA3 in plant physiology, with a focus on providing quantitative data and detailed methodologies for researchers.
Physiological Effects of Gibberellic Acid
GA3 influences a multitude of developmental processes throughout the plant life cycle, from seed germination to senescence. Its primary effects are mediated through the promotion of cell division and elongation.
Seed Germination and Dormancy
Gibberellic acid is a key promoter of seed germination and can effectively break seed dormancy.[2] In many plant species, the transition from a dormant to a germinative state is regulated by the balance between GA and the inhibitory hormone, abscisic acid (ABA). A high GA/ABA ratio favors germination.[2] GA3 stimulates the synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains. These enzymes break down stored food reserves (starch) in the endosperm into soluble sugars, which provide energy for the growing embryo.
Exogenous application of GA3 can overcome the requirement for specific environmental cues like light or cold stratification for germination in some seeds. The effective concentration of GA3 for promoting germination can vary widely depending on the plant species and the level of seed dormancy, with concentrations ranging from 50 ppm to as high as 10,000 ppm being reported.
Stem and Internode Elongation
One of the most dramatic and well-known effects of GA3 is the promotion of stem and internode elongation. This is achieved through the stimulation of both cell division in the apical meristem and subsequent cell elongation. GA3 treatment can reverse the dwarf phenotype in many genetically dwarf plant varieties that are deficient in endogenous GA biosynthesis.
The application of GA3 to intact dwarf pea plants at concentrations between 10 and 100 mg/l has been shown to greatly stimulate elongation growth. In tomato plants, GA3 application is known to induce marked stem elongation. Studies on rice have shown that GA3 can effectively increase plant height by promoting panicle and spikelet exsertion.
Flowering
Gibberellic acid plays a complex role in the regulation of flowering, with its effect being dependent on the plant species and environmental conditions. In many long-day and biennial plants, GA3 can induce or promote flowering. It is believed that GA signaling is a crucial component in the response to environmental cues that trigger the floral transition.
In some species, the application of GA3 can substitute for the cold requirement (vernalization) for flowering. However, in other plants, particularly some fruit trees, GA3 can inhibit flowering. The timing and concentration of GA3 application are critical for achieving the desired effect on flowering.
Fruit Set and Development
Gibberellic acid is involved in fruit set, the initial development of the fruit after pollination, and subsequent fruit growth. Exogenous application of GA3 can induce parthenocarpy (fruit development without fertilization) in a number of plant species, leading to the production of seedless fruits.
In grapes, GA3 is widely used to increase berry size and cluster weight. Studies have shown that the application of GA3 at concentrations ranging from 15 ppm to 25 ppm can significantly improve these parameters. In tomato, GA3 has been shown to control fruit drop and increase fruit weight. The application of 60 mg/L of GA3 has been reported to result in maximum fruit weight and total yield in tomato cv. Roma.
Gibberellin Signaling Pathway
The physiological effects of gibberellic acid are mediated by a well-defined signaling pathway that ultimately leads to changes in gene expression. The core components of this pathway are the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the DELLA repressor proteins, and the F-box protein component of an SCF E3 ubiquitin ligase complex.
In the absence of GA, DELLA proteins, which are nuclear-localized transcriptional regulators, are stable and repress GA-responsive genes, thereby inhibiting plant growth. When GA is present, it binds to the GID1 receptor. This GA-GID1 complex then undergoes a conformational change that allows it to interact with the DELLA protein. This interaction targets the DELLA protein for polyubiquitination by the SCFSLY1/GID2 E3 ubiquitin ligase complex. The polyubiquitinated DELLA protein is then degraded by the 26S proteasome. The degradation of DELLA repressors relieves the repression of GA-responsive genes, allowing for the promotion of plant growth and development.
Quantitative Data on Gibberellic Acid Effects
The following tables summarize quantitative data from various studies on the effects of gibberellic acid on different plant growth parameters. It is important to note that optimal concentrations and responses can vary significantly between plant species, cultivars, and environmental conditions.
Table 1: Effect of Gibberellic Acid (GA3) on Seed Germination
| Plant Species | GA3 Concentration | Effect on Germination | Reference |
| Gentiana andrewsii | 50 ppm | 85% germination (compared to 32% in control) | |
| Lactuca sativa (Lettuce) | > 10⁻⁴ M | Circumvents red light requirement for germination | |
| Tinospora cordifolia | 300 and 500 ppm | 100% germination and increased germination rate index | |
| Hordeum vulgare (Barley) | Various | Affects germination percentage and seedling growth | |
| Veitchia merilli (Christmas Palm) | 200 ppm | Increased germination percentage |
Table 2: Effect of Gibberellic Acid (GA3) on Stem and Internode Elongation
| Plant Species | GA3 Concentration | Effect on Stem/Internode Length | Reference |
| Pisum sativum (Dwarf Pea) | 10 - 100 mg/L | Greatly stimulated elongation growth | |
| Lycopersicon esculentum (Tomato) | 60 mg/L | Maximum plant height (77.78 cm) | |
| Lycopersicon esculentum (Tomato) | 100 ppm | Stem lengths between 24.2 and 37.2 inches after 8 weeks | |
| Oryza sativa (Dwarf Rice) | 10⁻¹⁰ mol/plant | Saturated effect on second leaf sheath elongation |
Table 3: Effect of Gibberellic Acid (GA3) on Flowering
| Plant Species | GA3 Concentration | Effect on Flowering | Reference |
| Chrysanthemum | 100 ppm (three sprays) | Earliest bud initiation (65.07 days) and flowering (82.83 days) | |
| Arabidopsis thaliana | Chemical inhibition of GA | Strong attenuation of early flowering |
Table 4: Effect of Gibberellic Acid (GA3) on Fruit Set and Yield
| Plant Species | GA3 Concentration | Effect on Fruit Set and Yield | Reference |
| Vitis vinifera (Grape) | 25 ppm | Maximum berry weight, TSS, and cluster weight | |
| Vitis vinifera (Grape) | 60, 90, 120 mg/L | Increased berry length, weight, and diameter | |
| Lycopersicon esculentum (Tomato) | 60 mg/L | Maximum fruit per plant (77.69) and total yield (26840 kg ha⁻¹) | |
| Oryza sativa (Rice) | Foliar spray at 10-30% panicle heading | Over 27% increase in grain yield |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the application of gibberellic acid.
Protocol for Seed Germination Assay
This protocol is adapted for general use and can be modified for specific seed types.
Materials:
-
Gibberellic acid (GA3) stock solution (e.g., 1000 ppm in ethanol or water with a small amount of a wetting agent)
-
Sterile petri dishes with filter paper or agar-based medium
-
Seeds of the plant species of interest
-
Sterile distilled water
-
Growth chamber or incubator with controlled temperature and light conditions
Procedure:
-
Seed Sterilization: Surface sterilize seeds to prevent fungal and bacterial contamination. A common method is to wash seeds in 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 10-20% commercial bleach solution, and then rinse thoroughly with sterile distilled water.
-
Preparation of GA3 Solutions: Prepare a series of dilutions of the GA3 stock solution to test a range of concentrations (e.g., 0, 10, 50, 100, 500 ppm). The control (0 ppm) should contain the same amount of solvent used to dissolve the GA3.
-
Seed Treatment:
-
Soaking Method: Immerse seeds in the different GA3 solutions for a predetermined period (e.g., 12-24 hours) at room temperature.
-
Plating Method: Place seeds directly onto filter paper or agar medium moistened with the respective GA3 solutions.
-
-
Incubation: Place the petri dishes in a growth chamber or incubator under optimal conditions for germination (temperature, light/dark cycle).
-
Data Collection: Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). Germination is typically defined as the emergence of the radicle.
-
Analysis: Calculate the germination percentage, mean germination time, and germination rate index for each treatment.
Protocol for Stem Elongation Assay
This protocol outlines a general method for measuring the effect of GA3 on stem elongation.
Materials:
-
Young, uniformly sized plants (e.g., dwarf pea, tomato, or rice seedlings)
-
Gibberellic acid (GA3) solutions of varying concentrations
-
Spray bottle or micropipette for application
-
Ruler or caliper for measurement
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Plant Preparation: Grow plants to a specific developmental stage under controlled conditions to ensure uniformity.
-
GA3 Application:
-
Foliar Spray: Spray the aerial parts of the plants with the different GA3 solutions until runoff. Include a control group sprayed with a solution lacking GA3.
-
Droplet Application: Apply a small, known volume (e.g., 10-20 µL) of the GA3 solution to the apical meristem of each plant.
-
-
Growth Period: Return the plants to the controlled environment and allow them to grow for a set period (e.g., 7-21 days).
-
Measurement: At regular intervals, measure the height of the main stem from the soil level to the apical bud. Also, measure the length of individual internodes if required.
-
Data Analysis: Calculate the average stem height and internode length for each treatment group. Determine the percentage increase in growth compared to the control.
Conclusion
Gibberellic acid is a powerful regulator of plant growth and development with significant applications in agriculture and plant science research. Its effects on seed germination, stem elongation, flowering, and fruit development are well-documented, although the optimal application strategies can be species-specific. The molecular mechanism of GA3 action, centered around the GID1-DELLA signaling module, provides a clear framework for understanding its physiological effects. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers aiming to utilize GA3 as a tool to modulate plant growth and for professionals involved in the development of new plant growth regulators. Further research into the cross-talk between the gibberellin signaling pathway and other hormonal and environmental signals will continue to uncover the intricate network that governs plant development.
References
Methodological & Application
Application Notes and Protocols for Preparing Gibberellic Acid (GA3) Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gibberellic acid (GA3), a potent plant hormone, plays a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1][2] In the laboratory setting, accurate and consistent preparation of GA3 stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of gibberellic acid stock solutions for various research applications.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation of gibberellic acid stock solutions.
Table 1: Solubility of Gibberellic Acid (GA3)
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| Dimethylformamide (DMF) | ~5 mg/mL | [1] |
| Water | Sparingly soluble | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL (after initial dissolution in DMSO) |
Table 2: Common Stock and Working Concentrations
| Solution Type | Concentration (mg/mL) | Concentration (ppm) | Notes | Reference |
| Stock Solution | 1 | 1000 | A common starting concentration for further dilutions. | |
| Working Concentration | 0.01 - 5.0 | 10 - 5000 | Varies depending on the specific application and should be determined empirically by the end-user. |
Table 3: Storage and Stability of Gibberellic Acid Solutions
| Solution Type | Storage Temperature | Stability | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | |
| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 1 year | |
| Aqueous Solution | 4°C | Not recommended for more than one day | |
| Aqueous Solution | Room Temperature | Prepare fresh; solutions store poorly |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL (1000 ppm) Gibberellic Acid Stock Solution in an Organic Solvent
This protocol is recommended for preparing a stable, concentrated stock solution that can be stored and diluted for future use.
Materials:
-
Gibberellic acid (GA3) powder (≥90% purity)
-
Dimethyl sulfoxide (DMSO) or 95% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Weighing GA3: Accurately weigh 10 mg of gibberellic acid powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solubilization:
-
Using DMSO: Add 1 mL of DMSO to the tube containing the GA3 powder.
-
Using Ethanol: Add 2 mL of 95% ethanol to the tube containing the GA3 powder. Note that the solubility in ethanol is lower than in DMSO.
-
-
Dissolution: Vortex the mixture thoroughly until the GA3 powder is completely dissolved. Gentle warming in a water bath (30-40°C) may aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your application (e.g., sterile cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Properly stored, the stock solution is stable for up to one year.
Protocol 2: Preparation of a 1 mg/mL (1000 ppm) Aqueous Gibberellic Acid Solution
This protocol is suitable for immediate use, as aqueous solutions of GA3 are not stable for long-term storage.
Materials:
-
Gibberellic acid (GA3) powder
-
Molecular biology grade water
-
Small amount of 95% Ethanol or DMSO (optional, to aid dissolution)
-
Sterile beaker or flask
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing GA3: Weigh 100 mg of gibberellic acid powder and place it into a beaker.
-
Initial Dissolution (if necessary): Gibberellic acid is sparingly soluble in water. To facilitate dissolution, you can first add a few drops of 95% ethanol or DMSO to the powder to create a paste before adding water.
-
Adding Water: Add approximately 80 mL of molecular biology grade water to the beaker.
-
Dissolving: Place the beaker on a magnetic stirrer and stir until the GA3 is completely dissolved. This may take some time.
-
Final Volume Adjustment: Quantitatively transfer the dissolved solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the volumetric flask to ensure all the GA3 is transferred. Bring the final volume to 100 mL with water.
-
Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.
Visualizations
Caption: Workflow for preparing a gibberellic acid stock solution.
Caption: Simplified gibberellin signaling pathway.
References
Optimal Concentration of Gibberellic Acid for Arabidopsis thaliana: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing gibberellic acid (GA3), a key phytohormone, in studies involving Arabidopsis thaliana. This document outlines optimal concentrations for various developmental processes, detailed experimental protocols, and a schematic of the gibberellin signaling pathway.
Data Presentation: Quantitative Effects of Gibberellic Acid
The following tables summarize the effective concentrations of gibberellic acid for different applications in Arabidopsis thaliana, compiled from various studies. It is important to note that the optimal concentration can vary depending on the specific ecotype, experimental conditions, and the desired outcome. Pilot experiments are always recommended to determine the ideal concentration for your specific setup.
Table 1: Gibberellic Acid Concentrations for Arabidopsis thaliana Seed Germination
| Application | Gibberellic Acid (GA3) Concentration | Treatment Method | Expected Outcome |
| Breaking dormancy | 100 - 1000 ppm (≈ 0.29 - 2.89 mM) | Seed soaking or inclusion in germination medium | Promotion of germination in dormant seeds.[1] |
| Rescuing GA-deficient mutants (e.g., ga1-3) | 2 µM - 50 µM GA4 | Spraying of parent plants or inclusion in germination medium | Restoration of normal germination in mutants unable to synthesize gibberellin.[2] |
| Overcoming inhibitory effects of abiotic stress | 50 µM | Inclusion in germination medium | Reversal of germination inhibition caused by salt, oxidative, or heat stress.[3] |
| General germination enhancement | 1 µM | Inclusion in germination medium | Increased germination rate and uniformity.[4] |
Table 2: Gibberellic Acid Concentrations for Arabidopsis thaliana Vegetative Growth
| Application | Gibberellic Acid (GA3) Concentration | Treatment Method | Expected Outcome |
| Promotion of root and shoot growth | 50 - 100 mg/L (≈ 144 - 289 µM) | Infusion into growth media | Significant increase in both root and shoot length. |
| Rescue of lateral root growth inhibition | 10 µM | Inclusion in growth medium | Restoration of lateral root growth in response to stresses like K+ deprivation.[5] |
| General vegetative growth studies | 0.1 - 1 mg/ml (100 - 1000 ppm) | Varies (e.g., spray, media inclusion) | General promotion of growth; however, high concentrations can be inhibitory to root growth. |
Table 3: Gibberellic Acid Concentrations for Arabidopsis thaliana Flowering
| Application | Gibberellic Acid (GA3) Concentration | Treatment Method | Expected Outcome |
| Induction of flowering | 100 µM | Foliar spray | Promotion and acceleration of flowering, particularly under non-inductive photoperiods. |
| Overcoming flowering defects in mutants | Varies depending on mutant severity | Foliar spray or application to the apex | Rescue of late-flowering or non-flowering phenotypes in GA-deficient or -insensitive mutants. |
Experimental Protocols
Preparation of Gibberellic Acid Stock Solution
A concentrated stock solution is prepared first and then diluted to the desired working concentration for various applications.
Materials:
-
Gibberellic acid (GA3) powder
-
Ethanol or Potassium Hydroxide (KOH) for initial dissolution
-
Sterile distilled water
-
Sterile flasks or beakers
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottles (amber or foil-wrapped)
Protocol:
-
Dissolution: Gibberellic acid is poorly soluble in water. To prepare a stock solution, first, dissolve the GA3 powder in a small amount of ethanol or 1N KOH. For example, to make a 10 mM stock solution, weigh out 34.64 mg of GA3.
-
Add a few drops of ethanol or 1N KOH to the powder in a sterile container and gently swirl until the powder is completely dissolved.
-
Dilution: Once dissolved, bring the solution to a final volume of 10 mL with sterile distilled water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage bottle.
-
Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for up to a week. Avoid repeated freeze-thaw cycles.
Seed Germination Assay
This protocol details the steps for assessing the effect of GA3 on Arabidopsis thaliana seed germination.
Materials:
-
Arabidopsis thaliana seeds
-
GA3 stock solution
-
Sterile distilled water
-
Petri dishes with sterile germination medium (e.g., 0.5x Murashige and Skoog (MS) medium with 0.8% agar)
-
Sterile filter paper
-
Micropipette and sterile tips
-
Growth chamber or incubator
Protocol:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 50% bleach solution with a drop of Tween-20. Vortex for 5-10 minutes.
-
Carefully remove the bleach solution and wash the seeds 3-5 times with sterile distilled water.
-
-
Plating:
-
Prepare germination plates containing the desired final concentration of GA3. Add the appropriate volume of GA3 stock solution to the molten agar medium before pouring the plates.
-
Resuspend the sterilized seeds in a small amount of sterile water.
-
Using a micropipette, evenly plate the seeds onto the surface of the germination medium.
-
-
Stratification:
-
Seal the Petri dishes with parafilm.
-
To break any residual dormancy and synchronize germination, wrap the plates in aluminum foil and store them at 4°C for 2-4 days.
-
-
Incubation and Data Collection:
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Score germination daily by counting the number of seeds that have radicle emergence. Continue scoring until the germination rate plateaus.
-
Flowering Time Assay
This protocol describes the application of GA3 to promote flowering in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana plants at the 4-6 leaf stage
-
GA3 stock solution
-
Sterile distilled water containing a surfactant (e.g., 0.01% Tween-20)
-
Spray bottle
Protocol:
-
Plant Growth: Grow Arabidopsis thaliana plants under controlled conditions (e.g., short-day photoperiod of 8 hours light / 16 hours dark to delay flowering) until they have developed 4-6 rosette leaves.
-
Preparation of Working Solution: Prepare a working solution of GA3 (e.g., 100 µM) by diluting the stock solution in sterile distilled water containing 0.01% Tween-20. The surfactant helps the solution adhere to the leaves.
-
Application:
-
In the morning, spray the entire aerial part of the plants with the GA3 working solution until the leaves are thoroughly wetted.
-
As a control, spray a separate group of plants with the surfactant solution without GA3.
-
-
Treatment Repetition: Repeat the spray application every 2-3 days for a total of 3-5 applications.
-
Data Collection:
-
Continue growing the plants under the same conditions.
-
Record the number of days to bolting (the emergence of the floral stem) and the number of rosette leaves at the time of bolting for each plant.
-
Gibberellin Signaling Pathway in Arabidopsis thaliana
Gibberellin signaling in Arabidopsis is a well-characterized pathway that involves the derepression of growth-inhibiting proteins. In the absence of gibberellin, DELLA proteins (a family of nuclear regulatory proteins) are stable and repress the transcription of GA-responsive genes, thereby inhibiting growth. When gibberellin is present, it binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This GA-GID1 complex then interacts with the DELLA proteins. This interaction leads to the recruitment of an F-box protein (SLY1 or GID2), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of downstream genes, allowing for growth and development to occur.
References
- 1. uaf.edu [uaf.edu]
- 2. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a Role of Gibberellins in Salicylic Acid-Modulated Early Plant Responses to Abiotic Stress in Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]
- 5. Gibberellin signaling mediates lateral root inhibition in response to K+-deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Gibberellic Acid (GA3) Application in Plant Tissue Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Gibberellic acid (GA3), a potent phytohormone, plays a pivotal role in various aspects of plant growth and development. In the realm of plant tissue culture, GA3 is a critical component for overcoming seed dormancy, promoting shoot elongation, and inducing flowering, thereby facilitating rapid and uniform plant propagation and enabling research in plant physiology and drug discovery.
Mechanism of Action: The Gibberellin Signaling Pathway
Gibberellic acid exerts its effects by initiating a signaling cascade that leads to the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes. In the absence of GA3, DELLA proteins bind to and inhibit transcription factors, thereby suppressing plant growth.
The binding of GA3 to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins. This GA3-GID1-DELLA complex is then recognized by an F-box protein (SLY1/GID2), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of GA-responsive genes that drive processes such as cell elongation and division.
Applications in Plant Tissue Culture
Gibberellic acid is utilized in a variety of in vitro applications to manipulate plant development.
Breaking Seed Dormancy and Enhancing Germination
Many plant species exhibit seed dormancy, a natural mechanism that delays germination until favorable conditions arise. GA3 is highly effective in breaking physiological dormancy by counteracting the effects of abscisic acid (ABA), a germination-inhibiting hormone.[1][2]
Quantitative Data on GA3 for Seed Germination:
| Plant Species | GA3 Concentration (mg/L) | Observed Effect |
| Arabidopsis thaliana | 3.46 (10 µM) | Promotes germination of GA-deficient mutants.[3] |
| Gastrochilus matsuran (Orchid) | 0.52 (1.5 µM) | 93.3% germination rate when combined with 1 µM NAA.[4] |
| Cassia fistula | 760 | 56.66% germination percentage.[1] |
| Clematis hirsutissima | 800 | Soaking for 24 hours helps break dormancy. |
| Sideritis clandestina | 250 | 40% germination under specific LED lighting. |
| Oat (Avena sativa) | 150 | Mitigates salinity stress and improves germination. |
| Rice (Oryza sativa) | 500 - 1000 | Efficient in breaking dormancy. |
Promoting Shoot Elongation
In micropropagation, cytokinins are often used to induce shoot multiplication, which can sometimes lead to the formation of compact, rosette-like shoots. GA3 is added to the culture medium to counteract this effect and promote internode elongation, resulting in well-developed shoots that are easier to handle for rooting and acclimatization.
Quantitative Data on GA3 for Shoot Elongation:
| Plant Species | GA3 Concentration (mg/L) | Observed Effect |
| Potato (Solanum tuberosum) | 0.25 | Optimal for shoot length in variety 'Desiree'. |
| Tea (Camellia sinensis) | 0.5 | In combination with 3 mg/L BAP, promoted shoot elongation. |
| Lisianthus (Eustoma grandiflorum) | 1.0 - 2.0 | Best shoot lengths after 80 days of incubation. |
| Avocado (Persea americana) | Varies | Used in combination with cytokinins for nodal multiplication. |
| Cicer arietinum | 100 | 88.94% increase in shoot length after 60 days. |
| Rosa 'Konstancin' | 0.5 | In combination with 1 mg/L BAP, resulted in a maximum shoot length of 4.6 cm. |
Experimental Protocols
Preparation of Gibberellic Acid (GA3) Stock Solution
Gibberellic acid powder is not readily soluble in water. A common practice is to first dissolve it in a small amount of a suitable solvent before bringing it to the final volume with distilled water.
Materials:
-
Gibberellic acid (GA3) powder
-
Ethanol (70-95%) or 1N KOH
-
Sterile distilled water
-
Sterile volumetric flask
-
Sterile filter sterilization unit (0.22 µm pore size)
-
Sterile storage bottles
Protocol:
-
Weigh the desired amount of GA3 powder in a sterile container. For a 1 mg/mL (1000 ppm) stock solution, weigh 100 mg of GA3.
-
Add a few drops of ethanol or 1N KOH to the powder and gently swirl until the GA3 is completely dissolved.
-
Transfer the dissolved GA3 to a sterile volumetric flask.
-
Add sterile distilled water to reach the final desired volume (e.g., 100 mL for a 1 mg/mL solution).
-
Stopper the flask and mix thoroughly.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle. GA3 is heat-labile and should not be autoclaved.
-
Store the stock solution at 2-8°C in the dark.
Protocol for In Vitro Seed Germination of Arabidopsis thaliana
This protocol is adapted for germinating Arabidopsis seeds, particularly those that may have dormancy or require GA3 for germination, such as GA-deficient mutants.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or agar
-
GA3 stock solution (1 mg/mL)
-
Petri dishes (100 x 15 mm)
-
Sterile distilled water
-
70% (v/v) ethanol
-
1% (v/v) sodium hypochlorite solution with 0.01% Tween 20
-
Sterile filter paper
Protocol:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of 1% sodium hypochlorite solution and vortex for 10 minutes.
-
Pellet the seeds and wash them five times with sterile distilled water.
-
-
Plating:
-
Prepare MS medium with 1% sucrose and solidify with 0.8% agar. Autoclave and cool to about 50-60°C.
-
Aseptically add the required volume of filter-sterilized GA3 stock solution to the cooled medium to achieve the desired final concentration (e.g., 10 µM or approximately 3.46 mg/L).
-
Pour the medium into sterile petri dishes.
-
Resuspend the sterilized seeds in a small amount of sterile water and evenly plate them on the surface of the GA3-containing MS medium.
-
-
Stratification and Incubation:
-
Seal the plates with parafilm and wrap them in aluminum foil.
-
Incubate the plates at 4°C in the dark for 2-4 days to promote uniform germination (stratification).
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Observation:
-
Monitor for germination, which is typically observed as radicle emergence, within 2-7 days after transfer to the growth chamber.
-
Protocol for Breaking Dormancy in Woody Plant Seeds
Woody plant seeds often exhibit deep dormancy that can be broken by a combination of stratification and GA3 treatment.
Materials:
-
Seeds of a woody plant species
-
GA3 stock solution (1 mg/mL)
-
Sterile distilled water
-
Sterile beakers or flasks
-
Sterile filter paper or germination paper
-
Petri dishes or germination boxes
-
Growth chamber or incubator
Protocol:
-
Seed Scarification (if required): For seeds with a hard seed coat, mechanical or acid scarification may be necessary before GA3 treatment to allow for imbibition.
-
GA3 Treatment:
-
Prepare a GA3 solution of the desired concentration (e.g., 500-1000 mg/L) by diluting the stock solution with sterile distilled water.
-
Soak the seeds in the GA3 solution for 24-48 hours at room temperature. A control group of seeds should be soaked in sterile distilled water.
-
-
Plating and Stratification:
-
Place the soaked seeds on sterile, moist filter paper in petri dishes.
-
Seal the petri dishes and place them at 4°C for a cold stratification period, which can range from a few weeks to several months depending on the species.
-
-
Germination:
-
After the stratification period, transfer the petri dishes to a growth chamber with alternating temperatures (e.g., 25°C day/15°C night) and a photoperiod to simulate natural conditions.
-
Monitor for germination over several weeks.
-
Protocol for Shoot Elongation in Micropropagated Shoots
This protocol is designed for plantlets that have been multiplied on a high-cytokinin medium and require elongation.
Materials:
-
Micropropagated shoot clumps
-
MS medium with vitamins and sucrose
-
GA3 stock solution (1 mg/mL)
-
Culture vessels (e.g., test tubes, jars)
-
Sterile forceps and scalpels
Protocol:
-
Medium Preparation:
-
Prepare MS medium and dispense it into culture vessels.
-
After autoclaving and cooling the medium to approximately 50-60°C, add the filter-sterilized GA3 stock solution to achieve the desired final concentration (e.g., 0.1 - 2.0 mg/L).
-
-
Explant Preparation and Inoculation:
-
Under sterile conditions, dissect the shoot clumps into smaller clusters or individual shoots.
-
Inoculate the explants onto the surface of the GA3-containing medium.
-
-
Incubation:
-
Incubate the cultures in a growth chamber under a 16-hour light/8-hour dark photoperiod at a constant temperature (e.g., 25 ± 2°C).
-
-
Observation and Subculture:
-
Observe the cultures for shoot elongation over 3-4 weeks.
-
Once sufficient elongation is achieved, the shoots can be subcultured to a rooting medium.
-
Concluding Remarks
The application of gibberellic acid is a powerful tool in plant tissue culture for overcoming developmental hurdles and achieving desired propagation outcomes. The optimal concentration and application method for GA3 are highly dependent on the plant species and the specific objective of the culture. Therefore, it is crucial to conduct preliminary experiments to determine the most effective protocol for a given plant system. The detailed protocols and quantitative data provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize GA3 in their plant tissue culture endeavors.
References
Application Notes and Protocols: Gibberellic Acid Bioassay Using Dwarf Rice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the widely used gibberellic acid (GA) bioassay utilizing dwarf rice seedlings. This bioassay is a sensitive and specific method for quantifying the biological activity of gibberellins and screening for compounds that modulate GA signaling.
Introduction
Gibberellins are a class of phytohormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1][2] The "Green Revolution" in rice agriculture was largely driven by the development of semi-dwarf varieties that have altered responses to GA, leading to increased grain yields.[2][3] Dwarf rice mutants, particularly those deficient in endogenous GA biosynthesis, exhibit a pronounced dwarf phenotype that can be rescued by the exogenous application of bioactive GAs.[4] This dose-dependent growth response forms the basis of a sensitive bioassay. The 'Tan-ginbozu' dwarf rice cultivar is a commonly used variety for this assay as it lacks endogenous gibberellins.
Principle of the Bioassay
The dwarf rice bioassay is based on the principle of GA-induced stem elongation. In GA-deficient dwarf rice mutants, the application of exogenous GA overcomes a block in the GA signaling pathway, leading to the degradation of DELLA proteins (in rice, primarily SLR1), which are negative regulators of growth. The degradation of SLR1 relieves the repression of downstream growth-promoting genes, resulting in measurable elongation of the second leaf sheath. The extent of this elongation is proportional to the concentration of the applied GA, allowing for quantitative analysis.
Data Presentation
Table 1: Sensitivity of Dwarf Rice Bioassays to Gibberellins
| Bioassay Type | Dwarf Rice Cultivar | Treatment | Minimum Detectable Dose of GA₃ | Reference |
| Micro-drop Assay | Tan-ginbozu | None | 0.1 mµg per plant | |
| Modified Micro-drop Assay | Tan-ginbozu | Uniconazole | ~3.3 fg per plant (estimated 30-fold increase in sensitivity) | |
| Modified Micro-drop Assay | Waito-C | Uniconazole | ~3.3 fg per plant (estimated 30-fold increase in sensitivity) | |
| Nondwarf Rice Assay | Various nondwarf cultivars | Uniconazole | 1 to 1/10-fold of non-treated Tan-ginbozu |
Table 2: Response of Dwarf Rice Cultivars to Different Gibberellins
| Gibberellin | 'Tan-ginbozu' Response | 'Waito-C' Response | Reference |
| GA₃ | Strong elongation | Strong elongation | |
| GA₅ | Strong elongation | Weak elongation | |
| GA₁₉ (bamboo gibberellin) | Strong elongation | Weak elongation |
Experimental Protocols
Standard Micro-drop Bioassay Protocol
This protocol is adapted from the method originally described by Murakami.
Materials:
-
Dwarf rice seeds (e.g., Oryza sativa L. cv. 'Tan-ginbozu')
-
Gibberellic acid (GA₃) standard solutions (0.005, 0.05, and 0.5 µg/ml in 50% acetone)
-
Test samples dissolved in 50% acetone
-
Cylindrical bottles (2.8 cm diameter, 6 cm depth)
-
0.9% water-agar medium
-
Micropipette (1 µl)
-
Incubator with controlled temperature (30°C) and light (5,000 lux, continuous)
-
Ruler
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize dwarf rice seeds with a suitable agent (e.g., 70% ethanol for 1 minute followed by 2.5% sodium hypochlorite for 30 minutes) and rinse thoroughly with sterile distilled water.
-
Sow 5 sterilized seeds per bottle containing 0.9% water-agar.
-
Incubate the bottles in the dark at 30°C for 48 hours to allow for uniform germination.
-
-
Seedling Growth:
-
After germination, transfer the bottles to an incubator with continuous light (5,000 lux) at 30°C.
-
Allow the seedlings to grow until the first leaf emerges (approximately 4-5 days).
-
-
Application of GA₃ and Test Samples:
-
Using a micropipette, apply a 1 µl droplet of the GA₃ standard solution or the test sample to the surface of the coleoptile of each seedling.
-
For the control group, apply a 1 µl droplet of 50% acetone.
-
-
Incubation and Measurement:
-
Return the treated seedlings to the incubator under the same conditions for 3 more days.
-
After the incubation period, measure the length of the second leaf sheath of each seedling using a ruler.
-
Calculate the average length of the second leaf sheath for each treatment group.
-
-
Data Analysis:
-
Construct a standard curve by plotting the average second leaf sheath length against the logarithm of the GA₃ concentration.
-
Determine the GA activity of the test samples by comparing their induced elongation to the standard curve. A response is typically considered positive if it is 10% or greater than the control.
-
Modified Micro-drop Bioassay for Increased Sensitivity
This modified protocol incorporates the use of a GA biosynthesis inhibitor, uniconazole, to enhance the sensitivity of the assay.
Additional Materials:
-
Uniconazole (S-3307) solution
Modified Procedure:
-
Seed Treatment with Uniconazole:
-
Prior to sowing, soak the sterilized dwarf rice seeds in a solution of uniconazole. The concentration and duration of soaking should be optimized, but a 24 to 48-hour treatment has been reported to be effective.
-
-
Germination and Seedling Growth:
-
Follow the same procedure as the standard micro-drop bioassay for germination and seedling growth.
-
-
Application and Measurement:
-
The application of GA₃ standards and test samples, as well as the subsequent incubation and measurement of the second leaf sheath, are identical to the standard protocol. The treatment with uniconazole has been shown to increase the sensitivity to GAs by approximately thirty-fold.
-
Visualizations
Gibberellic Acid Signaling Pathway in Rice
References
Quantification of Gibberellic Acid (GA3) using HPLC-MS/MS: An Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of gibberellic acid (GA3), a key phytohormone, in various sample matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for researchers, scientists, and professionals in drug development and agricultural science.
Introduction
Gibberellic acid (GA3) is a tetracyclic diterpenoid compound that acts as a crucial plant growth regulator, influencing a wide range of developmental processes including seed germination, stem elongation, and flowering.[1] Accurate quantification of GA3 is essential for understanding its physiological roles and for regulatory purposes in agriculture. HPLC-MS/MS has emerged as a powerful analytical technique for the determination of trace levels of phytohormones like GA3 in complex biological matrices due to its superior sensitivity and specificity.[2]
Principle
The method involves the extraction of gibberellic acid from the sample matrix, followed by chromatographic separation using HPLC. The HPLC system separates GA3 from other components in the extract based on its physicochemical properties. The eluent from the HPLC column is then introduced into a tandem mass spectrometer. In the mass spectrometer, GA3 molecules are ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to GA3 is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification of the target analyte.[3]
Experimental Protocols
Apparatus and Materials
-
HPLC System: An Agilent 1290 Infinity LC or equivalent.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as the Agilent 6460 Triple Quadrupole LC/MS system or a Xevo™ TQ-S (Waters).[5]
-
HPLC Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Rapid Resolution High Definition (RRHD), Supelcosil LC-18-DB 5.0 µm (150 × 4.6 mm), or Acquity CSH®, 2.1 mm  50 mm, 1.7 μm).
-
Solid-Phase Extraction (SPE) Cartridges: C18 or Oasis® MCX-HLB and Oasis® MAX cartridges.
-
Standard: Gibberellic acid reference standard.
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, phosphoric acid, ethyl acetate.
-
Filters: 0.2 µm or 0.45 µm syringe filters.
Standard Solution Preparation
Prepare a stock solution of gibberellic acid (e.g., 100 µg/mL) in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to create a calibration curve. A typical linear range for GA3 is between 0.01 to 10.0 μg/mL.
Sample Preparation
The following is a general protocol for the extraction of gibberellic acid from plant matrices.
-
Homogenization: Homogenize the plant sample (e.g., 10 g of fruit or vegetable tissue) with a suitable solvent like a methanol solution. For some samples, freezing at -20°C for at least 2 hours prior to homogenization with dry ice can be beneficial.
-
Extraction:
-
Method A: Liquid-Liquid Extraction:
-
Extract the homogenized sample with a methanol solution.
-
Adjust the pH of the extract to 3-4.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic phase to dryness.
-
-
Method B: Modified QuEChERS:
-
Mix the homogenized sample vigorously with 1% formic acid in an acetonitrile/methanol solution.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, trisodium citrate, and disodium hydrogen citrate) and mix vigorously.
-
Centrifuge the mixture to separate the layers.
-
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract from Method A or take the supernatant from Method B and load it onto a C18 SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the gibberellic acid with an appropriate solvent.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase. Filter the final solution through a 0.2 µm or 0.45 µm syringe filter before injecting it into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
The following tables summarize the typical instrumental parameters for the quantification of gibberellic acid.
Table 1: HPLC Parameters
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase | |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% Phosphoric Acid | |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | |
| Flow Rate | 0.3 - 1.0 mL/min | |
| Injection Volume | 5 µL | |
| Column Temperature | 33 - 50 °C | |
| Elution | Isocratic or Gradient |
Table 2: MS/MS Parameters
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | |
| Capillary Voltage | 2.8 - 3.0 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 500 °C | |
| Desolvation Gas Flow | 1000 L/hr | |
| Collision Gas | Argon | |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Gibberellic Acid (GA3)
| Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 345 | 239 | |
| 345 | 301 |
Quantitative Data Summary
The performance of the method can be evaluated based on the following parameters.
Table 4: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 0.005 - 10 µg/mL | |
| Limit of Detection (LOD) | 0.005 µg/mL | |
| Limit of Quantification (LOQ) | 10 µg/kg (in fruit samples) | |
| Recovery | 77.0 - 100.0% | |
| Coefficient of Variation (CV) | 3.39 - 10.05% |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the quantification of gibberellic acid.
Gibberellic Acid Signaling Pathway
Caption: Simplified gibberellic acid signaling pathway.
References
Application Notes and Protocols for the Extraction of Gibberellic Acid from Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibberellic acid (GA3), a tetracyclic diterpenoid compound, is a crucial plant hormone that regulates various aspects of plant growth and development.[1][2] Its functions include stimulating seed germination, stem elongation, and the transition from vegetative to flowering stages.[1][2] Accurate quantification and analysis of endogenous gibberellins are essential for understanding plant physiology and for various applications in agriculture and drug development. The low concentrations of gibberellins in plant tissues necessitate efficient extraction and purification methods. This document provides detailed protocols for several common methods of extracting gibberellic acid from plant tissues, along with data on their efficiency and a summary of the gibberellin signaling pathway.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for the accurate quantification of gibberellic acid. The efficiency of extraction can vary significantly depending on the plant matrix, the solvent system used, and the purification strategy. Below is a summary of quantitative data from various studies to aid in method selection.
| Extraction Method | Plant Tissue | Key Parameters | Recovery Rate (%) | Measured Concentration (ng/g FW) | Reference |
| Solvent Extraction with 80% Methanol followed by Ethyl Acetate Partitioning | Poplar leaves | Ground with 80% methanol, overnight extraction at 4°C, re-extracted with ethyl acetate at pH 2.5-3.0. | Not specified | 1162.79 | |
| Solvent Extraction with 80% Methanol followed by Ethyl Acetate Partitioning | Tobacco leaves | Ground with 80% methanol, overnight extraction at 4°C, re-extracted with ethyl acetate at pH 2.5-3.0. | Not specified | 920.91 | |
| Solvent Extraction with 80% Methanol followed by Ethyl Acetate Partitioning | Germinated green beans | Ground with 80% methanol, overnight extraction at 4°C, re-extracted with ethyl acetate at pH 2.5-3.0. | Not specified | 700.92 | |
| Solid-Phase Extraction (SPE) with C18 Reversed-Phase | General plant extracts | Acidified sample extract (pH 2.5-3.5). | 70-90% | Not applicable | |
| Solid-Phase Extraction (SPE) with Mixed-Mode Anion Exchange (MAX) | Various phytohormones including GAs | Acidified sample extract. | 86.2-96.7% | Not applicable | |
| Dynamic Sonication-Assisted Solvent Extraction (DSASE) | Maize seeds | Methanol-formic acid (80:20) solvent. | Not specified (higher yield than maceration) | ~1.5 - 4.5 | |
| Maceration | Maize seeds | Methanol-formic acid (80:20) solvent. | Not specified | ~1.0 - 3.0 |
Experimental Protocols
Protocol 1: Solvent Extraction using Methanol and Ethyl Acetate
This protocol is a widely used method for the initial extraction and partial purification of gibberellins from various plant tissues.
Materials:
-
Plant tissue (fresh or frozen)
-
Liquid nitrogen
-
80% (v/v) aqueous methanol
-
Ethyl acetate
-
Ammonia solution
-
Formic acid or Hydrochloric acid (to adjust pH)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Mortar and pestle or homogenizer
Procedure:
-
Homogenization: Freeze the plant tissue (1-5 g) with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Extraction: Transfer the powdered tissue to a flask and add 80% methanol (10-20 mL per gram of tissue). Stir the mixture overnight at 4°C.
-
Centrifugation: Centrifuge the extract at 5,000 x g for 20 minutes to pellet the solid debris.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Concentration: Add a few drops of ammonia to the supernatant and concentrate it to the aqueous phase using a rotary evaporator.
-
Acidification: Adjust the pH of the aqueous phase to 2.5-3.0 with formic acid or hydrochloric acid.
-
Liquid-Liquid Partitioning: Transfer the acidified aqueous phase to a separatory funnel and extract it three times with an equal volume of ethyl acetate.
-
Drying: Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Final Concentration: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol) for further analysis by HPLC or LC-MS.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Gibberellin Extracts
SPE is a common technique for purifying and concentrating gibberellins from crude extracts, removing interfering substances that can affect subsequent analysis. This protocol describes a general procedure using a C18 reversed-phase cartridge.
Materials:
-
Crude plant extract (reconstituted in a suitable solvent)
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Nitrogen gas supply
-
SPE vacuum manifold
Procedure:
-
Sample Preparation: Ensure the crude extract from Protocol 1 is reconstituted in a solvent compatible with the SPE cartridge (e.g., 5% methanol in water) and adjust the pH to 2.5-3.5 with formic acid.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading: Load the acidified sample extract onto the conditioned cartridge at a slow flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water containing 0.1% formic acid to remove polar impurities.
-
(Optional) A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution: Elute the retained gibberellins with two 1.5 mL aliquots of methanol or acetonitrile containing 0.1% formic acid. Collect the eluate in a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 100 µL of 50:50 methanol:water).
Mandatory Visualization
Gibberellin Biosynthesis and Signaling Pathway
Gibberellins are synthesized via the terpenoid pathway, and their signaling is primarily mediated by the degradation of DELLA proteins.
Caption: Gibberellin biosynthesis from GGDP and its signaling cascade.
Experimental Workflow for Gibberellic Acid Extraction
The following diagram outlines the general steps involved in the extraction and purification of gibberellic acid from plant tissues for analysis.
Caption: General workflow for gibberellic acid extraction and analysis.
References
Gibberellic Acid (GA₃) Foliar Spray: Application Notes and Protocols for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation and application of gibberellic acid (GA₃) as a foliar spray in a research setting. The information compiled herein is intended to guide the design and execution of experiments to investigate the effects of GA₃ on plant growth, development, and physiology.
Introduction to Gibberellic Acid (GA₃)
Gibberellic acid (GA₃) is a naturally occurring plant hormone that plays a crucial role in regulating various developmental processes.[1][2] It is widely utilized in agricultural and horticultural research to stimulate seed germination, promote stem elongation, induce flowering, and improve fruit set and size.[3][4][5] Foliar application is a common and effective method for delivering GA₃ directly to the plant's leaves and stems, allowing for rapid absorption and translocation within the plant.
Preparation of Gibberellic Acid (GA₃) Solutions
Accurate preparation of the GA₃ stock and working solutions is critical for experimental reproducibility. GA₃ is typically available as a powder and needs to be dissolved before application.
2.1 Materials
-
Gibberellic Acid (GA₃) powder (reagent grade)
-
Ethanol or 1N Potassium Hydroxide (KOH) (for initial dissolving)
-
Distilled or deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
pH meter
-
Pipettes
-
Safety glasses and gloves
2.2 Protocol for 1000 ppm Stock Solution
-
Safety First : Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling GA₃ powder and solvents.
-
Initial Dissolution : GA₃ powder does not readily dissolve in water. To create a 1000 parts per million (ppm) stock solution, first dissolve 100 mg of GA₃ powder in a small amount (a few drops) of ethanol or 1N KOH in a beaker.
-
Dilution : Once the powder is fully dissolved, transfer the solution to a 100 mL volumetric flask.
-
Final Volume : Add distilled or deionized water to the flask to bring the final volume to 100 mL.
-
Mixing : Mix the solution thoroughly using a magnetic stirrer until it is homogenous. The solution may require stirring overnight to fully dissolve.
-
Storage : Store the stock solution in a cool, dark place, ideally refrigerated at 2-6°C, to maintain its efficacy.
2.3 Preparation of Working Solutions
Prepare working solutions by diluting the 1000 ppm stock solution with distilled or deionized water. For example, to make a 100 ppm solution, mix 10 mL of the 1000 ppm stock solution with 90 mL of distilled water.
Foliar Spray Application Protocol
3.1 Materials
-
Prepared GA₃ working solution
-
Spray bottles or a handheld sprayer
-
Surfactant/wetting agent (e.g., Tween 20, Ortho X-77)
-
Control solution (distilled water, with the same amount of solvent and surfactant as the treatment solutions)
-
Plants for treatment
-
Personal Protective Equipment (PPE)
3.2 Experimental Design Considerations
A Randomized Complete Block Design (RCBD) is often employed in studies involving foliar applications to minimize the effects of environmental variability. This design involves dividing the experimental area into blocks, with each treatment randomly assigned to a plot within each block.
3.3 Application Procedure
-
Timing : Apply the foliar spray at the appropriate stage of plant development to achieve the desired effect. For example, applications may be targeted at specific growth stages such as pre-flowering or during fruit development. It is often recommended to spray during the cooler parts of the day to enhance absorption.
-
Addition of Surfactant : To improve the spreading and penetration of the GA₃ solution on the leaf surface, a non-ionic surfactant is often added to the spray solution. The concentration of the surfactant should be based on the manufacturer's recommendations.
-
Application : Spray the GA₃ solution directly onto the leaves of the plants, ensuring thorough and uniform coverage of both the upper (adaxial) and lower (abaxial) leaf surfaces. Spray until the solution begins to drip from the leaves.
-
Control Group : Always include a control group of plants that are sprayed with a solution containing only water and the surfactant (if used) to serve as a baseline for comparison.
-
Replication : Each treatment (including the control) should be replicated multiple times to ensure the statistical validity of the results.
-
Frequency : The frequency of application can vary depending on the research objectives and the plant species, but a common schedule is every 2-3 weeks during the growing season.
Quantitative Data Summary
The optimal concentration and timing of GA₃ application are highly dependent on the plant species and the desired physiological response. The following tables summarize quantitative data from various studies.
Table 1: Recommended GA₃ Concentrations for Foliar Application
| Plant Type | Concentration (ppm) | Desired Effect | Source(s) |
| General Gardening | 1 - 1000 | Varies depending on plant and purpose | |
| Grapes | 10 - 100 | Increase berry size, thinning | |
| Citrus | 10 - 100 | Improve fruit set and size | |
| Cauliflower | 100 - 400 | Stimulate seed production | |
| Mungbean | 100 | Improve growth and yield | |
| Pansy | 300 | Increase plant height, flower number, and seed yield | |
| Okra | 100 | Improve vegetative and reproductive growth | |
| Broccoli | 50 - 100 | Enhance vegetative growth and head characteristics | |
| Mango | 10 - 40 | Improve vegetative growth, fruit set, and retention | |
| Pasture (grass-dominant) | 10 - 80 mL/100L | Stimulate winter production |
Table 2: Reported Effects of GA₃ Foliar Application on Various Plant Parameters
| Plant Species | GA₃ Concentration (ppm) | Application Timing | Observed Effects | Source(s) |
| Mungbean | 100 | 20 and 40 days after sowing | Increased plant height, leaf area, and seed yield | |
| Cauliflower | 300 - 400 | 3-6 weeks after planting | Increased seed yield and related traits | |
| Pansy | 300 | 40 days after transplanting | 34% increase in plant height, 25% increase in flower number, 68% increase in seed yield | |
| Calendula | 250 | Not specified | Increased plant height, flower number, and flower yield | |
| Rice | Not specified | 10-30% panicle heading stage | Over 27% increase in grain yield | |
| Cucumber | 10 | 30 and 60 days after sowing | Increased total yield, plant height, and chlorophyll content |
Methods for Evaluating Efficacy
The effects of GA₃ treatment can be assessed by measuring various morphological, physiological, and biochemical parameters.
5.1 Morphological and Yield Parameters
-
Plant height
-
Number of leaves and branches
-
Leaf area
-
Number of flowers and fruits
-
Fruit size and weight
-
Seed yield
5.2 Physiological and Biochemical Parameters
-
Chlorophyll Content : Can be estimated using a SPAD meter or through solvent extraction followed by spectrophotometry.
-
Photosynthetic Rate : Measured using an infrared gas analyzer.
-
Hormone Quantification : GA₃ levels in plant tissues can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A common method involves extraction with a solvent like methanol, followed by purification and analysis.
-
Gene Expression Analysis : The expression of genes involved in the GA signaling pathway can be analyzed using quantitative real-time PCR (qRT-PCR).
Visualizations
6.1 Gibberellic Acid Signaling Pathway
Caption: Gibberellic acid signaling pathway.
6.2 Experimental Workflow for GA₃ Foliar Spray Application
Caption: A typical experimental workflow.
6.3 Logical Relationships in GA₃ Application
References
Application Notes and Protocols for Utilizing Gibberellic Acid to Overcome Seed Dormancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of gibberellic acid (GA3) to break seed dormancy, a critical step in ensuring uniform and successful germination for various plant species. This document outlines the underlying molecular mechanisms, detailed experimental protocols, and quantitative data from several studies to facilitate the application of this technique in a research and development setting.
Introduction
Seed dormancy is an innate mechanism that prevents seeds from germinating under unfavorable conditions, ensuring the survival of the species. However, in a controlled research or agricultural environment, dormancy can hinder experimental timelines and crop establishment. Gibberellins, a class of phytohormones, play a crucial role in promoting seed germination.[1][2] Gibberellic acid (GA3) is a widely used gibberellin that can effectively overcome physiological dormancy in the seeds of many plant species.[2][3] It functions by counteracting the inhibitory effects of abscisic acid (ABA), a hormone responsible for inducing and maintaining dormancy.[4] The application of exogenous GA3 can stimulate the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm, providing the necessary energy for embryo growth and germination.
Molecular Mechanism of GA3 Action in Seed Germination
Gibberellic acid initiates a signaling cascade that leads to the degradation of DELLA proteins, which are key repressors of seed germination. In the absence of GA, DELLA proteins are stable and inhibit the transcription of genes required for germination. Upon GA perception by its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), the GA-GID1 complex undergoes a conformational change that allows it to bind to DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins via the 26S proteasome pathway. The removal of DELLA repressors allows for the expression of downstream genes that promote germination.
Caption: Gibberellic acid signaling pathway in seed germination.
Quantitative Data on GA3 Application for Breaking Seed Dormancy
The optimal concentration of GA3 and the duration of treatment can vary significantly depending on the plant species and the depth of dormancy. Below is a summary of effective GA3 concentrations from various studies.
| Plant Species | GA3 Concentration (mg/L or ppm) | Treatment Details | Outcome |
| Penstemon digitalis cv. Husker Red | 1000 | Seed soak | Almost 100% germination after 8 days. |
| Vigna mungo (Black gram) | 350 | 3-hour seed soak | Maximum physiological growth parameters. |
| Oryza sativa (Rice) | 50 - 150 | Seed treatment | Significant increase in germination rates. |
| Helianthus annuus (Sunflower) | 500 | Seed soak with 1 week stratification at 4°C | 80% germination vs. 30% for control. |
| Clematis hirsutissima | 800 | 24-hour seed soak combined with cold stratification | Enhanced germination. |
| Cyclamen species | 50, 100, 150 | Seed treatment | Increased germination percentage and seedling vigor. |
| Myrica rubra (Red bayberry) | ~1800 (5.2 mM) | Seed treatment | Over 70% germination. |
Experimental Protocols
This section provides a generalized protocol for breaking seed dormancy using GA3. It is recommended to perform a literature search for species-specific recommendations and to optimize the concentration and duration of treatment for your particular species of interest.
Materials
-
Gibberellic acid (GA3) powder
-
Ethanol (95% or absolute)
-
Sterile distilled water
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
pH meter and calibration buffers
-
0.2 µm syringe filter
-
Sterile petri dishes or multi-well plates
-
Sterile filter paper or germination substrate (e.g., agar-based medium)
-
Forceps
-
Growth chamber or incubator with controlled temperature and light
Stock Solution Preparation (1000 ppm or mg/L)
-
Dissolving GA3: GA3 is sparingly soluble in water but readily dissolves in ethanol. To prepare a 1000 ppm stock solution, weigh 100 mg of GA3 powder and dissolve it in a small volume of 95% or absolute ethanol (e.g., 1-2 mL).
-
Dilution: Once fully dissolved, add sterile distilled water to bring the final volume to 100 mL. Mix thoroughly using a magnetic stirrer.
-
Sterilization: Filter-sterilize the stock solution using a 0.2 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in a dark, refrigerated container (4°C) for up to one week. For longer-term storage, aliquots can be stored at -20°C.
Seed Treatment Protocol
-
Seed Sterilization (Optional but Recommended): To prevent microbial contamination, surface-sterilize seeds by rinsing them in 70% ethanol for 1-2 minutes, followed by a 5-10 minute soak in a 1% sodium hypochlorite solution. Rinse the seeds thoroughly 3-5 times with sterile distilled water.
-
GA3 Treatment:
-
Soaking Method: Place the sterilized seeds in a sterile container and add the desired concentration of GA3 solution, ensuring the seeds are fully submerged. The soaking duration can range from a few hours to 24 hours at room temperature.
-
Plate Method: For small seeds, GA3 can be incorporated directly into the germination medium (e.g., Murashige and Skoog medium). Prepare the medium as usual, autoclave it, and allow it to cool to approximately 50-60°C before adding the filter-sterilized GA3 stock solution to the desired final concentration.
-
-
Control Group: Always include a control group of seeds treated with sterile distilled water (or the solvent used for GA3, if applicable) under the same conditions to accurately assess the effect of GA3.
-
Plating: After the soaking treatment, decant the GA3 solution and briefly rinse the seeds with sterile distilled water. Using sterile forceps, place the seeds on sterile filter paper moistened with sterile water or on the prepared germination medium in petri dishes.
-
Incubation: Place the petri dishes in a growth chamber or incubator with appropriate temperature and light conditions for the species being tested. A common condition for Arabidopsis is 22°C with a 16-hour light/8-hour dark photoperiod.
-
Germination Assessment: Monitor the seeds daily and record the germination rate. Germination is typically defined as the emergence of the radicle from the seed coat. Continue recording until the germination rate plateaus.
Caption: General experimental workflow for breaking seed dormancy with GA3.
Considerations and Potential Issues
-
Concentration Optimization: The optimal GA3 concentration is species-dependent. High concentrations can sometimes lead to abnormal seedling development, such as excessive elongation and reduced root growth. It is advisable to test a range of concentrations to determine the most effective one for your species.
-
Dormancy Type: GA3 is most effective for breaking physiological dormancy. It may not be as effective for seeds with physical dormancy (impermeable seed coat) unless combined with scarification methods.
-
Light and Temperature: GA3 can sometimes substitute for light or cold stratification requirements. However, the interaction between GA3 and environmental cues can be complex, and optimal germination may require a combination of treatments.
-
Purity of GA3: Use high-purity GA3 for reproducible results.
-
Aseptic Techniques: Maintain sterility throughout the experimental process to avoid fungal or bacterial contamination, which can inhibit germination or affect seedling health.
By following these guidelines and protocols, researchers can effectively utilize gibberellic acid to overcome seed dormancy and achieve consistent germination for their experimental needs.
References
Application Notes and Protocols for the Analytical Identification of Gibberellins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal analytical techniques for the identification and quantification of gibberellins (GAs), a class of diterpenoid phytohormones crucial for plant growth and development. The following sections detail the methodologies for various analytical approaches, present comparative quantitative data, and illustrate key pathways and workflows.
Introduction to Gibberellin Analysis
Gibberellins are present in plant tissues at very low concentrations, typically at the nanogram per gram of fresh weight level or even lower.[1] This necessitates highly sensitive and selective analytical methods for their accurate identification and quantification. The choice of analytical technique depends on the specific research question, the required level of sensitivity and specificity, and the available instrumentation. The most common methods employed for gibberellin analysis include physicochemical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as biological methods such as immunoassays and bioassays.[1]
Physicochemical Methods of Gibberellin Identification
Physicochemical methods offer high sensitivity and specificity, allowing for the precise identification and quantification of different gibberellin species.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and sensitive technique for the analysis of volatile and thermally stable compounds.[2] For gibberellins, which are not inherently volatile, a derivatization step is required to increase their volatility for GC analysis.[1]
Experimental Protocol: GC-MS Analysis of Gibberellins
This protocol provides a general framework for the analysis of gibberellins using GC-MS.[2]
1. Extraction and Purification:
-
Homogenize fresh plant material (e.g., 1-5 g) in cold 80% methanol.
-
Add an internal standard (e.g., [¹⁷O₂]GA₃) to correct for losses during purification.
-
After extraction, centrifuge the homogenate and collect the supernatant.
-
Partition the aqueous extract with ethyl acetate at pH 2.5.
-
The combined ethyl acetate fractions are then subjected to Solid Phase Extraction (SPE) for further purification. A C18 cartridge is commonly used.
2. Derivatization:
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Derivatize the dried sample by adding a methylating agent (e.g., diazomethane) followed by a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). This converts the carboxyl group to a methyl ester and the hydroxyl groups to trimethylsilyl ethers.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column (e.g., 2% OV-1 on Chromosorb W).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial temperature: 80°C for 1 minute.
-
Ramp 1: Increase at 30°C/min to 245°C.
-
Ramp 2: Increase at 5°C/min to 300°C.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan for a mass range of m/z 50-650.
-
For quantitative analysis, use selected ion monitoring (SIM) mode to monitor characteristic ions of the target gibberellins.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become the preferred method for gibberellin analysis due to its high sensitivity, specificity, and ability to analyze non-volatile and thermally labile compounds without derivatization.
Experimental Protocol: LC-MS/MS Analysis of Gibberellins
This protocol outlines a general procedure for the quantitative analysis of gibberellins using LC-MS/MS.
1. Extraction and Purification:
-
The extraction and initial purification steps are similar to those for GC-MS, involving homogenization in a solvent like 80% acetonitrile with 5% formic acid and subsequent SPE. A two-step SPE process using both mixed-mode cation exchange (MCX) and mixed-mode anion exchange (MAX) cartridges can provide selective enrichment and efficient clean-up.
2. LC Separation:
-
Chromatograph: An ultra-performance liquid chromatography (UPLC) system is often used for rapid and high-resolution separation.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient of methanol and water containing a modifier like 0.2% formic acid or 10mM ammonium formate is commonly used.
-
Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.
3. MS/MS Detection:
-
Ion Source: Electrospray ionization (ESI) is the most common ion source, typically operated in negative ion mode for gibberellins.
-
Mass Analyzer: A tandem quadrupole mass spectrometer is used for quantitative analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to a product ion for each gibberellin. For example, for GA₃, the transition m/z 345 → 239, 301 can be monitored.
Immunoassays for Gibberellin Detection
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding of an antibody to its target antigen (gibberellin). These assays are often used for rapid screening of a large number of samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits for various gibberellins are commercially available and offer a high-throughput and relatively inexpensive method for quantification.
Experimental Protocol: Competitive ELISA for Gibberellic Acid (GA)
This protocol is a general guide based on commercially available competitive ELISA kits.
1. Reagent Preparation:
-
Bring all reagents, samples, and standards to room temperature.
-
Prepare the wash buffer, standards, and biotinylated-conjugate working solutions according to the kit's instructions.
2. Assay Procedure:
-
Add 50 µL of the standard or sample to the appropriate wells of the pre-coated microtiter plate.
-
Immediately add 50 µL of Biotinylated-Conjugate to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with the wash buffer.
-
Add 100 µL of Streptavidin-HRP working solution to each well and incubate for 1 hour at 37°C.
-
Aspirate and wash the plate 5 times with the wash buffer.
-
Add 90 µL of TMB Substrate Solution to each well and incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
The concentration of gibberellin in the samples is determined by comparing their absorbance to the standard curve.
Bioassays for Gibberellin Activity
Bioassays measure the biological activity of gibberellins. While they are generally less specific and quantitative than physicochemical methods, they are essential for determining the biological relevance of identified gibberellins.
Dwarf Pea Bioassay
This classic bioassay utilizes dwarf pea varieties that show a significant stem elongation response to exogenous gibberellins.
Experimental Protocol: Dwarf Pea Epicotyl Elongation Bioassay
1. Plant Material and Growth Conditions:
-
Germinate seeds of a dwarf pea variety (e.g., 'Progress No. 9') in the dark for 5-6 days in a suitable medium like perlite or vermiculite.
2. Application of Gibberellin:
-
Prepare a series of standard gibberellin solutions and the sample extract.
-
Apply a small, known volume (e.g., 10 µL) of the test solution to the apical bud of the dwarf pea seedlings.
3. Measurement:
-
Grow the treated seedlings for 5-7 days under controlled light and temperature conditions.
-
Measure the length of the epicotyl.
-
The increase in epicotyl length is proportional to the concentration of gibberellin applied. A standard curve is generated using the responses to the known gibberellin concentrations.
Barley Endosperm Bioassay
This bioassay is based on the gibberellin-induced production of α-amylase in the aleurone layer of barley endosperm.
Experimental Protocol: Barley Endosperm α-Amylase Induction Bioassay
1. Preparation of Endosperm:
-
Cut barley seeds in half and discard the embryo-containing half.
-
Sterilize the endosperm halves.
2. Incubation:
-
Place the endosperm halves in a sterile test tube with a known volume of the test solution (gibberellin standards or sample extract).
-
Incubate for 24-48 hours.
3. Measurement of α-Amylase Activity:
-
During incubation, gibberellins induce the synthesis and secretion of α-amylase, which breaks down starch into reducing sugars.
-
The amount of reducing sugars produced is proportional to the gibberellin concentration and can be quantified using a colorimetric method, such as the Benedict's test.
Quantitative Data Summary
The following tables summarize the quantitative aspects of the different analytical techniques for gibberellin identification.
Table 1: Comparison of Physicochemical Methods for Gibberellin Analysis
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Required | Not Required |
| Sensitivity | High | Very High |
| Limit of Detection (LOD) | ng/g range | 0.08 to 10 fmol |
| Specificity | High | Very High |
| Throughput | Moderate | High |
| Instrumentation Cost | High | Very High |
| Primary Advantage | Robust and well-established | High sensitivity, no derivatization |
| Primary Disadvantage | Derivatization can be time-consuming and may lead to artifacts | Matrix effects can suppress ionization |
Table 2: Performance Characteristics of Gibberellin Immunoassays (ELISA)
| Parameter | Typical Value | Reference |
| Sensitivity | 52.1 ng/mL | |
| Detection Range | 156.25 - 10000 ng/mL | |
| Intra-Assay Precision (CV) | < 10% | |
| Inter-Assay Precision (CV) | < 12% | |
| Specificity | High for the target GA, but cross-reactivity with other GAs can occur |
Visualizations
Gibberellin Signaling Pathway
The following diagram illustrates the core components of the gibberellin signaling pathway. Gibberellin binds to its receptor GID1, which then interacts with DELLA proteins, leading to their degradation via the ubiquitin-proteasome pathway. The degradation of DELLA proteins releases the transcriptional repression of GA-responsive genes.
Caption: A simplified diagram of the gibberellin signaling pathway.
General Workflow for Gibberellin Identification
This diagram outlines the general experimental workflow for the identification and quantification of gibberellins from plant samples.
Caption: A general experimental workflow for gibberellin analysis.
References
Gibberellic Acid (GA3) Treatment for Inducing Parthenocarpy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenocarpy, the development of fruit without prior fertilization of ovules, is a desirable trait in many horticultural crops, leading to seedless varieties that are often preferred by consumers. Gibberellic acid (GA3), a naturally occurring plant hormone, plays a pivotal role in regulating various aspects of plant growth and development, including fruit set and growth.[1][2] Exogenous application of GA3 has been widely demonstrated to effectively induce parthenocarpy in a variety of fruit species.[3] This document provides detailed application notes and protocols for the use of gibberellic acid to induce parthenocarpy, intended for use by researchers and scientists in the field.
Gibberellins, as a class of diterpenoid phytohormones, are crucial for processes such as stem elongation, seed germination, and flower development.[4] In the context of fruit development, gibberellins are essential for initiating fruit set and promoting pericarp growth.[4] The application of GA3 can bypass the need for pollination and fertilization, which normally trigger the endogenous production of hormones required for fruit development.
Data Presentation: Efficacy of Gibberellic Acid in Inducing Parthenocarpy
The effectiveness of gibberellic acid in inducing parthenocarpy is dependent on the plant species, the concentration of GA3 used, the timing of application, and the application method. The following tables summarize quantitative data from various studies.
| Crop | Cultivar | GA3 Concentration (ppm) | Application Method | Key Findings | Reference |
| Grapes | Flame Seedless | 25 | Spraying at 70-80% bloom and again at post-bloom | Increased cluster weight and fruit yield per vine. | |
| Grapes | Superior Seedless | 40 - 80 | Spraying or dipping inflorescences | Increased cluster and berry weight. | |
| Custard Apple | Gefner | 1500 | Spraying at flowering and subsequent weeks | Efficiently produced seedless fruits with good physical and chemical parameters. | |
| Sugar Apple | - | 250 - 1000 | Spraying flowers at the female stage and subsequent applications on set fruits | Increased fruit set up to 75% and induced parthenocarpy. | |
| Tomato Tree | - | 40 | Spraying flower buds six times with a 3-day lapse | Significantly reduced the number of seeds. | |
| Apple | Honeycrisp | Not specified, but GA3 alone was effective | Application to flowers | Caused the development of seedless parthenocarpic apples. | |
| Pear | Dangshansu | 50 (GA4+7) | Spraying unpollinated flowers at anthesis | Induced parthenocarpy. | |
| Hibiscus sabdariffa | - | 800 - 900 | Foliar spray after flower bud emergence | Led to the production of parthenocarpic fruits. |
Experimental Protocols
Protocol 1: Induction of Parthenocarpy in Grapes (Vitis vinifera)
Objective: To induce seedlessness and increase berry size in grape cultivars.
Materials:
-
Gibberellic acid (GA3)
-
Distilled water
-
Wetting agent (e.g., Tween 20)
-
pH meter and adjustment solutions (e.g., KOH or HCl)
-
Hand sprayer or dipping containers
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of GA3. For a 1000 ppm stock, dissolve 1 gram of GA3 in a small amount of 70% ethanol and then bring the volume to 1 liter with distilled water.
-
From the stock solution, prepare the desired final concentrations (e.g., 25-80 ppm) by dilution with distilled water.
-
Add a wetting agent to the final solution at a concentration of 0.05-0.1% (v/v) to ensure uniform coverage.
-
Adjust the pH of the solution to approximately 6.0-6.5 for optimal uptake.
-
-
Application Timing:
-
For berry thinning and initial fruit set, apply the GA3 solution when the vines are at 70-80% bloom.
-
For berry enlargement, a second application is often made after fruit set (post-bloom).
-
-
Application Method:
-
Spraying: Use a hand sprayer to thoroughly cover the flower clusters. Ensure even distribution of the solution.
-
Dipping: Individually dip each flower cluster into the GA3 solution for a few seconds. This method can be more precise but is also more labor-intensive.
-
-
Post-Application Care:
-
Allow the treated clusters to dry.
-
Monitor the plants for fruit development, size, and seed content.
-
Maintain normal irrigation and fertilization practices.
-
-
Data Collection:
-
At maturity, harvest the grape clusters.
-
Measure parameters such as cluster weight, number of berries per cluster, berry weight, berry dimensions (length and width), and seed number per berry.
-
Assess fruit quality parameters like total soluble solids (TSS) and acidity.
-
Protocol 2: Induction of Parthenocarpy in Custard Apple (Annona squamosa x Annona cherimola)
Objective: To produce seedless custard apple fruits.
Materials:
-
Gibberellic acid (GA3)
-
Distilled water
-
Wetting agent
-
Hand sprayer
-
PPE
Procedure:
-
Solution Preparation:
-
Prepare a high-concentration GA3 solution (e.g., 1500 ppm).
-
Add a wetting agent to the solution.
-
-
Application Timing:
-
The first application should be made at the flowering stage.
-
Subsequent applications are made at 1 and 3 weeks after anthesis.
-
-
Application Method:
-
Use a hand sprayer to apply the GA3 solution directly to the flowers and developing fruitlets.
-
-
Post-Application Care:
-
Monitor fruit set and development.
-
Provide standard horticultural care for the trees.
-
-
Data Collection:
-
Harvest fruits at the 18th week after anthesis.
-
Measure fruit set percentage, fruit weight, fruit dimensions, and the number of seeds per fruit.
-
Analyze fruit quality parameters such as pulp percentage, peel percentage, TSS, and titratable acidity.
-
Signaling Pathways and Experimental Workflows
Gibberellin Signaling Pathway in Fruit Development
Gibberellin signaling is a key regulatory pathway in fruit development. The binding of GA to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins, which are repressors of GA signaling. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors that activate GA-responsive genes, ultimately leading to fruit set and growth.
Caption: Gibberellin signaling pathway leading to fruit development.
Experimental Workflow for GA3-Induced Parthenocarpy
The general workflow for an experiment designed to test the efficacy of GA3 for inducing parthenocarpy involves several key stages, from plant preparation to data analysis.
Caption: General experimental workflow for studying GA3-induced parthenocarpy.
References
Application Notes and Protocols for Measuring Gibberellic Acid Effects on Amylase Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gibberellic acid (GA), a key phytohormone, plays a critical role in various plant development processes, most notably seed germination.[1] During germination of cereal grains, the embryo produces and releases GA, which diffuses into the aleurone layer—a specialized tissue surrounding the starchy endosperm.[2] In these cells, GA triggers a signaling cascade that leads to the de novo synthesis and secretion of hydrolytic enzymes, predominantly α-amylase.[2][3][4] This enzyme is essential for breaking down the stored starch in the endosperm into soluble sugars, which provide the necessary energy for the growing embryo. The induction of α-amylase by GA is a classic model system for studying hormone-regulated gene expression in plants.
These application notes provide detailed protocols for qualitatively and quantitatively measuring the effect of gibberellic acid on α-amylase production. The methods described are fundamental for research in plant physiology, molecular biology, and agricultural science, as well as for industrial applications such as brewing and malting, where control of amylase activity is crucial.
Gibberellic Acid Signaling Pathway in Aleurone Cells
Gibberellic acid initiates α-amylase synthesis by binding to its nuclear receptor, GID1. This binding event promotes the interaction between GID1 and DELLA proteins, which are repressors of GA signaling. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA relieves the repression of transcription factors, such as GAMYB, which can then bind to the promoter of the α-amylase gene, activating its transcription and leading to the synthesis of α-amylase.
References
Application of Gibberellic Acid (GA3) to Delay Fruit Senescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellic acid (GA3), a naturally occurring plant hormone, plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, germination, and flowering.[1][2] In fruit crops, exogenous application of GA3 is a widely adopted strategy to delay senescence, thereby extending shelf life and maintaining postharvest quality.[3][4] This is achieved through its antagonistic effects on senescence-related hormones like ethylene and abscisic acid (ABA), and its influence on a wide array of physiological and molecular processes.[3] GA3 treatment has been shown to delay rind color changes, maintain firmness, reduce weight loss, and preserve the nutritional and sensory attributes of various fruits.
These application notes provide a comprehensive overview of the use of GA3 to delay fruit senescence, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of GA3 Application on Various Fruit Crops
The effectiveness of GA3 in delaying fruit senescence is dependent on the fruit species, cultivar, concentration, and timing of application. The following tables summarize the quantitative data from various studies.
Table 1: Pre-harvest Application of GA3 and its Effects on Fruit Quality and Senescence
| Fruit Type | Cultivar | GA3 Concentration (mg/L or ppm) | Application Timing | Key Effects on Senescence Delay | Reference(s) |
| Longan | 'Shixia' | 50 | 85 and 95 days after flowering (DAF) | Delayed decline of total soluble solids (TSS) by 22.0%, delayed pericarp browning, and reduced mass loss. | |
| Mandarin | Citrus reticulata Blanco | 20 | Pre-harvest | Increased fruit weight and overall quality. | |
| Mandarin | Citrus reticulata Blanco | 30 | Pre-harvest | Minimized physiological loss in weight (PLW) and decay loss. | |
| Sweet Cherry | 'Sweetheart' | 20 or 30 (single application) | ~3 weeks before harvest | Increased firmness and fruit size, delayed maturity. | |
| Sweet Cherry | 'Sweetheart' | 10 (two or three weekly applications) | ~3 weeks before harvest | Increased firmness and fruit size, delayed maturity. | |
| Apple | 'Anna' | 50 | Full bloom | Increased fruit firmness and decreased TSS. |
Table 2: Post-harvest Application of GA3 and its Effects on Fruit Quality and Senescence
| Fruit Type | Cultivar | GA3 Concentration (mg/L or ppm) | Application Method | Key Effects on Senescence Delay | Reference(s) |
| Mango | 'Bombay green' | 400 | 10-minute dip | Extended shelf life (7.17 days vs. control), lowest physiological weight loss (22.08%). | |
| Banana | - | 100, 200, 300 | 15-minute immersion | Delayed peel color changes, weight loss, ethylene, and CO2 production in a concentration-dependent manner. | |
| Pak Choi | - | 100 | - | Alleviated etiolation, maintained chlorophyll levels, reduced conductivity and malondialdehyde content. |
Experimental Protocols
Protocol 1: Pre-harvest Foliar Spray of GA3
This protocol describes a general method for the pre-harvest application of GA3 to delay on-tree fruit senescence.
1. Materials:
- Gibberellic Acid (GA3) powder or a commercial formulation.
- Distilled water.
- Ethanol (if using GA3 powder).
- Surfactant/wetting agent (optional, but recommended for better coverage).
- pH meter and solutions for pH adjustment (e.g., HCl, KOH).
- Sprayer (hand-held or backpack, depending on the scale of the experiment).
- Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.
2. Solution Preparation: a. Determine the target GA3 concentration based on literature for the specific fruit crop (see Table 1). b. For GA3 powder: Accurately weigh the required amount of GA3. Dissolve it in a small volume of ethanol before diluting with distilled water to the final volume. Note: GA3 is sparingly soluble in water but dissolves in ethanol. c. For commercial formulations: Follow the manufacturer's instructions for dilution. d. If using a surfactant, add it to the solution according to the manufacturer's recommendation. e. Check the pH of the final solution. GA3 is unstable in highly alkaline solutions; adjust the pH to be below 8.0. f. Prepare a control solution containing the same components except for GA3 (e.g., water and surfactant).
3. Application Procedure: a. Identify the appropriate application timing, which is critical for efficacy. This is often at a specific stage of fruit development, such as before color break or at a certain number of days after flowering. b. On the day of application, ensure weather conditions are favorable (e.g., no rain, low wind). c. Calibrate the sprayer to ensure uniform coverage. d. Spray the solution onto the fruit and foliage until runoff to ensure thorough coverage. e. Apply the control solution to a separate set of trees/plants. f. Clearly label the treated and control groups.
4. Post-application Monitoring and Data Collection: a. Harvest fruits at commercial maturity or at different time points post-treatment. b. Store the harvested fruit under controlled conditions (e.g., room temperature or cold storage). c. At regular intervals, measure key senescence markers:
- Physiological: Firmness, weight loss, color change, respiration rate, ethylene production.
- Biochemical: Total soluble solids (TSS), titratable acidity (TA), vitamin C content, total phenolics, and flavonoid content.
- Enzymatic: Phenylalanine ammonia-lyase (PAL), peroxidase (POD), superoxide dismutase (SOD), catalase (CAT).
- Molecular: Expression analysis of genes related to ethylene biosynthesis and signaling, cell wall degradation, and GA signaling.
Protocol 2: Post-harvest Dip Treatment with GA3
This protocol outlines a general procedure for applying GA3 after harvest, a common practice for many fruits to extend storage life.
1. Materials:
- Same as Protocol 1, excluding the sprayer and including dipping containers.
2. Solution Preparation: a. Prepare the GA3 and control solutions as described in Protocol 1, Step 2.
3. Application Procedure: a. Harvest fruits at a uniform stage of maturity. b. Randomly divide the fruits into treatment and control groups. c. Immerse the treatment group fruits in the GA3 solution for a specified duration (e.g., 10-15 minutes). d. Immerse the control group fruits in the control solution for the same duration. e. After dipping, allow the fruits to air-dry completely. f. Package and store the fruits under desired conditions (e.g., 25 ± 1 °C, 85% relative humidity for room temperature storage).
4. Data Collection: a. Sample and analyze the fruits at regular intervals during the storage period for the senescence markers listed in Protocol 1, Step 4c.
Signaling Pathways and Experimental Workflows
GA3 Signaling Pathway in Delaying Fruit Senescence
Gibberellic acid delays fruit senescence by modulating the expression of genes involved in ripening and by interacting with other key phytohormone signaling pathways, particularly ethylene and auxin. GA treatment generally represses ethylene biosynthesis and signaling, which are primary drivers of ripening in climacteric fruits. It can also enhance auxin signaling, which has been shown to delay the metabolic shifts associated with ripening.
Caption: GA3 signaling pathway leading to delayed fruit senescence.
Experimental Workflow for Assessing GA3 Efficacy
The following diagram illustrates a typical workflow for an experiment designed to evaluate the effect of GA3 on delaying fruit senescence.
Caption: General experimental workflow for evaluating GA3 effects.
Precautions and Considerations
-
pH Sensitivity: GA3 is susceptible to hydrolysis in alkaline solutions. Ensure the pH of the spray or dip solution is below 8.0 for optimal activity.
-
Application Timing: The timing of GA3 application is crucial. Late applications can negatively affect flowering and fruit production in the following season.
-
Cultivar Specificity: The response to GA3 can vary significantly between different cultivars of the same fruit species.
-
Potential Side Effects: In some cases, GA3 application may cause minor leaf and fruit drop.
-
Compatibility: While GA3 is generally compatible with many foliar nutrients, its application timing may not align with optimal nutrient spray schedules. Avoid mixing with highly alkaline substances like Bordeaux mixture or whitewash.
Conclusion
The application of GA3 is a potent and effective tool for delaying senescence in a variety of fruit crops. By carefully selecting the concentration, application method, and timing, researchers and professionals can significantly extend the post-harvest life and maintain the quality of fruits. The protocols and data presented here provide a solid foundation for designing and implementing experiments to further explore and optimize the use of GA3 in specific fruit systems. Understanding the underlying molecular mechanisms, particularly the interplay with other hormone pathways, will be key to developing more targeted and efficient strategies for senescence delay.
References
- 1. journalijecc.com [journalijecc.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. GA3 Treatment Delays the Deterioration of ‘Shixia’ Longan during the On-Tree Preservation and Room-Temperature Storage and Up-Regulates Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous Gibberellin Delays Postharvest Leaf Senescence in Pak Choi by Modulating Transcriptomic and Metabolomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Gibberellic Acid in the Malting of Barley
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gibberellic acid (GA3), a key plant hormone, in the malting of barley. This document outlines the underlying biochemical mechanisms, detailed experimental protocols for its application, and the quantitative effects on malt quality parameters.
Introduction
Gibberellic acid (GA3) is a naturally occurring plant hormone that plays a crucial role in seed germination. In the malting of barley, exogenous application of GA3 is a common practice to accelerate and synchronize germination, leading to a more homogenous modification of the endosperm. This is particularly useful for barley varieties that exhibit high dormancy or have low natural gibberellin production. The primary effect of GA3 is the induction of hydrolytic enzyme synthesis in the aleurone layer of the barley kernel, which is essential for the degradation of starch and proteins in the endosperm.
Mechanism of Action: The Gibberellic Acid Signaling Pathway
Gibberellic acid initiates a signaling cascade within the barley aleurone cells, leading to the transcription and translation of genes encoding for various hydrolytic enzymes, most notably α-amylase.
The signaling pathway begins with GA3 binding to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event triggers a conformational change in GID1, allowing it to interact with DELLA proteins (such as SLN1 in barley), which are negative regulators of GA signaling. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of the DELLA protein relieves the repression of transcription factors, primarily GAMYB. GAMYB then translocates to the nucleus and binds to the Gibberellin-Responsive Element (GARE) in the promoter regions of GA-responsive genes, such as those for α-amylase and other hydrolases, initiating their transcription.
Data Presentation: Quantitative Effects of Gibberellic Acid on Malt Quality
The application of gibberellic acid can significantly impact key malt quality parameters. The extent of these effects is dependent on the barley variety, its initial quality, and the concentration of GA3 applied.
| Malt Quality Parameter | Control (No GA3) | 0.2 ppm GA3 | 0.5 ppm GA3 | 1.0 ppm GA3 | Reference |
| Hot Water Extract (%) | 78.5 | 79.2 | 79.8 | 80.5 | Generic Data |
| Diastatic Power (°L) | 110 | 125 | 140 | 155 | |
| α-Amylase (DU) | 45 | 60 | 75 | 90 | |
| Soluble/Total Protein (%) | 38 | 42 | 45 | 48 | |
| Free Amino Nitrogen (FAN) (mg/L) | 130 | 145 | 160 | 175 | |
| β-Glucan (mg/L) | 150 | 120 | 100 | 85 | Generic Data |
Note: The values presented in this table are representative and can vary significantly based on the specific barley variety, its growing conditions, and the malting process parameters.
Experimental Protocols
Protocol 1: Micromalting of Barley with Gibberellic Acid Treatment
This protocol describes a typical micromalting procedure to evaluate the effects of different concentrations of gibberellic acid on barley malt quality.
Materials:
-
Barley sample (e.g., 500 g)
-
Gibberellic acid (GA3) stock solution (e.g., 1000 ppm)
-
Distilled water
-
Micromalting unit (with steeping, germination, and kilning capabilities)
-
Spray bottle for GA3 application
Procedure:
-
Steeping:
-
Submerge the barley sample in distilled water at a controlled temperature (e.g., 14-16°C).
-
Follow a steep cycle of wet and dry periods (e.g., 8 hours wet, 16 hours dry, 8 hours wet) to achieve a target moisture content of 42-45%.
-
-
Gibberellic Acid Application:
-
Prepare working solutions of GA3 from the stock solution to achieve the desired final concentrations (e.g., 0.2, 0.5, 1.0 ppm on a barley dry weight basis).
-
After the final steep, drain the excess water and transfer the barley to the germination chamber.
-
Uniformly spray the prepared GA3 solution onto the barley. For the control group, spray an equivalent volume of distilled water.
-
-
Germination:
-
Maintain the germination chamber at a constant temperature (e.g., 16-18°C) and high humidity (>95%) for a period of 4-5 days.
-
Turn the germinating barley regularly (e.g., twice a day) to ensure uniform germination and prevent matting of the rootlets.
-
-
Kilning:
-
Dry the green malt in a kiln with a programmed temperature profile. A typical profile might be:
-
24 hours at 50°C
-
12 hours at 60°C
-
6 hours at 70°C
-
4 hours at 85°C
-
-
The final moisture content of the malt should be around 4-5%.
-
-
Malt Analysis:
-
After kilning, remove the rootlets and store the malt for at least one week before analysis.
-
Analyze the malt samples for key quality parameters as listed in the data presentation table (Hot Water Extract, Diastatic Power, α-Amylase, Soluble/Total Protein, Free Amino Nitrogen, and β-Glucan) using standard analytical methods (e.g., ASBC or EBC methods).
-
Discussion and Considerations
-
Dosage: The optimal concentration of GA3 is variety-dependent. Excessive application can lead to an over-modification of the malt, resulting in undesirably high levels of soluble nitrogen and color.
-
Application Method: Spraying GA3 during the germination phase is generally more efficient and provides a more uniform application compared to adding it to the steep water.
-
Barley Quality: The effectiveness of GA3 is contingent on the viability of the barley. It cannot improve the quality of dead or dormant kernels. A germination energy of over 95% is recommended for successful malting.
-
Side Effects: The use of GA3 can increase the metabolic rate of the germinating grain, leading to higher heat production. This may necessitate adjustments to the germination temperature control. It can also potentially increase malting loss due to enhanced rootlet and acrospire growth.
Conclusion
The application of gibberellic acid is a powerful tool in the malting of barley, enabling better control over the germination process and leading to a more consistent and modified final product. A thorough understanding of its mechanism of action and careful optimization of its application are crucial for achieving the desired malt quality parameters for various brewing and distilling applications. Researchers and professionals can utilize the provided protocols and data as a foundation for their specific investigations into the nuanced effects of gibberellic acid on different barley varieties and under various processing conditions.
Troubleshooting & Optimization
Gibberellic Acid (GA3) Solution Stability and Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of gibberellic acid (GA3) solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your GA3 solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Gibberellic Acid?
A1: Gibberellic acid is sparingly soluble in water.[1] To prepare a stock solution, it is recommended to first dissolve the GA3 powder in a small amount of ethanol, methanol, or a weak alkaline solution like sodium bicarbonate or sodium acetate before diluting with distilled water to the final volume.[1][2] For a 1 mg/mL (1000 ppm) stock solution, you can dissolve 100 mg of GA3 powder in 2-5 mL of solvent and then bring the total volume to 100 mL with distilled water.[3] Stirring may be necessary to keep the GA3 in solution.[3]
Q2: What are the optimal storage conditions for a Gibberellic Acid solution?
A2: Gibberellic acid solutions are known to be unstable and should ideally be prepared fresh for each use. If storage is necessary, aqueous solutions should be stored in a cool, dark place. For short-term storage, refrigeration at 2-8°C is recommended. Some sources suggest that a stock solution can be stored at 4°C or -20°C for up to a year, while working solutions should be made daily. However, to ensure maximum activity, it is best practice to use the solution within a few days of preparation. Aqueous solutions should not be stored for more than one day for some applications.
Q3: How long is a Gibberellic Acid solution stable?
A3: The stability of a GA3 solution is influenced by several factors including pH, temperature, and light exposure. Solutions are known to degrade over time. While some anecdotal evidence suggests long-term stability when stored in the dark at room temperature, it is generally recommended to use solutions within a few days to two weeks when refrigerated. Dry, powdered GA3 is stable indefinitely at room temperature when stored in a cool, dry, well-ventilated area.
Q4: How do pH and light affect the stability of Gibberellic Acid solutions?
A4: Gibberellic acid is sensitive to both pH and light. Solutions are known to break down with exposure to sunlight. GA3 undergoes slow hydrolysis in aqueous solutions and can rearrange into less biologically active compounds in alkaline conditions. One study found that the half-life of GA3 in ultrapure water ranged from 16.1 to 24.6 days at pH 2.0-8.0, with the lowest half-life (fastest degradation) occurring at pH 8.0.
Q5: What are the signs of a degraded Gibberellic Acid solution?
A5: The primary indicator of a degraded GA3 solution is a loss of biological activity. If you observe inconsistent or poor results in your experiments, such as a lack of seed germination or abnormal plant growth where a positive response is expected, your GA3 solution may have degraded. Visually, the solution should be clear and colorless to a slight yellow tint. Any significant color change or precipitation may indicate degradation or contamination.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with gibberellic acid solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no seed germination | Degraded GA3 solution. | Prepare a fresh solution for each experiment. Store stock solutions in a cool, dark place and use within the recommended timeframe. |
| Incorrect GA3 concentration. | Optimize the GA3 concentration for your specific application. Concentrations that are too low may not be effective, while excessively high concentrations can be inhibitory. | |
| Improper dissolution of GA3 powder. | Ensure the GA3 powder is completely dissolved. Use a small amount of ethanol or a weak base to aid dissolution before adding water. | |
| Abnormal plant growth (e.g., etiolation) | Over-application of GA3. | Reduce the concentration of the GA3 solution. Consult literature for species-specific optimal concentrations. |
| Variability in experimental results | Inconsistent solution preparation. | Standardize your solution preparation protocol. Use calibrated equipment for accurate measurements. |
| Fluctuations in storage conditions. | Maintain consistent storage conditions (temperature and light) for your GA3 solutions. |
Below is a troubleshooting workflow to diagnose and resolve issues with GA3 solution stability.
Caption: Troubleshooting workflow for GA3 solution issues.
Quantitative Data on GA3 Stability
The stability of gibberellic acid in an aqueous solution is highly dependent on the pH of the solution. The data below summarizes the half-life of GA3 at various pH levels in ultrapure water.
| pH | Half-life (days) | Stability |
| 2.0 | 16.1 - 24.6 | Moderately Stable |
| 3.3 | Highest | Most Stable |
| 8.0 | Lowest | Least Stable |
| Data adapted from studies on pH-dependent transformation of gibberellic acid. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL (1000 ppm) Gibberellic Acid Stock Solution
Materials:
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Gibberellic Acid (GA3) powder
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95% Ethanol or 1N KOH
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Distilled or deionized water
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100 mL volumetric flask
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Magnetic stirrer and stir bar
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Analytical balance
Procedure:
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Weigh out 100 mg of GA3 powder using an analytical balance.
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Transfer the powder to the 100 mL volumetric flask.
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Add 2-5 mL of 95% ethanol or a few drops of 1N KOH to the flask to dissolve the GA3 powder. Swirl gently until the powder is completely dissolved.
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Once dissolved, add distilled or deionized water to the flask, bringing the total volume to the 100 mL mark.
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Place a magnetic stir bar in the flask and stir the solution for several minutes to ensure it is homogenous.
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For sterile applications, filter the solution through a 0.22 µm syringe filter.
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Store the stock solution in a labeled, airtight container at 2-8°C in the dark.
Protocol 2: Assessment of Gibberellic Acid Solution Stability via Bioassay
Objective: To determine the biological activity of a stored GA3 solution compared to a freshly prepared solution using a seed germination bioassay.
Materials:
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Stored GA3 solution (e.g., 1 week old, stored at 4°C)
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Freshly prepared GA3 solution (at the same concentration)
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Distilled water (as a negative control)
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Dormant seeds known to respond to GA3 (e.g., lettuce, arabidopsis)
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Petri dishes with filter paper
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Growth chamber or incubator
Procedure:
-
Prepare three treatment groups:
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Group A: Freshly prepared GA3 solution
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Group B: Stored GA3 solution
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Group C: Distilled water (control)
-
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For each group, place two layers of filter paper in a petri dish and moisten with the respective solution.
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Place a predetermined number of seeds (e.g., 50) on the filter paper in each petri dish. Prepare at least three replicates for each treatment group.
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Seal the petri dishes with parafilm to prevent evaporation.
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Place the petri dishes in a growth chamber or incubator with appropriate light and temperature conditions for the chosen seed type.
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Monitor the seeds daily and record the number of germinated seeds in each dish.
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After a predetermined period (e.g., 7 days), calculate the germination percentage for each replicate.
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Compare the germination percentages between the three groups. A significant decrease in germination in the stored GA3 group compared to the fresh GA3 group indicates a loss of biological activity and degradation of the stored solution.
Gibberellic Acid Degradation Pathway
Gibberellic acid in aqueous solutions can undergo degradation through hydrolysis and rearrangement, leading to the formation of less biologically active compounds. The primary degradation products include iso-gibberellic acid and gibberellenic acid.
Caption: Simplified degradation pathway of Gibberellic Acid.
References
Technical Support Center: Gibberellic Acid (GA3) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions to address inconsistencies encountered during experiments involving gibberellic acid (GA3). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during GA3 treatment, offering potential causes and solutions in a question-and-answer format.
Q1: Why are my results with GA3 treatment inconsistent, even when using the same concentration?
Inconsistent results with GA3 can stem from a variety of factors, ranging from the preparation of the solution to the specific characteristics of the plant material.[1] Below is a breakdown of potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Solution Preparation and Storage | Ensure complete dissolution of GA3 powder, as undissolved particles can lead to inaccurate concentrations.[1] Prepare fresh solutions for each experiment, as GA3 can degrade in aqueous solutions, especially when exposed to light or non-optimal pH.[1] If storage is necessary, keep the solution in a dark, refrigerated container. |
| Application Method and Timing | The method of application (foliar spray, seed soaking, etc.) and the timing relative to the plant's developmental stage can significantly impact the outcome.[2][3] Standardize the application protocol across all experiments. |
| Environmental Conditions | Temperature, light intensity, and humidity can all influence a plant's response to GA3. Maintain consistent environmental conditions for the duration of the experiment. |
| Plant Species and Developmental Stage | Different plant species, and even different varieties of the same species, can exhibit varied sensitivity to GA3. The age and developmental stage of the plant material can also affect its response. |
| Interaction with Other Hormones | The endogenous levels of other plant hormones, such as auxins and abscisic acid, can influence the plant's response to exogenous GA3 application. |
| Seed Viability and Dormancy | For seed germination studies, the initial viability and dormancy state of the seeds are critical factors. |
Q2: I'm not observing any response to the GA3 treatment. What could be the issue?
A complete lack of response to GA3 treatment can be frustrating, but it often points to a critical issue in the experimental setup.
| Potential Cause | Recommended Solution |
| Inactive GA3 Solution | The GA3 solution may have degraded due to improper storage or preparation. Prepare a fresh solution and ensure it is properly dissolved. |
| Incorrect Concentration | The concentration of GA3 may be too low to elicit a response in the specific plant species or experimental system being used. |
| Impermeable Seed Coat | For seed treatments, the seed coat may be impermeable to the GA3 solution. Consider scarification or a longer soaking time. |
| Deep Dormancy | The seeds may be in a state of deep dormancy that cannot be broken by GA3 alone. Other treatments, such as cold stratification, may be required. |
| Plant Insensitivity | The specific plant species or mutant line being used may have a genetic insensitivity to gibberellins. |
Q3: My plants are showing signs of phytotoxicity (e.g., yellowing, stunted growth) after GA3 application. What went wrong?
Phytotoxicity is often a sign of excessive GA3 concentration or improper application.
| Potential Cause | Recommended Solution |
| Excessive Concentration | The concentration of the GA3 solution is likely too high for the specific plant species, leading to toxic effects. |
| Uneven Application | For foliar sprays, uneven application can lead to localized areas of high GA3 concentration, causing tissue damage. |
| Surfactant Issues | The use of an inappropriate surfactant or an excessive concentration of a surfactant can cause phytotoxicity. |
| Environmental Stress | Applying GA3 to plants that are already under environmental stress (e.g., drought, extreme temperatures) can exacerbate the stress response and lead to phytotoxicity. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the use of gibberellic acid in research.
Q1: How should I prepare a stock solution of Gibberellic Acid (GA3)?
Gibberellic acid is sparingly soluble in water, so a solvent is typically required for initial dissolution.
Protocol for a 1000 ppm GA3 Stock Solution:
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Weigh out 100 mg of GA3 powder.
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In a clean glass container, add a small amount of 70% ethanol or isopropanol (rubbing alcohol) to the GA3 powder to create a paste.
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Slowly add distilled or deionized water while stirring continuously until the GA3 is completely dissolved.
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Bring the final volume to 100 mL with distilled or deionized water.
This will result in a 1 mg/mL or 1000 ppm stock solution. This stock solution can then be diluted to the desired working concentration.
Q2: What is the stability of GA3 in an aqueous solution and how should it be stored?
Aqueous solutions of GA3 are susceptible to degradation, especially when exposed to light and non-optimal pH. For best results, it is recommended to use freshly prepared solutions. If storage is necessary, the solution should be kept in a dark, airtight container and refrigerated at 2-8°C. For longer-term storage, freezing the solution is an option.
Q3: What are the typical working concentrations of GA3 for different applications?
The optimal concentration of GA3 is highly dependent on the plant species, the intended effect, and the application method. The following table provides some general guidelines.
| Application | Plant Species | Concentration Range | Reference |
| Seed Germination | General | 100 - 1000 ppm | |
| Seed Germination | Drosera burmannii | 250 ppm | |
| Seed Germination | Tinospora cordifolia | 300 - 500 ppm | |
| Seed Germination | Penstemon digitalis | 1000 ppm | |
| Foliar Spray (Growth Promotion) | General | 10 - 100 ppm | |
| Flowering Induction | Statice | 400 - 500 ppm | |
| Flowering & Fruit Set | Strawberry | 450 ppm | |
| Flowering Enhancement | Chrysanthemum morifolium | 250 mg/L | |
| Media Incorporation | Arabidopsis thaliana | 1 µM |
Q4: What is the underlying mechanism of gibberellin signaling in plants?
Gibberellin signaling primarily functions through a de-repression mechanism. In the absence of GA, DELLA proteins act as repressors, inhibiting the transcription of GA-responsive genes. When GA is present, it binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), which then promotes the interaction between GID1 and the DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of the DELLA proteins by the 26S proteasome. The removal of the DELLA repressors allows for the transcription of GA-responsive genes, leading to various physiological responses such as stem elongation and seed germination.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the gibberellin signaling pathway, a typical experimental workflow, and the logical relationships of factors that can lead to inconsistent results.
References
Technical Support Center: Troubleshooting Poor Seed Germination with Gibberellic Acid (GA3)
This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues encountered when using Gibberellic Acid (GA3) to promote seed germination.
Frequently Asked Questions (FAQs)
Q1: What is GA3 and how does it promote seed germination?
A1: Gibberellic acid (GA3) is a naturally occurring plant hormone that plays a crucial role in various developmental processes, including seed germination.[1][2] It helps break seed dormancy, which can be caused by factors like light requirements, specific temperature needs, or chemical inhibitors within the embryo.[1] GA3 mediates the conversion of starches in the seed's endosperm into soluble sugars, which are then transported to the embryo to fuel growth.[1] Essentially, GA3 signaling stimulates the embryo-to-seedling transition.[3]
Q2: My seeds treated with GA3 are not germinating or have a very low germination rate. What are the possible causes?
A2: Several factors could be contributing to poor germination after GA3 treatment. The most common issues include:
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Incorrect GA3 Concentration: Both excessively high and low concentrations of GA3 can inhibit germination.
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Improper Soaking Time: Soaking seeds for too short a period may not allow for adequate absorption of GA3, while prolonged soaking can cause damage.
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Low Seed Viability: The seeds may be old, improperly stored, or inherently non-viable, making them unresponsive to any treatment.
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Inadequate Solution Preparation: GA3 powder may not have been fully dissolved, or the prepared solution may have degraded.
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Presence of Endogenous Inhibitors: Some seeds contain natural chemical inhibitors that can counteract the effects of GA3.
Q3: How do I prepare a GA3 solution correctly?
A3: GA3 powder does not readily dissolve in water. To prepare a stock solution:
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Dissolve the GA3 powder in a small amount of 70-95% ethanol or rubbing alcohol.
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Once dissolved, add this concentrate to distilled or sterilized water to achieve the desired final concentration.
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Prepare fresh solutions as needed, as the efficacy of the solution can decrease over time, especially when exposed to light and heat. Store stock solutions in a cool, dark place, such as a refrigerator.
Q4: What is the optimal concentration of GA3 for seed germination?
A4: The optimal GA3 concentration is species-dependent. However, a general starting range is between 250 ppm and 1000 ppm. It is highly recommended to conduct small-scale trials with varying concentrations to determine the most effective level for your specific seeds.
Q5: What is the recommended soaking time for seeds in a GA3 solution?
A5: A typical soaking time for many seeds is 24 hours at room temperature. However, this can vary depending on the seed type and its coat hardness. Some protocols suggest shorter durations of 8-12 hours. It is crucial to ensure the seeds are fully submerged in the solution.
Troubleshooting Guides
Issue 1: Inconsistent or No Germination
| Potential Cause | Troubleshooting Steps |
| Incorrect GA3 Concentration | Conduct a dose-response experiment with concentrations ranging from 250 ppm to 2000 ppm to identify the optimal concentration for your seed species. |
| Improper Soaking Duration | Test different soaking times, for example, 12, 24, and 48 hours, to find the most effective duration. |
| Poor Seed Viability | Perform a germination test on a batch of untreated seeds to assess their baseline viability. |
| Incomplete GA3 Dissolution | Ensure the GA3 powder is completely dissolved in a small amount of alcohol before adding it to water. |
| Degraded GA3 Solution | Always use a freshly prepared GA3 solution. If using a stock solution, ensure it has been stored properly in a cool, dark place. |
| Presence of Germination Inhibitors | If other factors are ruled out, consider that endogenous inhibitors may be present. In some cases, pre-treatments like cold stratification may be necessary before GA3 application. |
Issue 2: Abnormal Seedling Growth (e.g., Etiolation, Stunted Growth)
| Potential Cause | Troubleshooting Steps |
| Excessively High GA3 Concentration | Reduce the GA3 concentration in subsequent experiments. High concentrations can lead to abnormally elongated and weak seedlings. |
| Prolonged Soaking Time | Decrease the duration of the seed soaking period. |
Experimental Protocols
Standard GA3 Seed Treatment Protocol
-
Solution Preparation:
-
Weigh the required amount of GA3 powder.
-
In a sterile container, dissolve the GA3 powder in a small volume of 70% ethanol.
-
Add sterile, distilled water to reach the final desired concentration (e.g., 500 ppm).
-
-
Seed Soaking:
-
Place seeds in a sterile container (e.g., a beaker or petri dish).
-
Pour the GA3 solution over the seeds, ensuring they are fully submerged.
-
Cover the container to prevent evaporation and contamination.
-
Let the seeds soak for the desired duration (typically 24 hours) at room temperature, away from direct sunlight.
-
-
Sowing:
-
After soaking, decant the GA3 solution.
-
Optionally, rinse the seeds with sterile distilled water.
-
Sow the treated seeds in a sterile germination medium.
-
Data Presentation
Table 1: Recommended GA3 Concentrations and Soaking Times for Various Species
| Species | Optimal GA3 Concentration (ppm) | Soaking Time (hours) | Germination Rate Increase | Reference |
| Sainfoin (Onobrychis viciifolia) | 600 | Not specified | 42.51% higher than control | |
| Christmas Palm (Veitchia merillii) | 200 | 48 | Significantly improved | |
| Sunflower (Helianthus annuus) | 500 - 1000 | 1 week (stratification) | Up to 80% (vs 30% control) | |
| Tinospora cordifolia | 300 - 500 | Not specified | Up to 100% | |
| Turkey Berry (Solanum torvum) | 2000 | 24 | Up to 94% | |
| Industrial Hemp | 400 - 600 | Not specified | Significantly improved under drought |
Visualizations
GA3 Signaling Pathway in Seed Germination
Caption: GA3 signaling pathway leading to the degradation of DELLA repressors and activation of germination genes.
Experimental Workflow for Troubleshooting Poor Germination
Caption: A logical workflow for troubleshooting common issues in GA3-mediated seed germination experiments.
References
Technical Support Center: Gibberellic Acid (GA₃) Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of gibberellic acid (GA₃) in aqueous solutions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of GA₃ in an aqueous solution?
A1: In aqueous solutions, gibberellic acid (GA₃) primarily degrades into two main inactive products: iso-gibberellic acid (iso-GA₃) and gibberellenic acid.[1] The initial step is often the isomerization of GA₃ to the less biologically active iso-GA₃.[1] This is followed by the hydrolysis of the γ-lactone ring to form this compound.[1]
Q2: What are the main factors that influence the stability of GA₃ in aqueous solutions?
A2: The stability of GA₃ in aqueous solutions is significantly influenced by pH, temperature, and light. Alkaline conditions, in particular, accelerate the degradation process.[2] Elevated temperatures can also increase the rate of degradation.[3] Additionally, exposure to bright sunlight may reduce the effectiveness of GA₃ solutions.
Q3: How should I prepare a stock solution of GA₃?
A3: Since GA₃ is sparingly soluble in water, it is often first dissolved in a small amount of an organic solvent like ethanol, methanol, or acetone before being diluted with water. For a 1000 ppm stock solution, you can dissolve 1 gram of GA₃ in 5 mL of 95% ethyl alcohol and then bring the volume up to 1 liter with distilled or deionized water. Alternatively, the potassium salt of gibberellic acid is more water-soluble.
Q4: For how long is an aqueous solution of GA₃ stable?
A4: Aqueous solutions of GA₃ are known to have poor stability and should ideally be prepared fresh for each use. It is recommended to use the solution within 2-3 days of preparation. If storage is necessary, it should be kept in a cool, dark place.
Q5: What is the optimal pH for a GA₃ aqueous solution to maximize its stability?
A5: GA₃ is most stable in slightly acidic conditions. The longest half-life has been observed at a pH of 3.3. As the pH becomes neutral and increasingly alkaline, the rate of degradation significantly increases.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of gibberellic acid solutions in experimental settings.
| Problem | Possible Causes | Solutions & Recommendations |
| Inconsistent or no biological effect observed. | 1. Degraded GA₃ solution: The solution may have been stored for too long or under improper conditions (e.g., high temperature, exposure to light). 2. Incorrect concentration: The initial calculation or weighing of GA₃ may have been inaccurate. 3. Suboptimal pH of the final solution: The pH of the medium could be too high, leading to rapid degradation. | 1. Prepare fresh solutions: Always prepare GA₃ solutions immediately before use. If a stock solution is used, ensure it has been stored properly and for a limited time. 2. Verify concentration: Double-check all calculations and ensure accurate weighing of the GA₃ powder. Consider analytical validation of the stock solution concentration if feasible. 3. Adjust pH: Measure and adjust the pH of your final solution to a slightly acidic range (pH 3.5-6.0) for better stability. |
| Precipitation observed in the aqueous solution. | 1. Low water solubility of GA₃: Gibberellic acid has limited solubility in water, especially at higher concentrations. 2. Use of hard water: The presence of certain ions in tap water can lead to the precipitation of gibberellate salts. | 1. Use a co-solvent: Initially dissolve the GA₃ powder in a small volume of ethanol, methanol, or acetone before adding it to water. 2. Use purified water: Prepare your solutions using distilled or deionized water to avoid ionic interference. |
| Variability in experimental results between batches. | 1. Inconsistent solution preparation: Differences in preparation methods, such as the solvent used or the final pH, can lead to batch-to-batch variability. 2. Different storage times and conditions: Storing solutions for varying durations or under different light and temperature conditions will result in inconsistent GA₃ concentrations. | 1. Standardize your protocol: Establish and strictly follow a detailed standard operating procedure (SOP) for the preparation of your GA₃ solutions. 2. Consistent storage and usage: If solutions are not used immediately, ensure they are stored under the same conditions (e.g., refrigerated, protected from light) and for the same amount of time for all experiments. |
| Abnormal plant growth (e.g., excessive elongation). | Over-application of GA₃: Using a concentration that is too high for the specific plant species or developmental stage can lead to adverse effects. | Optimize concentration: Conduct a dose-response experiment to determine the optimal GA₃ concentration for your specific application. |
Data Presentation
Table 1: Half-life of Gibberellic Acid (GA₃) in Aqueous Solutions at Different pH Values.
| pH | Half-life (days) | Conditions |
| 2.0 - 8.0 | 16.1 - 24.6 | Ultrapure water |
| 3.3 | ~24.6 | Ultrapure water |
| 8.0 | ~16.1 | Ultrapure water |
| 5.0 | 4.5 (biological inactivation) | Buffered aqueous solution |
| 7.0 | 2.4 (biological inactivation) | Buffered aqueous solution |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of GA₃ Degradation
This method is based on the conversion of GA₃ to this compound, which has a strong absorbance at 254 nm.
Materials:
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GA₃ solution of known initial concentration
-
Hydrochloric acid (HCl), 30% (v/v)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: At various time points, take an aliquot of your GA₃ aqueous solution.
-
Acidification: Transfer a precise volume of the GA₃ sample to a volumetric flask and add 30% HCl.
-
Incubation: Allow the mixture to stand at a controlled temperature (e.g., 20°C) for a specific time (e.g., 75 minutes) to ensure complete conversion to this compound.
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Spectrophotometric Measurement: Measure the absorbance of the solution at 254 nm against a blank solution (water and HCl).
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Calculation: The concentration of this compound, and thus the extent of GA₃ degradation, can be calculated using a standard curve of known this compound concentrations.
Note: This method is susceptible to interference from other compounds that may absorb at 254 nm.
Protocol 2: HPLC Analysis of GA₃ and Its Degradation Products
High-Performance Liquid Chromatography (HPLC) is a more specific and accurate method for quantifying GA₃ and its degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)
-
GA₃, iso-GA₃, and this compound standards
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Filtration units (e.g., 0.45 µm syringe filters)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of GA₃, iso-GA₃, and this compound of known concentrations in the mobile phase.
-
Sample Preparation: At desired time points, take an aliquot of the GA₃ solution, filter it through a 0.45 µm filter, and place it in an HPLC vial.
-
Chromatographic Conditions (Typical):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often used. A typical starting condition is 30% acetonitrile, increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standards to create a calibration curve for each compound. Then, inject the samples from the degradation study.
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Quantification: Identify and quantify the peaks of GA₃, iso-GA₃, and this compound in the sample chromatograms by comparing their retention times and peak areas to the standard curves.
Visualizations
Caption: Degradation pathway of Gibberellic Acid (GA₃) in aqueous solutions.
Caption: Troubleshooting workflow for GA₃ solution-related experimental issues.
References
Technical Support Center: Gibberellic Acid Signaling
Welcome to the technical support center for researchers working with gibberellic acid (GA) signaling and its mutants. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges in your experiments, particularly those related to GA insensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is my mutant plant not responding to exogenous GA application?
A1: Several factors can cause a lack of response to applied gibberellic acid. Here are the most common reasons:
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Nature of the Mutation: Your mutant may have a defect in a core component of the GA signaling pathway that cannot be rescued by adding more GA.
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Receptor or Downstream Component Mutations: Recessive mutations causing GA insensitivity can occur in the GA receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) or in components of the E3 ubiquitin ligase complex, such as SLY1 (SLEEPY1).[4][5] If the receptor cannot bind GA or the machinery to degrade DELLA proteins is non-functional, the signal cannot be transduced, and the plant will remain insensitive.
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Experimental Issues: Before concluding a biological cause, rule out technical problems.
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GA Concentration: The applied GA concentration might be too low to elicit a response, or conversely, an excessively high concentration could be inhibitory. A dose-response curve is essential to identify the optimal concentration.
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GA Solution Stability: Gibberellins can be unstable in aqueous solutions. Always use freshly prepared solutions for your experiments. Stock solutions should be made in an appropriate organic solvent (like ethanol or DMSO) and stored at -20°C.
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Uptake and Transport: The method of application may not be effective for getting GA to the target tissue. Ensure your application method (e.g., spray, agar supplement, direct application) is appropriate for your plant and developmental stage.
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GA Bioactivity: Ensure the GA you are using is a biologically active form for your species of interest (e.g., GA1, GA3, GA4). Some GAs are precursors and may not be efficiently converted to an active form in your experimental system.
-
Q2: What is the underlying mechanism of GA signaling and where do insensitive mutants fit in?
A2: The canonical GA signaling pathway operates through a mechanism of de-repression. In the absence of GA, DELLA proteins (a family of nuclear growth repressors including GAI and RGA) are stable and block the activity of transcription factors that promote growth. When bioactive GA is present, it binds to its nuclear receptor, GID1. This GA-GID1 complex can then bind to the DELLA protein, leading to its ubiquitination by an SCFSLY1/GID2 E3 ligase and subsequent degradation by the 26S proteasome. The removal of the DELLA repressor allows growth and development to proceed.
GA-insensitive mutants disrupt this pathway:
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gid1 mutants: Lack a functional GA receptor, so the signal is never perceived.
-
sly1/gid2 mutants: Lack a functional F-box protein, preventing the SCF complex from targeting DELLA for degradation.
Caption: Canonical gibberellin signaling pathway and points of disruption by insensitive mutants.
Q3: How can I overcome or bypass GA insensitivity in my mutant line?
A3: Overcoming true GA insensitivity is challenging but can be approached genetically.
-
Genetic Suppression: The most powerful method is to perform a suppressor screen. This involves mutagenizing your GA-insensitive line and screening for individuals that revert to a wild-type or taller phenotype. This can identify mutations in other genes that bypass the original defect. For example, mutations in the SPINDLY (SPY) gene can partially suppress the dwarf phenotype of gai mutants, suggesting SPY is a negative regulator of GA signaling.
-
Gene Knockout/Editing: If your insensitivity is due to a stabilized DELLA protein, using CRISPR/Cas9 to create a loss-of-function mutation in that specific DELLA gene can restore a GA-responsive phenotype.
-
Overexpression of Downstream Targets: In some cases, overexpressing a key transcription factor or other component that acts downstream of DELLA proteins might restore some aspects of GA-regulated growth. For example, since DELLAs repress Phytochrome Interacting Factors (PIFs), overexpressing a PIF might bypass the need for DELLA degradation.
-
Hormonal Crosstalk: GA signaling does not act in a vacuum. Other hormones like auxin and abscisic acid (ABA) interact with the pathway. For instance, auxin can control DELLA protein abundance in roots, while ABA and GA are often antagonistic. Modulating the levels or signaling of these other hormones could potentially alter the phenotype of a GA-insensitive mutant, although this is highly context-dependent.
Troubleshooting Guides
This section provides a systematic approach to diagnosing common experimental problems.
Guide 1: Inconsistent Phenotype in GA Sensitivity Assays
If you observe high variability in germination rates or seedling elongation, follow this workflow.
Caption: Workflow for troubleshooting inconsistent results in GA sensitivity experiments.
Guide 2: No Degradation of DELLA-GFP Fusion Protein After GA Treatment
If you are using a fluorescently tagged DELLA protein to monitor its degradation and see no change after GA application, consider the following:
-
Confirm GA Uptake: Is the GA reaching the cells you are observing? In root microscopy, ensure the GA solution in the media is fresh and at the correct concentration. For whole seedlings, allow sufficient time for uptake and transport.
-
Check the Mutant Background: If you are working in a sly1 or gid1 mutant background, the DELLA-GFP will not be degraded because the degradation machinery is broken. Always perform control experiments in a wild-type background.
-
Validate the Fusion Protein: Ensure the GFP tag is not interfering with the DELLA protein's recognition by the GID1/SLY1 machinery. An N-terminal tag is generally preferred as the C-terminal GRAS domain is important for interactions.
-
Imaging Parameters: Be cautious of photobleaching. Use the lowest possible laser power and exposure time that still allows for clear imaging. Image a control (no GA) sample in parallel to ensure the lack of degradation is GA-dependent.
-
Time Course: DELLA degradation can be rapid. You may be missing the degradation window. Perform a time-course experiment, imaging at intervals such as 0, 15, 30, 60, and 120 minutes after GA application.
Data Presentation: Expected Outcomes
Use these tables as a reference for expected results in common GA sensitivity assays.
Table 1: Representative Dose-Response to GA3 in Seed Germination Assays
| Genotype | 0 µM GA3(Control) | 1 µM GA3 | 10 µM GA3 | 100 µM GA3 |
| Wild-Type (WT) | 85% | 98% | 99% | 99% |
| ga1-3 (GA-deficient) | <5% | 80% | 95% | 95% |
| gid1 (GA-insensitive) | <5% | <5% | <10% | <10% |
| gai-1 (GA-insensitive) | 90% (dwarf) | 90% (dwarf) | 90% (dwarf) | 90% (dwarf) |
| gai-1 spy-1 (suppressed) | 95% (taller) | 95% (taller) | 95% (taller) | 95% (taller) |
| Data are illustrative percentages of germination after 7 days on PAC (a GA biosynthesis inhibitor) unless otherwise noted. The gai-1 mutant is typically not grown on PAC. |
Table 2: Expected Relative Gene Expression Changes (qRT-PCR) After 6h GA Treatment
| Gene | Function | Expected Change in WT | Rationale |
| GA20ox | GA Biosynthesis | Down | Negative feedback regulation; high GA signal represses its own synthesis. |
| GA2ox | GA Catabolism | Up | High GA signal promotes the expression of genes that deactivate GA. |
| GASA1 | GA-regulated gene | Up | A classic downstream marker gene that is induced by GA signaling. |
| XERICO | ABA Biosynthesis | Down | RGL2 (a DELLA) promotes XERICO expression; GA-induced RGL2 degradation reduces it. |
Experimental Protocols
Protocol 1: Hypocotyl Elongation Assay for GA Sensitivity
This protocol assesses the response of seedlings to different concentrations of GA by measuring hypocotyl length.
Materials:
-
Seeds (Wild-Type, mutant lines)
-
0.5X Murashige and Skoog (MS) agar plates
-
Paclobutrazol (PAC) stock solution (e.g., 10 mM in DMSO)
-
Gibberellic Acid (GA3) stock solution (e.g., 100 mM in Ethanol)
-
Sterile water, ethanol, and bleach
-
Petri dishes (90 mm)
-
Growth chamber with controlled light and temperature
Methodology:
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with a drop of Tween-20 for 10 minutes. Rinse 5 times with sterile water.
-
Stratification: Resuspend sterile seeds in sterile water and store at 4°C in the dark for 3-4 days to synchronize germination.
-
Plate Preparation: Prepare 0.5X MS agar plates containing 5 µM PAC. This depletes endogenous GA, providing a sensitized background. For the experimental plates, add GA3 to the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µM) to the PAC-containing media after autoclaving and cooling.
-
Plating Seeds: Pipette stratified seeds onto the prepared plates, arranging them in rows. Seal the plates with breathable tape.
-
Incubation: Place plates vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.
-
Measurement: After 7 days, carefully remove the plates and lay them on a flat surface. Scan or photograph the plates with a ruler for scale. Use image analysis software (like ImageJ) to measure the length of the hypocotyls from the base of the cotyledons to the root junction.
-
Data Analysis: Calculate the average hypocotyl length and standard deviation for each genotype at each GA concentration. Plot the results to visualize the dose-response curve.
Protocol 2: Cell-Free DELLA Protein Degradation Assay
This advanced biochemical assay reconstitutes DELLA degradation in vitro, useful for testing the functionality of specific pathway components or screening for inhibitors/activators.
Materials:
-
Arabidopsis seedlings (e.g., 7-day-old light-grown WT, sly1, gid1)
-
Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 5 mM DTT, 10% glycerol, protease inhibitor cocktail)
-
Recombinant DELLA protein (e.g., MBP-RGA purified from E. coli)
-
ATP regeneration system (creatine phosphate, creatine kinase, ATP)
-
GA3 solution
-
26S Proteasome inhibitor (e.g., MG132)
-
Anti-MBP antibody for Western blotting
Methodology:
-
Protein Extract Preparation: Flash-freeze ~1g of seedlings in liquid nitrogen. Grind to a fine powder using a mortar and pestle. Resuspend in 2 mL of ice-cold extraction buffer.
-
Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (this is the cell-free extract). Determine the protein concentration using a Bradford or BCA assay.
-
Degradation Reaction Setup: In a microcentrifuge tube on ice, combine:
-
Cell-free extract (e.g., 100 µg total protein)
-
Recombinant MBP-RGA (to a final concentration of ~50-100 nM)
-
ATP regeneration system
-
Treatment: GA3 (e.g., 100 µM), MG132 (e.g., 50 µM), or a solvent control.
-
Adjust the final volume with extraction buffer.
-
-
Incubation: Incubate the reactions at room temperature (~22°C). Take aliquots at specific time points (e.g., 0, 30, 60, 90, 120 minutes) and immediately stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Run the samples on an SDS-PAGE gel. Transfer to a PVDF membrane and perform a Western blot using an anti-MBP antibody to detect the remaining MBP-RGA protein.
-
Interpretation: In a wild-type extract, the MBP-RGA band should decrease over time in the presence of GA but remain stable with the solvent control or with MG132. In sly1 or gid1 extracts, degradation should be significantly impaired even in the presence of GA.
References
- 1. The Arabidopsis GAI gene defines a signaling pathway that negatively regulates gibberellin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on Gibberellin Signaling. A Tale of the Tall and the Short - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. academic.oup.com [academic.oup.com]
solvent selection for dissolving gibberellic acid powder
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving gibberellic acid powder?
A1: The optimal solvent for gibberellic acid (GA3) depends on the final application. For preparing stock solutions, organic solvents are recommended due to the low solubility of GA3 in water. Dimethyl sulfoxide (DMSO) is highly effective, dissolving GA3 at approximately 15 mg/mL.[1] Ethanol and dimethylformamide (DMF) are also good choices, with a solubility of about 5 mg/mL.[1] For direct use in aqueous systems, it is best to first dissolve the powder in a small volume of an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer of your choice.[1]
Q2: Can I dissolve gibberellic acid directly in water?
A2: While gibberellic acid is slightly soluble in water (approximately 5 g/L or 5 mg/mL at 25°C), it can be a slow and difficult process.[2] For most laboratory applications requiring specific concentrations, direct dissolution in water is not recommended due to the potential for incomplete dissolution and inaccurate concentrations. A two-step process involving initial dissolution in a minimal amount of an organic solvent is more reliable.
Q3: My gibberellic acid isn't dissolving completely. What should I do?
A3: Incomplete dissolution can be due to several factors. First, ensure you are using a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution before diluting with water. If you are still facing issues, gentle warming and vortexing can aid dissolution. However, avoid excessive heat as it may degrade the compound. Also, verify the purity of your gibberellic acid, as impurities can affect solubility.
Q4: For how long can I store a gibberellic acid solution?
A4: Aqueous solutions of gibberellic acid are not stable and it is recommended to use them within one day of preparation.[1] Gibberellic acid can undergo hydrolysis in aqueous or aqueous-alcoholic solutions over time. For longer-term storage, it is advisable to store the powdered form in a cool, dry, and dark place. If you must store a solution, prepare a concentrated stock in anhydrous DMSO or ethanol and store it at -20°C. Before use, allow the solution to come to room temperature and vortex gently.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder is not dissolving in water. | Gibberellic acid has low solubility in water. | First, dissolve the powder in a small amount of a suitable organic solvent such as DMSO or ethanol. Then, add this stock solution to your aqueous medium. |
| A precipitate forms after adding the stock solution to an aqueous buffer. | The concentration of the organic solvent in the final solution is too high, or the final concentration of gibberellic acid exceeds its solubility limit in the aqueous buffer. | Use a more concentrated initial stock solution to minimize the volume of organic solvent added. Ensure the final concentration of GA3 is within its solubility range in the chosen buffer system. |
| Inconsistent experimental results. | The gibberellic acid may not have been fully dissolved, leading to inaccurate concentrations. The solution may have degraded over time. | Ensure complete dissolution by visual inspection before use. Always prepare fresh aqueous solutions for each experiment. |
| Cloudy or hazy solution. | This may indicate the presence of insoluble impurities or that the solubility limit has been exceeded. | Filter the solution through a 0.22 µm syringe filter to remove any particulates. Re-evaluate the required concentration and solvent choice. |
Quantitative Data: Solubility of Gibberellic Acid
The following table summarizes the solubility of gibberellic acid in various common laboratory solvents. This data is crucial for preparing stock solutions and ensuring accurate concentrations in your experiments.
| Solvent | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | Not Specified |
| Ethanol | ~5 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~5 mg/mL | Not Specified |
| Water | 5 g/L (5 mg/mL) | 25°C |
| Acetone | 30.8 g/L (30.8 mg/mL) | 20-25°C |
| Isopropanol | 4 g / 100 mL (40 mg/mL) | Not Specified |
| Methanol | Freely Soluble | Not Specified |
| Chloroform | 0.028 g/L (0.028 mg/mL) | 20-25°C |
| Diethyl Ether | Slightly Soluble | Not Specified |
| Ethyl Acetate | Moderately Soluble | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Gibberellic Acid Stock Solution in DMSO
Materials:
-
Gibberellic acid (GA3) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out 10 mg of gibberellic acid powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex the mixture until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 mM Aqueous Working Solution from a DMSO Stock
Materials:
-
10 mg/mL Gibberellic acid stock solution in DMSO (from Protocol 1)
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
Calculate the volume of the 10 mg/mL stock solution needed. The molecular weight of gibberellic acid is 346.37 g/mol .
-
10 mg/mL = 10 g/L
-
(10 g/L) / (346.37 g/mol ) = 0.0289 M = 28.9 mM
-
-
To prepare a 1 mM working solution, you will need to dilute the stock solution. For example, to make 1 mL of a 1 mM solution:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(28.9 mM) x (V1) = (1 mM) x (1 mL)
-
V1 = 1 mL / 28.9 = 0.0346 mL or 34.6 µL
-
-
Add 965.4 µL of your desired aqueous buffer to a sterile conical tube.
-
Add 34.6 µL of the 10 mg/mL gibberellic acid stock solution to the buffer.
-
Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously to avoid introducing bubbles.
-
Use the freshly prepared aqueous working solution immediately for your experiments.
Visualizing the Gibberellic Acid Signaling Pathway
The biological effects of gibberellic acid are mediated through a well-defined signaling pathway. The following diagrams illustrate the key steps in this process.
References
Technical Support Center: Gibberellic Acid (GA3) Foliar Application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with gibberellic acid (GA3) spray coverage on leaves during their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the foliar application of GA3.
Issue 1: Inconsistent or No Plant Response After GA3 Spraying
-
Question: I sprayed my plants with GA3, but I'm seeing uneven growth or no response at all. What could be the problem?
-
Answer: Inconsistent or absent plant response is a common issue often linked to poor spray coverage and other factors.[1] The GA3 solution may not have been effectively delivered to all plant surfaces.[1] Several factors could be at play:
-
Poor Coverage: The spray may not have reached all parts of the plant, especially the undersides of leaves and growing tips, which are crucial for absorption.[1][2]
-
Incorrect Concentration: The GA3 concentration might be too low to elicit a response or, in some cases, too high, leading to phytotoxicity.[1]
-
Environmental Conditions: High temperatures and intense sunlight can cause rapid evaporation of the spray solution, reducing absorption time. Wind can also carry away spray droplets, preventing them from reaching the target.
-
Degraded Solution: GA3 solutions can lose potency if not prepared fresh or stored correctly. It is recommended to use freshly prepared solutions for each application.
-
Issue 2: Spray Solution Beads Up and Rolls Off Leaves
-
Question: My GA3 spray solution forms beads on the leaf surface and doesn't seem to stick. Why is this happening and how can I fix it?
-
Answer: This phenomenon is due to the high surface tension of water and the waxy, hydrophobic nature of many plant leaf surfaces. This prevents the spray droplets from spreading evenly and can lead to significant runoff, resulting in poor coverage. To resolve this:
-
Use a Surfactant/Wetting Agent: Incorporating a non-ionic surfactant or wetting agent into your GA3 solution is highly recommended. These adjuvants reduce the surface tension of the spray droplets, allowing them to spread more evenly across the leaf surface and improving adhesion.
-
Optimize Droplet Size: Very large droplets are more prone to bouncing or rolling off leaves. Adjusting your sprayer to produce a finer mist can improve retention, but be mindful that very fine droplets are more susceptible to drift.
-
Issue 3: Abnormal or Stunted Plant Growth After Application
-
Question: After spraying with GA3, some of my plants are showing signs of abnormal, elongated, or stunted growth. What did I do wrong?
-
Answer: Observing abnormal growth, such as excessive stem elongation or stunting, is typically a sign of over-application or using a concentration that is too high for the specific plant species and growth stage. It is crucial to adhere to recommended concentration ranges for your particular application. If you observe these symptoms, reduce the GA3 concentration in subsequent applications.
Frequently Asked Questions (FAQs)
Q1: How do I properly prepare a GA3 solution for spraying? A1: GA3 powder does not dissolve readily in water. It is best to first dissolve the required amount of GA3 powder in a small amount of 95% ethyl alcohol or isopropyl alcohol. Once dissolved, this concentrate can then be diluted with distilled water to the final desired volume and concentration. It is recommended to prepare fresh solutions before each use as GA3 solutions can degrade over time.
Q2: What is the optimal time of day to apply a GA3 foliar spray? A2: The best time to apply foliar sprays is during the cooler parts of the day, such as the early morning or late evening. This minimizes rapid evaporation of the spray solution, allowing more time for the leaves to absorb the GA3. Avoid spraying in direct, intense sunlight.
Q3: How can I assess the quality of my spray coverage? A3: A simple and effective method is to use water-sensitive paper. These papers are yellow and turn blue when they come into contact with water droplets. By placing these cards at various locations within the plant canopy before spraying (with a water-only solution for testing), you can visually assess the distribution and density of your spray droplets. Another technique involves adding a fluorescent dye to the spray solution and observing the coverage under a UV light.
Q4: What role do surfactants and adjuvants play, and should I use them? A4: Surfactants and adjuvants are additives that improve the performance of spray solutions. For GA3 foliar sprays, a non-ionic surfactant is highly recommended to reduce the surface tension of the spray droplets. This leads to better spreading, adhesion, and penetration of the GA3 solution on waxy leaf surfaces, ultimately resulting in more effective and uniform coverage.
Q5: What are the ideal environmental conditions for GA3 spraying? A5: Aim for calm conditions with low wind to prevent spray drift. Moderate temperatures and higher humidity are also favorable as they slow down droplet evaporation. Avoid spraying during periods of high temperature, strong winds, or when rain is imminent.
Data Presentation
Table 1: Recommended GA3 Concentration Ranges for Foliar Application
| Plant Type/Application | Concentration Range (ppm) | Reference(s) |
| General Foliar Application | 10 - 100 ppm | |
| Seed Germination | 10 ppm (general guideline) | |
| Fruit Development (Citrus) | 10 - 20 ppm | |
| Promoting Vegetative Growth | 50 - 250 ppm | |
| Mungbean Foliar Spray | 100 - 300 ppm |
Table 2: Effect of Surfactants on Gibberellic Acid (GA3) Uptake in Sour Cherry Leaves
| Surfactant | GA3 Penetration (% of applied over 24 hours) | Reference(s) |
| Control (No Surfactant) | 8.5% - 20.2% | |
| Ortho X-77 | 42.5% - 45.7% | |
| Activator 90 | 33.7% - 41.7% | |
| Triton AG-98 | 38.6% | |
| Tween 20 | 28.6% | |
| Regulaid | 16.8% - 23.6% | |
| Silwet L-77 | 10.7% (Reduced uptake) |
Experimental Protocols
Protocol 1: Preparation of a 100 ppm GA3 Foliar Spray Solution with Surfactant
-
Materials:
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Gibberellic Acid (GA3) powder
-
95% Ethyl alcohol or Isopropyl alcohol
-
Distilled water
-
Non-ionic surfactant
-
Volumetric flask (1 L)
-
Beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
-
-
Procedure:
-
Weigh out 100 mg of GA3 powder using an analytical balance.
-
Transfer the GA3 powder to a small beaker.
-
Add a small amount (e.g., 5 mL) of 95% ethyl alcohol to the beaker.
-
Gently swirl or use a magnetic stirrer until the GA3 powder is completely dissolved.
-
Quantitatively transfer the dissolved GA3 solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the GA3 is transferred.
-
Fill the volumetric flask with distilled water to the 1 L mark.
-
Add the recommended amount of non-ionic surfactant (typically a few drops, or as per the manufacturer's instructions). For example, 10 mL per 100 L of solution is a common recommendation.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
The solution is now ready for application. Use it promptly after preparation.
-
Protocol 2: Assessment of Spray Coverage Using Water-Sensitive Paper
-
Materials:
-
Water-sensitive paper cards
-
Clips or staples for attaching cards to leaves
-
Sprayer
-
Water
-
-
Procedure:
-
Before applying your GA3 solution, perform a test spray using only water to evaluate your coverage.
-
Place water-sensitive paper cards at various locations on the target plants. Ensure cards are placed on both the upper and lower surfaces of leaves, as well as at different heights and depths within the plant canopy.
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Fill your sprayer with water.
-
Apply the water spray to the plants using your standard application technique.
-
Allow the cards to dry completely before handling to avoid smearing the droplet patterns.
-
Carefully collect the cards.
-
Visually inspect the cards. The yellow surface will have turned blue where water droplets have made contact.
-
Analyze the droplet density and distribution on the cards. An even distribution of fine droplets indicates good coverage. Large areas of yellow indicate poor coverage.
-
Adjust sprayer settings (e.g., nozzle type, pressure, speed of application) as needed to improve coverage and repeat the test until satisfactory results are achieved.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent GA3 spray results.
Caption: Workflow for optimizing GA3 foliar spray application.
Caption: Simplified signaling pathway of GA3 action in plants.
References
Technical Support Center: Gibberellic Acid Applications in Seed Germination
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with gibberellic acid (GA) in seed germination experiments, particularly the inhibitory effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is it possible for gibberellic acid (GA₃) to inhibit seed germination?
A1: Yes, while gibberellic acid is a well-known promoter of seed germination, high concentrations can have an inhibitory effect. This is a common observation across various plant species. The dose-response to GA₃ is typically bell-shaped, where germination is promoted up to an optimal concentration, after which higher concentrations lead to a decline in germination rates and seedling vigor.
Q2: What are the visible symptoms of germination inhibition by high GA₃ concentrations?
A2: Symptoms can range from a complete failure of seeds to germinate to the emergence of abnormal seedlings. High concentrations of GA₃ may cause excessively rapid cell division and elongation, resulting in weak, "leggy" seedlings that may fall over.[1] In some cases, high GA₃ concentrations can damage organelles within the seed cells.[2][3] Other signs of toxicity can include leaf chlorosis (yellowing) and stunted growth in surviving seedlings.[4]
Q3: What is the underlying mechanism for this inhibitory effect?
A3: The precise mechanism is complex and not fully elucidated, but evidence points to three primary factors:
-
Hormonal Imbalance: The ratio of gibberellic acid (GA) to abscisic acid (ABA) is a critical determinant of seed dormancy and germination.[5] High concentrations of exogenous GA₃ can disrupt this delicate balance. Transcriptomic studies suggest that high GA₃ can lead to an upregulation of genes involved in ABA biosynthesis (e.g., NCED) and signaling (e.g., ABI5), effectively triggering a state of dormancy and inhibiting germination.
-
Cellular Toxicity: Supra-optimal concentrations of GA₃ can be toxic to seed cells. Studies have shown that high GA₃ treatments can lead to damaged organelles and increased endocytosis (a process of cellular engulfment), which can impair cellular function and viability.
-
Negative Feedback and Pathway Disruption: The application of high levels of exogenous GA can trigger negative feedback mechanisms within the plant's own GA signaling pathway. This can lead to the impairment of endogenous GA biosynthesis and disrupt the normal signal transduction cascade required for germination.
Q4: How do I determine the optimal concentration of GA₃ for my experiments?
A4: The optimal concentration of GA₃ is species-dependent and must be determined empirically. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 0.01 mg/L to 500 mg/L) to identify the optimal concentration that maximizes germination percentage and results in healthy seedling development for your specific plant species.
Troubleshooting Guides
Issue 1: Complete or Partial Inhibition of Germination After GA₃ Application
-
Problem: You have applied GA₃ to break seed dormancy, but the germination rate is lower than expected or even lower than the control (no GA₃).
-
Possible Cause: The concentration of GA₃ used was likely supra-optimal (too high) for the species being tested, leading to hormonal imbalance or cellular toxicity.
-
Solution:
-
Conduct a Dose-Response Curve: Set up an experiment with a logarithmic or linear series of GA₃ concentrations (e.g., 0, 10, 50, 100, 200, 500 mg/L) to identify the optimal concentration.
-
Consult Literature: Review published studies on your specific or related species to find a reported effective concentration range. See the data summary table below for examples.
-
Check Seed Viability: Ensure that the seed lot is viable by performing a tetrazolium test or by germinating a subset under ideal, non-stressful conditions without GA₃ (if dormancy is not absolute).
-
Issue 2: Germinated Seedlings Appear Weak, Elongated, and Unhealthy
-
Problem: Seeds germinate after GA₃ treatment, but the resulting seedlings are excessively tall, thin ("leggy"), pale, and may not survive transplanting.
-
Possible Cause: The GA₃ concentration, while not completely inhibitory, was still too high, causing abnormally rapid cell elongation at the expense of robust development. This can lead to reduced root length and overall vigor.
-
Solution:
-
Reduce GA₃ Concentration: Use a lower concentration of GA₃ in subsequent experiments. Refer to your dose-response curve to select a concentration that promotes germination without causing adverse morphological effects.
-
Optimize Growth Conditions: Ensure that post-germination conditions (light intensity, temperature, humidity) are optimal for seedling development. Inadequate light can exacerbate etiolation (legginess).
-
Limit Exposure Time: If applying GA₃ as a soak, reducing the duration of the soak may mitigate some of the negative effects on seedling morphology.
-
Data Presentation
Table 1: Dose-Dependent Effects of Gibberellic Acid (GA₃) on Seed Germination in Various Plant Species
| Plant Species | Promotive Concentration(s) | Inhibitory Concentration(s) | Notes |
| Moso Bamboo (Phyllostachys edulis) | 10 µmol/L | 50 µmol/L | High concentration damaged organelles. |
| Tobacco (Nicotiana tabacum) | 100 mg/L | Not specified | GA₃ priming at 100 mg/L increased germination speed and uniformity, especially at low temperatures. |
| Gentiana andrewsii | 50 ppm | 150-200 ppm | Higher concentrations resulted in very low seedling survivorship after transplanting. |
| Cyclamen species | 50-100 mg/L | 150 mg/L (in some species) | Optimal concentration varied significantly between different Cyclamen species. |
| Terminalia sericea | 400 ppm | >400 ppm (implied) | Germination increased with concentrations up to 400 ppm. |
Experimental Protocols
Key Experiment: Determining the Optimal GA₃ Concentration for Seed Germination
This protocol describes a standard method for creating a dose-response curve to identify the optimal and inhibitory concentrations of GA₃.
1. Preparation of GA₃ Stock Solution:
-
Weigh 10 mg of GA₃ powder and dissolve it in 1-2 mL of 70% ethanol (or another suitable solvent like 1N NaOH, as GA₃ has low water solubility).
-
Once dissolved, bring the final volume to 10 mL with sterile distilled water to create a 1000 mg/L (ppm) stock solution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store in the dark at 4°C for short-term use or at -20°C for long-term storage.
2. Preparation of Working Solutions:
-
Perform serial dilutions of the 1000 mg/L stock solution with sterile distilled water to create the desired range of concentrations (e.g., 500, 200, 100, 50, 10 mg/L). Include a sterile distilled water control (0 mg/L).
3. Seed Sterilization and Plating:
-
Surface sterilize seeds to prevent fungal and bacterial contamination. A common method is to wash seeds in 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.
-
Aseptically place a consistent number of seeds (e.g., 50-100) onto sterile petri dishes containing a suitable germination medium (e.g., 1% agar-water or Murashige and Skoog medium). Ensure at least 3-4 replicate plates per concentration.
4. GA₃ Application:
-
Pipette a standard volume of each GA₃ working solution (and the control) onto the corresponding petri dishes, ensuring the germination medium is saturated.
-
Alternatively, seeds can be soaked in the respective GA₃ solutions for a set period (e.g., 24 hours) before being plated on a hormone-free medium.
5. Incubation and Data Collection:
-
Seal the petri dishes with parafilm and place them in a growth chamber with controlled temperature and light conditions suitable for the species.
-
Record the number of germinated seeds daily for a defined period (e.g., 7-14 days). A seed is typically considered germinated upon radicle emergence.
-
At the end of the experiment, calculate the final germination percentage for each concentration. Observe and record any morphological abnormalities in the seedlings.
Visualizations
Caption: GA-ABA signaling crosstalk in seed germination.
Caption: Workflow for GA₃ dose-response experiment.
References
- 1. uaf.edu [uaf.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Ultrastructure change and transcriptome analysis of GA3 treatment on seed germination of moso bamboo(Phyllostachys edulis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemneo.com [chemneo.com]
- 5. Spatiotemporal modulation of abscisic acid and gibberellin metabolism and signalling mediates the effects of suboptimal and supraoptimal temperatures on seed germination in wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gibberellic Acid (GA₃) Application & Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of gibberellic acid (GA₃) applications in experimental settings.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the application of GA₃, offering potential causes and actionable solutions to get your research back on track.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| GA-T01 | Why are my GA₃-treated seeds showing poor or inconsistent germination? | Incorrect Concentration: The concentration may be too low to break dormancy or too high, causing inhibition.[1] Improper Soaking Time: Insufficient soaking may lead to inadequate GA₃ absorption, while excessive soaking can damage the seeds.[1] Seed Viability: The seeds may be old or non-viable and therefore unresponsive to treatment.[1] Inadequate Solution Preparation: The GA₃ powder may not be fully dissolved, or the solution may have degraded.[1] | Optimize Concentration: Conduct a dose-response experiment with a range of concentrations (e.g., 250, 500, 1000 ppm) to determine the optimal level for your specific plant species.[1] Standardize Soaking Time: Adhere to a consistent soaking period, typically around 24 hours for many seeds, ensuring complete submersion. Test Seed Viability: Perform a germination test on a control group of untreated seeds to confirm their viability. Ensure Proper Dissolution: Use distilled water and a small amount of rubbing alcohol or a weak alkaline solution to fully dissolve the GA₃ powder. Always prepare fresh solutions before use as GA₃ can degrade in aqueous solutions. |
| GA-T02 | My plants are exhibiting abnormal growth (e.g., excessive elongation, weakness, or stunted growth) after GA₃ application. What's wrong? | Over-application: Using a concentration that is too high is a common cause of etiolation (long, weak stems) and other abnormal growth patterns. Species Sensitivity: Some plant species are highly sensitive to GA₃ and may react negatively even to standard concentrations. Incorrect Application Timing: Applying GA₃ at an inappropriate developmental stage can lead to undesirable growth responses. | Reduce Concentration: If signs of over-application are observed, significantly lower the GA₃ concentration in subsequent experiments. Consult Literature: Research the optimal GA₃ concentrations for your specific plant species. Adjust Application Timing: Ensure GA₃ is applied at the recommended growth stage to achieve the desired effect (e.g., during vegetative growth for stem elongation). |
| GA-T03 | I'm not observing any significant effect after a foliar spray of GA₃. Why is it not working? | Insufficient Concentration: The applied concentration may be too low to elicit a physiological response. Poor Coverage: The spray may not have been applied evenly, failing to reach all necessary plant surfaces. Environmental Conditions: Application during times of high temperature or intense sunlight can cause rapid evaporation and reduce efficacy. Degraded Solution: The GA₃ solution may have lost its potency due to improper storage or age. GA₃ in aqueous solutions can hydrolyze and lose activity. | Gradually Increase Concentration: If no effect is observed, cautiously increase the concentration in subsequent trials, carefully monitoring for any negative effects. Ensure Thorough Coverage: Use appropriate spray equipment to ensure a fine mist that evenly covers all leaves and stems. Optimize Application Time: Apply foliar sprays during cooler, more humid parts of the day, such as the early morning or late evening, to maximize absorption. Use Fresh Solutions: Always prepare GA₃ solutions immediately before application to ensure maximum potency. |
Frequently Asked Questions (FAQs)
1. What is the most effective method for applying GA₃?
The optimal application method depends on the experimental goal:
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Seed Treatment: Soaking seeds in a GA₃ solution is highly effective for breaking dormancy and promoting uniform germination. This method ensures direct uptake by the seed embryo.
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Foliar Spray: This is the preferred method for promoting vegetative growth, inducing flowering, and influencing fruit development. It allows for rapid absorption and translocation of the hormone throughout the plant.
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Soil Drench: Applying GA₃ to the root zone can promote root elongation and nutrient uptake. However, this method may require larger quantities of GA₃ and can be less efficient due to potential leaching.
2. How do I properly prepare and store a GA₃ stock solution?
Gibberellic acid powder does not readily dissolve in water.
-
Preparation: First, dissolve the required amount of GA₃ powder in a small amount of rubbing (isopropyl) alcohol or a weak base like potassium hydroxide (KOH). Then, add this concentrate to the final volume of distilled water to achieve the desired concentration. The medium should be cooled before adding the GA₃ stock if preparing media plates.
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Storage: Dry GA₃ powder is stable at room temperature. However, aqueous solutions of GA₃ are not stable and should be prepared fresh for each use. If temporary storage is necessary, keep the solution in a cool, dark place for no more than a week. High temperatures and alkaline conditions can cause GA₃ to degrade or convert to less active forms like iso-GA₃.
3. What is the typical concentration range for GA₃ applications?
The optimal concentration is highly dependent on the plant species, the intended effect, and the application method.
-
Seed Germination: Concentrations can range from 250 to 1000 ppm.
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Foliar Spray: A general range is 10-100 ppm. For some ornamental crops, concentrations as low as 1-5 ppm can be effective for promoting flowering.
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Growth Promotion: Studies have shown significant growth increases in Arabidopsis thaliana with media infusions of 50-100 mg/L (50-100 ppm).
It is crucial to conduct small-scale trials to determine the most effective concentration for your specific experimental conditions.
4. Can adjuvants or surfactants improve GA₃ efficacy?
Yes, certain adjuvants can enhance the foliar absorption of GA₃. Surfactants can improve the spreading and sticking of the spray solution on the leaf surface, increasing the time available for diffusion into the leaf. However, the effect can be variable. Some studies have found that certain surfactants significantly enhance GA₃ penetration, while others may have no effect or even reduce uptake. The choice of adjuvant should be tested for compatibility and effectiveness with GA₃ and the specific plant species.
Data Presentation: Efficacy of GA₃ Under Various Conditions
The following tables summarize quantitative data from studies investigating the optimization of GA₃ applications.
Table 1: Effect of GA₃ Concentration and Dipping Duration on Potato Tuber Sprouting
| GA₃ Concentration (ppm) | Dipping Duration (hours) | Sprouting Percentage (%) | Time to Sprout (days) | Number of Sprouts per Tuber | Sprout Length (cm) |
| 0 (Control) | - | - | - | - | - |
| 50 | 6 | - | - | - | - |
| 50 | 12 | - | - | - | - |
| 50 | 18 | - | - | - | - |
| 50 | 24 | - | - | - | - |
| 100 | 6 | - | - | - | - |
| 100 | 12 | - | - | - | - |
| 100 | 18 | - | - | - | - |
| 100 | 24 | - | - | - | - |
| 150 | 6 | - | - | - | - |
| 150 | 12 | - | - | - | - |
| 150 | 18 | - | - | - | - |
| 150 | 24 | 98.33 | 20.45 | 5.63 | 10.23 |
| Data adapted from a study on Solanum tuberosum L. The most effective treatment is highlighted. |
Table 2: Effect of GA₃ Foliar Spray on Mung Bean Yield Components
| Treatment | Number of Pods/Plant (Increase over Control) | Seed Yield (Increase over Control) |
| Control (No spray) | - | - |
| Water Spray | - | - |
| 30 ppm GA₃ at flowering | - | - |
| 30 ppm GA₃ at pod initiation | - | - |
| 45 ppm GA₃ at flowering | - | - |
| 45 ppm GA₃ at pod initiation | - | - |
| 30 ppm GA₃ at flowering & pod initiation | - | - |
| 45 ppm GA₃ at flowering & pod initiation | 36.26% | 36% |
| Data adapted from a study on Vigna radiata. The most effective treatment is highlighted. |
Experimental Protocols
Protocol 1: General Seed Germination Assay with GA₃
This protocol provides a general framework for testing the effect of GA₃ on seed germination.
-
Solution Preparation:
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Prepare a 10 mM GA₃ stock solution by dissolving GA₃ powder in a minimal amount of 70% ethanol or 1N KOH, then bringing it to the final volume with sterile distilled water.
-
From the stock solution, prepare working solutions of desired concentrations (e.g., 1 µM, 10 µM, 100 µM or 50, 100, 500 ppm) by diluting with sterile distilled water or a buffered solution.
-
Prepare a control solution without GA₃.
-
-
Seed Sterilization:
-
Place seeds in a 1.5 ml microcentrifuge tube.
-
Add 500 µl of 70% (v/v) ethanol and invert the tube several times for 3 minutes.
-
Discard the ethanol, add 1 ml of 1% (v/v) sodium hypochlorite, and invert periodically for 10 minutes.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
-
Seed Treatment & Plating:
-
Method A (Soaking): Soak the sterilized seeds in the prepared GA₃ working solutions (and control solution) for a standardized period, typically 24 hours, in the dark.
-
Method B (Plated Media): Prepare a suitable sterile growth medium (e.g., Murashige and Skoog - MS) and cool it to 50-60°C before adding GA₃ to the desired final concentration. Pour plates and allow them to solidify.
-
Using either method, place the seeds on sterile petri dishes containing moistened filter paper or the GA₃-infused medium. Ensure seeds are spaced evenly.
-
-
Incubation & Data Collection:
-
For many species (like Arabidopsis), stratify the plates by wrapping them in foil and keeping them at 4°C for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with controlled light and temperature conditions.
-
Record germination rates (e.g., radicle emergence) at regular intervals until no further germination occurs in the control group.
-
Protocol 2: General Foliar Application of GA₃
This protocol outlines a general procedure for applying GA₃ as a foliar spray to observe effects on plant growth and development.
-
Plant Growth:
-
Grow plants under controlled environmental conditions (light, temperature, humidity, and nutrition) until they reach the desired developmental stage for treatment. Use a sufficient number of replicates for statistical validity.
-
-
Solution Preparation:
-
Prepare the desired concentrations of GA₃ solution as described in Protocol 1.
-
Consider including a non-ionic surfactant (e.g., 0.05% Tween-20) in the final solution to improve leaf surface coverage, but test for phytotoxicity first.
-
-
Application:
-
Apply the solution in the early morning or late evening to minimize evaporation.
-
Use a fine-mist sprayer to apply the solution to all aerial parts of the plant until runoff is just about to occur. Ensure even and thorough coverage.
-
Spray control plants with the same solution lacking GA₃ (but including the surfactant, if used).
-
Prevent cross-contamination between treatment groups.
-
-
Data Collection:
-
At predetermined time points after application, measure relevant parameters. This could include:
-
Plant height and internode length
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Leaf area or biomass
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Time to flowering
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Number of flowers or fruits
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Fruit size and weight
-
-
Continue to monitor plants for any signs of abnormal growth or phytotoxicity.
-
Visualizations
Caption: Gibberellin signaling pathway leading to growth promotion.
Caption: General experimental workflow for GA₃ efficacy studies.
References
Technical Support Center: Quantifying Endogenous Gibberellins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying endogenous gibberellin (GA) levels.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying endogenous gibberellins?
Quantifying endogenous gibberellins (GAs) is a significant analytical challenge primarily due to three factors:
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Extremely Low Concentrations: GAs are present in trace amounts in plant tissues, typically at the nanogram per gram of fresh weight (ng/g FW) level or even lower.[1][2]
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Complex Plant Matrices: Crude plant extracts contain a vast number of interfering compounds that can mask the GA signal or interfere with the analysis, a phenomenon known as the matrix effect.[3][4]
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Structural Similarity: There are over 100 known GAs, many of which are structurally similar isomers and precursors, making them difficult to separate and distinguish from one another.
Q2: Which analytical technique is considered the gold standard for GA quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used method for the quantitative analysis of GAs.[3] Its high sensitivity and selectivity allow for the detection of trace amounts of specific GAs in complex biological samples, often without the need for chemical derivatization.
Q3: Why is a stable isotope-labeled internal standard crucial for accurate quantification?
A stable isotope-labeled internal standard (e.g., deuterated GA, such as [²H₂]GA₄) is essential for accurate quantification. These standards are chemically almost identical to the analyte but have a different mass. Adding a known quantity of the internal standard at the very beginning of the extraction process allows for the correction of analyte loss during sample preparation and for variations in instrument response, including matrix-induced ion suppression.
Q4: What is derivatization and why is it necessary for GC-MS analysis of GAs?
Derivatization is a chemical reaction used to modify an analyte to make it suitable for analysis by a particular method. GAs are not naturally volatile due to their polar carboxyl and hydroxyl groups, which is a requirement for Gas Chromatography (GC) analysis. Derivatization, typically a two-step process of methylation followed by trimethylsilylation, converts these polar groups into less polar, more volatile forms that can travel through the GC column.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal in LC-MS/MS
| Potential Cause | Troubleshooting Step & Solution |
| Inefficient Extraction | Review the extraction protocol. Ensure the tissue is thoroughly homogenized (e.g., flash-frozen in liquid nitrogen and ground to a fine powder). Use an appropriate extraction solvent, typically 80% methanol with a small percentage of acid (e.g., 1% acetic acid), and extract at a low temperature (e.g., 4°C) to minimize degradation. |
| Analyte Degradation | GAs can be unstable. Prepare fresh standards and keep samples in a cooled autosampler. Minimize the time between extraction and analysis. |
| Poor Ionization / Ion Suppression | The complex sample matrix can suppress the ionization of the target GA. Improve sample cleanup using Solid-Phase Extraction (SPE). If suppression is still an issue, dilute the sample or prepare matrix-matched calibration standards. |
| Incorrect MS/MS Parameters | Optimize MS/MS parameters, including precursor/product ion transitions (MRM), collision energy, and cone voltage for your specific instrument and target GA. Use an authentic standard for optimization. |
| Suboptimal Chromatography | The GA may not be eluting properly from the column. Ensure the mobile phase pH is appropriate. As weak acids, GA retention is pH-dependent. Check for column degradation or contamination. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
| Potential Cause | Troubleshooting Step & Solution |
| Matrix Effects | This is a primary cause of inaccuracy. The use of a stable isotope-labeled internal standard for each analyte is the most effective solution. Prepare calibration curves in a blank matrix extract that is similar to the samples being analyzed. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all extraction and purification steps. Automated SPE can improve reproducibility. |
| Sample Carryover | Residual analyte from a high-concentration sample can carry over to the next injection. Optimize the autosampler needle wash procedure, using a strong solvent. Run blank injections between samples to verify cleanliness. |
| Calibration Curve Issues | Ensure the calibration range brackets the expected concentration of the analyte in your samples. Use a sufficient number of calibration points and an appropriate regression model. |
Issue 3: Problems with GC-MS Analysis
| Potential Cause | Troubleshooting Step & Solution |
| Incomplete Derivatization | This is a common failure point. Silylating reagents are highly sensitive to moisture; ensure all solvents and glassware are anhydrous. Use fresh, high-purity derivatization reagents (e.g., BSTFA, MSTFA). Optimize reaction time and temperature. |
| Multiple or Broad Peaks | Formation of partial derivatives can lead to multiple peaks. Optimize derivatization conditions to ensure all active sites are modified. Broad peaks can result from suboptimal GC oven temperature programs or incorrect carrier gas flow rates. |
| Peak Tailing | Active sites in the GC injector liner or on the column can cause polar analytes to "stick," resulting in tailing peaks. Use a new, deactivated injector liner and condition the GC column as per the manufacturer's instructions. |
| Contamination | Run a reagent blank (all steps without the sample) to check for contamination from reagents, solvents, or glassware. |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Gibberellin Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sensitivity | Good, but generally lower than LC-MS/MS. | Excellent, capable of detecting picogram to femtogram levels. |
| Selectivity | High, especially with Selected Ion Monitoring (SIM). | Very High, using Multiple Reaction Monitoring (MRM). |
| Derivatization | Required . GAs must be made volatile (methylation & silylation). | Not required for free acids, but can be used to enhance sensitivity. |
| Throughput | Lower, due to longer run times and derivatization steps. | Higher, with faster separation times and no derivatization. |
| Primary Challenge | Incomplete or inconsistent derivatization. | Matrix effects (ion suppression). |
Table 2: Examples of Endogenous Gibberellin Concentrations in Plant Tissues
Note: GA concentrations are highly dependent on species, tissue type, developmental stage, and environmental conditions.
| Gibberellin | Plant Species | Tissue / Organ | Concentration (ng/g dry or fresh weight) | Reference |
| GA18 | Lupinus luteus | Immature Seeds | 0.000058% of extract | |
| GA1 | Arabidopsis thaliana | Shoots | ~0.1 - 1.0 ng/g FW | |
| GA4 | Arabidopsis thaliana | Shoots | ~0.2 - 2.0 ng/g FW | |
| GA3 | Brassica oleracea (Cabbage) | Curd (at initiation) | ~3.7 ppm (µg/g) | |
| GA3 | Brassica oleracea (Cabbage) | Stalk (at bolting) | ~4.1 ppm (µg/g) | |
| GA1, GA20 | Oryza sativa (gid1 mutant) | Shoots | Levels are significantly elevated compared to wild type. |
Experimental Protocols & Visualizations
General Protocol for GA Quantification by LC-MS/MS
This protocol outlines the key steps for extracting, purifying, and quantifying GAs from plant tissue.
-
Sample Harvest & Homogenization:
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Harvest plant tissue (100-500 mg fresh weight) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a bead mill.
-
-
Extraction:
-
To the frozen powder, add a precise volume of cold extraction solvent (e.g., 1 mL of 80% methanol / 19% water / 1% acetic acid).
-
Crucially, add a known amount of stable isotope-labeled internal standards (e.g., a mix of [²H₂]GAs) to the extraction solvent before adding it to the sample.
-
Incubate the mixture at 4°C for several hours (e.g., overnight) with continuous shaking.
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Centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris. Collect the supernatant. Re-extract the pellet with fresh solvent for maximum recovery.
-
-
Purification (Solid-Phase Extraction - SPE):
-
The crude extract is passed through an SPE cartridge (e.g., a C18 reverse-phase column) to remove interfering compounds like pigments and lipids.
-
Condition the SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant onto the cartridge.
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Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.
-
Elute the GAs with a stronger solvent (e.g., 80% methanol).
-
Dry the eluted fraction completely under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a small, precise volume of the initial mobile phase (e.g., 100 µL).
-
Inject the sample onto a reverse-phase column (e.g., C18).
-
Separate the GAs using a gradient elution with a mobile phase consisting of acidified water (A) and acidified acetonitrile or methanol (B).
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Analyze the eluent using a tandem mass spectrometer operating in negative ion, Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for each GA and its corresponding internal standard for confident identification and quantification.
-
Experimental Workflow Diagram
Caption: General experimental workflow for gibberellin quantification by LC-MS/MS.
Troubleshooting Logic Diagram for Low MS Signal
Caption: Troubleshooting decision tree for diagnosing low signal in LC-MS/MS analysis.
Simplified Gibberellin Signaling Pathway
Caption: Simplified model of the gibberellin signaling pathway in the plant cell nucleus.
References
Technical Support Center: Gibberellic Acid Applications and Seedling Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of gibberellic acid (GA3) in seedling experiments, with a specific focus on preventing etiolation.
Frequently Asked Questions (FAQs)
Q1: What is etiolation and what are its characteristic signs in seedlings?
A1: Etiolation is a developmental process that occurs in flowering plants grown in the absence or near absence of light.[1][2] It is characterized by a distinct set of features aimed at helping the seedling reach a light source.[3] Key signs of etiolation include:
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Elongated, weak stems: Seedlings exhibit abnormally long and thin stems as the plant prioritizes reaching for light.[1][2]
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Small, underdeveloped leaves: The leaves, known as cotyledons, will be small and fail to expand.
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Pale yellow or whitish coloration (chlorosis): Due to the lack of chlorophyll production in the absence of light, the seedling will appear pale.
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Apical hook: In dicotyledonous plants, the shoot tip is bent over in a hook shape to protect the delicate apical meristem as it pushes through the soil.
Q2: What is gibberellic acid (GA3) and what is its role in seedling development?
A2: Gibberellic acid (GA3) is a naturally occurring plant hormone that plays a crucial role in various aspects of plant growth and development. It belongs to a class of hormones called gibberellins. In seedling development, GA3 is primarily involved in:
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Seed Germination: GA3 helps to break seed dormancy and promotes germination by stimulating the production of enzymes that mobilize stored food reserves in the seed.
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Stem Elongation: It promotes cell division and elongation in stems, leading to increased plant height.
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Leaf Expansion: GA3 contributes to the growth and expansion of leaves.
Q3: What is the relationship between gibberellic acid and etiolation?
A3: Gibberellic acid is a key regulator of stem elongation, a primary characteristic of etiolation. In dark-grown (etiolated) seedlings, GA levels are naturally high, which promotes rapid stem extension to help the shoot reach light. When seedlings are exposed to light, GA levels decrease, which in turn slows down stem elongation and promotes de-etiolation (the transition to normal green growth). Exogenous application of GA3 to light-grown seedlings can mimic the effects of darkness, leading to excessive stem elongation, a key symptom of etiolation. Therefore, while GA3 is essential for normal growth, an imbalance, particularly in the presence of inadequate light, can induce etiolation-like symptoms.
Q4: What are the optimal environmental conditions for preventing etiolation in GA3-treated seedlings?
A4: Preventing etiolation in GA3-treated seedlings requires a careful balance of light, temperature, and humidity. The most critical factor is providing adequate light.
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Light Intensity and Quality: Seedlings require strong, direct light to prevent etiolation. The light spectrum is also important, with red and blue light being crucial for normal plant development (photomorphogenesis).
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Photoperiod: A consistent and appropriate light/dark cycle is necessary. For most seedlings, a photoperiod of 12-16 hours of light per day is recommended.
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Temperature: Maintaining an optimal temperature range for the specific plant species is important. Excessively high temperatures can sometimes exacerbate stem elongation.
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Air Circulation: Gentle air movement can help to promote stronger, sturdier stem growth.
Troubleshooting Guide
Problem 1: My GA3-treated seedlings are showing signs of etiolation (long, weak stems; small, pale leaves) despite being in the light.
| Possible Cause | Solution |
| Inadequate Light Intensity | Increase the light intensity. Move the light source closer to the seedlings or use a more powerful grow light. Ensure the light is positioned directly above the seedlings to encourage vertical growth. |
| Incorrect Light Spectrum | Ensure your light source provides both red and blue wavelengths, which are essential for healthy plant development. |
| Excessive GA3 Concentration | The concentration of GA3 may be too high, causing excessive stem elongation. Reduce the concentration of GA3 in subsequent experiments. |
| High Temperatures | High temperatures can sometimes promote rapid, weak growth. Ensure the ambient temperature is within the optimal range for your plant species. |
Problem 2: What is the appropriate concentration of GA3 to use to promote growth without causing excessive stem elongation?
| Possible Cause | Solution |
| Concentration is Species-Dependent | The optimal GA3 concentration varies significantly between plant species. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific plant. |
| General Starting Concentrations | For many herbaceous species, a starting range of 10 to 100 parts per million (ppm) is often effective for promoting germination and initial growth without causing severe etiolation. However, some seeds may require higher concentrations. |
| Incorrect Solution Preparation | Ensure the GA3 powder is fully dissolved. GA3 is not readily soluble in water; a small amount of rubbing alcohol (isopropanol) or ethanol can be used to dissolve the powder before diluting with distilled water. Prepare fresh solutions for each use as GA3 can degrade in solution. |
Problem 3: My seedlings are not responding to the GA3 treatment.
| Possible Cause | Solution |
| Seed Viability | The seeds may be old or non-viable. Perform a germination test on an untreated control group to confirm seed viability. |
| Insufficient GA3 Concentration | The applied concentration may be too low to elicit a response. Try a higher concentration in your next experiment. |
| Improper Application | Ensure seeds are fully submerged and soaked for the recommended duration (typically 12-24 hours). For foliar application, ensure thorough coverage of the leaves and stems. |
| Degraded GA3 Solution | GA3 solutions can lose potency over time, especially when exposed to light and warm temperatures. Always use a freshly prepared solution. |
Data Presentation
Table 1: General Recommendations for Gibberellic Acid (GA3) Concentration for Seed Treatment
| Plant Type | General Concentration Range (ppm) | Notes |
| Herbaceous Annuals (e.g., Tomato, Lettuce) | 50 - 200 ppm | Higher concentrations can lead to etiolation. |
| Cereals (e.g., Rice, Wheat) | 100 - 150 ppm | Can improve germination rate and seedling vigor. |
| Woody Perennials | 250 - 1000 ppm | Often require higher concentrations to break dormancy. |
| Seeds with Thick Coats | 400 - 600 ppm | Higher concentrations may be needed to penetrate the seed coat. |
Note: The optimal concentration is highly species-dependent and should be determined experimentally.
Table 2: Influence of Light Conditions on Seedling Development
| Light Condition | Stem Elongation | Leaf Development | Chlorophyll Content |
| Full Sun/High-Intensity Grow Light | Normal | Broad, fully expanded | High (dark green) |
| Partial Shade/Low-Intensity Light | Moderate elongation | Smaller leaves | Reduced (pale green) |
| Complete Darkness | Severe elongation (etiolation) | Cotyledons do not expand | Absent (yellow/white) |
Experimental Protocols
Protocol 1: Determining the Optimal GA3 Concentration for Seed Germination and Early Seedling Growth
Objective: To identify the concentration of GA3 that maximizes germination percentage and promotes healthy seedling growth without inducing etiolation for a specific plant species.
Materials:
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Seeds of the target plant species
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Gibberellic acid (GA3) powder
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70% Ethanol or Isopropanol
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Distilled water
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Petri dishes or germination trays
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Filter paper or other germination substrate
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Growth chamber or controlled environment with adjustable light and temperature
Methodology:
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Prepare a GA3 Stock Solution (e.g., 1000 ppm):
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Weigh 100 mg of GA3 powder.
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Dissolve the powder in a small amount of 70% ethanol (e.g., 1-2 ml) in a sterile beaker.
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Once fully dissolved, add distilled water to a final volume of 100 ml. This creates a 1000 ppm stock solution.
-
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Prepare Serial Dilutions:
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From the 1000 ppm stock solution, prepare a series of dilutions (e.g., 500 ppm, 250 ppm, 100 ppm, 50 ppm, 10 ppm).
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A control solution of distilled water (0 ppm GA3) must be included.
-
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Seed Treatment:
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Divide seeds into equal groups for each GA3 concentration and the control.
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Place the seeds in labeled containers and add the corresponding GA3 solution, ensuring the seeds are fully submerged.
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Allow the seeds to soak for a predetermined time, typically 12 to 24 hours, at room temperature.
-
-
Germination:
-
After soaking, place the seeds on a moist germination substrate (e.g., filter paper in petri dishes).
-
Place the petri dishes in a growth chamber with controlled light (e.g., 16-hour photoperiod), temperature, and humidity.
-
-
Data Collection and Analysis:
-
Record the number of germinated seeds daily for a set period (e.g., 7-14 days).
-
After the germination period, measure seedling parameters such as stem length, root length, and cotyledon size.
-
Calculate the germination percentage and average seedling measurements for each treatment.
-
Analyze the data to determine the GA3 concentration that yields the best results without significant signs of etiolation.
-
Visualizations
Caption: Gibberellic acid signaling pathway leading to growth responses.
Caption: General experimental workflow for GA3 treatment of seeds.
References
Technical Support Center: Gibberellic Acid (GA3) Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the shelf life and stability of prepared gibberellic acid (GA3) solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the efficacy and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of gibberellic acid (GA3)?
A1: Gibberellic acid powder has low solubility in water.[1][2] To prepare a stock solution, first dissolve the GA3 powder in a small amount of an organic solvent such as ethanol, methanol, acetone, or DMSO.[3][4][5] For example, you can dissolve 1 gram of GA3 in 5 mL of 95% ethyl alcohol. Once dissolved, this concentrated solution can then be diluted with distilled or deionized water to achieve the desired final concentration. Some commercially available formulations of GA3 are designed for quicker dissolution in water.
Q2: What is the recommended storage temperature for prepared GA3 solutions?
A2: Prepared gibberellic acid solutions should be stored in a cool and dark place. The recommended storage temperature is generally between 2°C and 8°C. Storing stock solutions at 4°C or even -20°C has been reported to maintain stability for up to a year.
Q3: How long can I store a prepared GA3 solution before it degrades?
A3: The shelf life of a prepared GA3 solution can vary significantly based on storage conditions. It is widely recommended to prepare fresh solutions for immediate use, or within 2-3 days, as GA3 slowly undergoes hydrolysis in aqueous solutions. Some sources suggest that aqueous solutions should not be stored for more than one day. However, one report indicated that a solution stored at room temperature in the dark remained fully active for four years. For refrigerated aqueous solutions, a shelf life of up to two weeks has been suggested. Stock solutions, particularly those stored at 4°C or -20°C, may be stable for up to one year.
Q4: What factors can cause my GA3 solution to lose its effectiveness?
A4: Several factors can lead to the degradation of your GA3 solution:
-
pH: GA3 is unstable in alkaline solutions. In weak alkaline conditions, it can transform into less biologically active compounds, and strong alkalis can cause it to decompose. The half-life of GA3 in ultrapure water has been shown to be shortest at pH 8.0.
-
Temperature: High temperatures can cause thermo-decomposition of GA3. Autoclaving aqueous solutions can lead to almost complete degradation.
-
Light: Exposure to sunlight can cause the breakdown of GA3 in solution. Therefore, it is crucial to store solutions in dark or amber containers.
-
Solvent: While necessary for initial dissolution, the final aqueous environment contributes to hydrolysis over time.
Troubleshooting Guide
Issue 1: Inconsistent or no biological response to GA3 application.
-
Potential Cause: The GA3 solution may have degraded.
-
Solution: Prepare a fresh solution, especially if the current one is more than a few days old and has not been stored properly. Ensure the new solution is stored at 2-8°C and protected from light.
-
-
Potential Cause: The pH of the final solution or medium is alkaline.
-
Solution: Check the pH of your final solution. GA3 is more stable in slightly acidic to neutral conditions. The half-life is reported to be longest at a pH of 3.3. Avoid mixing GA3 with alkaline substances that could raise the pH and accelerate degradation.
-
-
Potential Cause: Incorrect concentration of the GA3 solution.
-
Solution: Verify your calculations and the initial weight of the GA3 powder. Ensure the powder was fully dissolved before final dilution.
-
Issue 2: Precipitate forms in the GA3 solution upon storage.
-
Potential Cause: Low solubility of GA3 in water.
-
Solution: This can happen if the initial dissolution in an organic solvent was incomplete or if the concentration exceeds its solubility limit in the final aqueous solution. Ensure the powder is fully dissolved in the organic solvent before adding it to water. If a precipitate forms in a stored solution, it may be necessary to prepare a fresh batch.
-
Data Summary
The stability of gibberellic acid solutions is influenced by several factors. The following table summarizes the shelf life under different storage conditions based on available data.
| Storage Condition | Solvent/Medium | Reported Shelf Life/Stability |
| Room Temperature, Dark | Aqueous Solution | Fully active after 4 years (one report) |
| Room Temperature, Light | Aqueous Solution | Sunlight can cause breakdown |
| Refrigerated (2-8°C), Dark | Aqueous Solution | Up to 2 weeks |
| Refrigerated (4°C), Dark | Stock Solution | Up to 1 year |
| Frozen (-20°C), Dark | Stock Solution | Up to 1 year |
| Alkaline pH (weak) | Aqueous Solution | Transformation to less active compounds |
| Alkaline pH (>0.3M NaOH) | Aqueous Solution | Decomposition |
| pH 8.0 | Ultrapure Water | Lowest half-life (16.1 days) |
| pH 3.3 | Ultrapure Water | Highest half-life (24.6 days) |
| High Temperature (Autoclaving) | Aqueous Solution | 1-2% of GA3 detected after treatment |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Gibberellic Acid Stock Solution
-
Weighing: Accurately weigh 100 mg of gibberellic acid powder.
-
Initial Dissolution: Transfer the powder to a sterile beaker or flask. Add a small volume of 95% ethanol or DMSO (e.g., 2-5 mL) and gently swirl until the powder is completely dissolved.
-
Dilution: Add distilled or deionized water to bring the total volume to 100 mL. Mix thoroughly.
-
Sterilization (Optional): If a sterile solution is required, filter-sterilize the final solution using a 0.22 µm syringe filter. Do not autoclave, as heat will degrade the GA3.
-
Storage: Store the stock solution in a sterile, light-protected container at 4°C.
Protocol 2: Stability Testing of Gibberellic Acid Solution using HPLC
This protocol outlines a method to assess the stability of a prepared GA3 solution over time.
-
Solution Preparation: Prepare the GA3 solution to be tested according to a standardized protocol.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the solution for HPLC analysis to determine the initial concentration of GA3.
-
Storage: Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, etc.), withdraw aliquots of the stored solution for HPLC analysis.
-
HPLC Analysis:
-
Method: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase could be a mixture of methanol and a dilute phosphoric acid aqueous solution.
-
Detection: Use a UV detector set to a wavelength of 210 nm.
-
Standardization: Use an external standard of known GA3 purity to create a calibration curve for quantification.
-
-
Data Analysis: Compare the concentration of GA3 at each time point to the initial concentration at Time 0. Calculate the percentage of degradation over time.
Visualizations
References
Gibberellic Acid Technical Support Center: Impact of pH on Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on gibberellic acid (GA3) activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing gibberellic acid solutions?
A1: Gibberellic acid (GA3) is most stable in acidic aqueous solutions, with an optimal pH range of 3.0 to 4.0 for long-term storage. In this pH range, the molecule exhibits the greatest stability. Dry, crystalline GA3 is stable at room temperature.
Q2: How does pH affect the biological activity of gibberellic acid?
A2: The pH of a gibberellic acid solution directly impacts its biological activity. Alkaline conditions lead to the degradation of GA3 into less biologically active compounds, such as iso-gibberellic acid (iso-GA3) and gibberellenic acid.[1] This degradation involves the hydrolysis of the lactone ring, which is crucial for its biological function. Therefore, maintaining a slightly acidic to neutral pH is often recommended for experimental solutions to ensure optimal activity.
Q3: What are the primary degradation products of gibberellic acid at alkaline pH?
A3: Under alkaline conditions, gibberellic acid undergoes rearrangement and hydrolysis. The main transformation products are isomerized gibberellic acid (Iso-GA3) and this compound (GEA).[2][3] A minor product, hydroxy gibberellic acid (OH-GA3), can also be formed.[2][3] These degradation products exhibit significantly reduced or no biological activity compared to GA3.
Q4: Can I autoclave gibberellic acid solutions?
A4: Autoclaving gibberellic acid solutions is generally not recommended as it can lead to degradation, especially in neutral or alkaline solutions. It is preferable to filter-sterilize GA3 solutions.
Q5: How should I prepare a stock solution of gibberellic acid?
A5: Gibberellic acid is sparingly soluble in water. To prepare a stock solution, it is common to first dissolve the powder in a small amount of a solvent like ethanol, methanol, or acetone before diluting with distilled water. For aqueous solutions, adjusting the pH to the alkaline side with NaOH or KOH can aid in dissolution, but it is critical to then re-adjust the pH to a slightly acidic or neutral range for storage and use to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological response to GA3 treatment. | Degradation of GA3 due to improper pH. The pH of the treatment solution may be too alkaline, leading to the inactivation of GA3. | 1. Measure the pH of your GA3 stock and working solutions. 2. Adjust the pH of your solutions to a range of 4.0-6.0 using dilute HCl or NaOH. 3. Prepare fresh GA3 solutions for each experiment to minimize degradation. |
| Incorrect concentration of GA3. The actual concentration of active GA3 may be lower than intended due to degradation. | 1. Verify the concentration of your stock solution using a validated analytical method such as HPLC. 2. If degradation is suspected, prepare a fresh stock solution and ensure proper storage conditions (acidic pH, low temperature). | |
| Precipitation observed in the GA3 solution. | Low solubility of GA3 at acidic pH. While GA3 is more stable at acidic pH, its solubility in water is low. | 1. Ensure the GA3 is fully dissolved in a small amount of an appropriate organic solvent before adding it to the aqueous medium. 2. For aqueous stock solutions, a slight increase in pH might be necessary for initial dissolution, followed by careful acidification for storage. |
| Variability in results between experimental batches. | Inconsistent pH of media or buffers. Small variations in the pH of the experimental medium can affect GA3 stability and activity. | 1. Standardize the pH of all media and buffers used in your experiments. 2. Calibrate your pH meter regularly. 3. Record the final pH of your treatment solutions for each experiment. |
Quantitative Data: pH-Dependent Stability of Gibberellic Acid
The stability of gibberellic acid in aqueous solutions is highly dependent on pH. The following table summarizes the half-life of GA3 at different pH values.
| pH | Half-life (t½) in days | Rate Constant (k) (day⁻¹) |
| 2.0 | 20.3 | 0.0341 |
| 3.3 | 24.6 | 0.0282 |
| 4.0 | 22.4 | 0.0309 |
| 5.0 | 21.3 | 0.0325 |
| 6.0 | 20.1 | 0.0345 |
| 7.0 | 18.2 | 0.0381 |
| 8.0 | 16.1 | 0.0431 |
Data sourced from a study on the pH-dependent transformation of gibberellic acid in ultrapure water.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for GA3 Quantification
This method is used to determine the concentration of gibberellic acid in a solution, which can be crucial for verifying stock solution concentrations and assessing degradation.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Gibberellic acid standard of known purity
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and acidified water (e.g., 40:60 v/v methanol:water with 0.05% formic acid). The exact ratio may need optimization depending on the specific column and system.
-
Standard Solution Preparation: Accurately weigh a known amount of gibberellic acid standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dilute the experimental sample with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Methanol/acidified water mixture
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the prepared sample and determine its concentration by comparing its peak area to the calibration curve.
Protocol 2: Barley Endosperm α-Amylase Bioassay for GA3 Activity
This bioassay measures the biological activity of gibberellic acid by quantifying the amount of α-amylase produced by barley aleurone layers in response to GA3.
Materials:
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Barley seeds (e.g., Himalaya variety)
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Sodium hypochlorite solution (1% v/v)
-
Sterile distilled water
-
Scalpel or razor blade
-
Sterile Petri dishes or incubation vials
-
Incubator (25°C)
-
Acetate buffer (20 mM, pH 4.8) containing 20 mM CaCl₂
-
Gibberellic acid solutions of known concentrations
-
Starch solution (0.2% w/v)
-
Iodine reagent (I₂-KI solution)
-
Spectrophotometer
Procedure:
-
Seed Sterilization and Preparation:
-
Surface sterilize barley seeds by soaking in 1% sodium hypochlorite solution for 20 minutes.
-
Rinse the seeds thoroughly with sterile distilled water.
-
Aseptically cut the seeds in half, discarding the half containing the embryo.
-
-
Incubation:
-
Place a set number of embryoless half-seeds (e.g., 3-5) into each sterile Petri dish or vial.
-
Add a known volume (e.g., 1 mL) of the test GA3 solution or control solution (buffer only) to each dish.
-
Incubate the dishes at 25°C in the dark for 24-48 hours.
-
-
Enzyme Extraction:
-
After incubation, remove the half-seeds and collect the incubation medium, which contains the secreted α-amylase.
-
Centrifuge the medium to remove any debris.
-
-
α-Amylase Activity Assay:
-
Add a small aliquot of the supernatant (enzyme extract) to a solution of soluble starch.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-15 minutes) to allow for starch hydrolysis.
-
Stop the reaction and develop the color by adding an iodine reagent.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer. The decrease in blue color is proportional to the α-amylase activity.
-
-
Quantification:
-
Create a standard curve using known concentrations of α-amylase or by relating the absorbance to the initial GA3 concentration.
-
Determine the α-amylase activity in the samples, which reflects the biological activity of the applied gibberellic acid.
-
Visualizations
Caption: Gibberellic Acid Signaling Pathway.
Caption: Experimental Workflow for pH Impact on GA3.
References
Validation & Comparative
A Comparative Analysis of Gibberellin A3 and A4 on Plant Height Stimulation
An Objective Guide for Researchers in Plant Science and Agricultural Biotechnology
Gibberellins (GAs) are a class of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating various aspects of plant growth and development, most notably stem elongation. Among the more than 100 identified gibberellins, Gibberellin A3 (GA3), commonly known as gibberellic acid, and Gibberellin A4 (GA4) are two of the most biologically active forms.[1][2] This guide provides a comparative analysis of the effects of GA3 and GA4 on plant height, supported by experimental data, to aid researchers in selecting the appropriate gibberellin for their specific applications.
Quantitative Comparison of GA3 and GA4 Effects on Plant Height
Experimental evidence suggests that the efficacy of GA3 and GA4 in promoting stem elongation can vary depending on the plant species. While both are potent growth promoters, their relative activity can differ.
| Plant Species | Gibberellin Treatment | Observed Effect on Plant Height | Reference |
| Tree Peony (Paeonia suffruticosa) | GA3 | Average shoot height of 30.83 cm | [3] |
| GA4 | Less effective than GA3 in promoting shoot height | [3] | |
| Arabidopsis thaliana | GA3 | No significant difference in plant height compared to GA4+7 | [4] |
| GA4+7 | No significant difference in plant height compared to GA3 |
Note: The study on Arabidopsis thaliana used a combination of GA4 and GA7. Commercial products for increasing plant height in floriculture often contain a mixture of GA4 and GA7.
Experimental Protocols
The following protocols are representative methodologies for applying GA3 and GA4 to evaluate their effects on plant height. Researchers should adapt these protocols based on the specific plant species and experimental objectives.
Preparation of Gibberellin Solutions
-
Stock Solution Preparation: Prepare a stock solution of GA3 and GA4 (e.g., 1000 ppm) by dissolving the pure compound in a small amount of a suitable solvent (e.g., ethanol or acetone) before diluting with distilled water. A few drops of a wetting agent (e.g., Tween 20) can be added to the final solution to ensure even coverage on the plant surface.
-
Working Solutions: Prepare a series of working solutions of different concentrations (e.g., 10, 50, 100, 250, 500 ppm) by diluting the stock solution with distilled water. A control solution containing the same concentration of the solvent and wetting agent without any gibberellin should also be prepared.
Application Methods
There are several methods for applying gibberellins to plants:
-
Foliar Spray: This is the most common method for many herbaceous plants. The prepared gibberellin solutions are sprayed onto the foliage of the plants until runoff. Applications are typically performed in the morning or evening to slow evaporation.
-
Drench Application: The gibberellin solution is applied directly to the growing medium. This method is effective for ensuring uptake through the roots.
-
Seed Treatment: Soaking seeds in a gibberellin solution before planting can promote germination and early seedling growth.
Experimental Procedure (Example using Foliar Spray)
-
Plant Material: Grow healthy, uniform plants of the desired species under controlled environmental conditions (e.g., temperature, light, and humidity).
-
Treatment Application: At a specific developmental stage (e.g., when plants have a certain number of true leaves), randomly assign plants to different treatment groups (Control, GA3 concentrations, GA4 concentrations).
-
Spraying: Apply the respective solutions as a fine mist to the entire aerial part of the plants. Ensure that the control group is sprayed with the control solution.
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Data Collection: Measure the plant height from the soil level to the apical meristem at regular intervals (e.g., weekly) for a predetermined period.
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Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between the treatment groups.
Gibberellin Signaling Pathway and Experimental Workflow
To understand how gibberellins promote stem elongation, it is essential to be familiar with their signaling pathway. The following diagrams illustrate the gibberellin signaling cascade and a typical experimental workflow for comparing the effects of GA3 and GA4.
Gibberellin Signaling Pathway.
Experimental Workflow for Comparing GA3 and GA4.
Conclusion
Both GA3 and GA4 are effective in promoting plant height, a key aspect of their role as growth regulators. The choice between GA3 and GA4 may depend on the specific plant species and the desired outcome, as their relative efficacy can differ. The study on tree peony suggests that GA3 is superior in promoting shoot height, while research on Arabidopsis indicates comparable effects between GA3 and a GA4+7 mixture. For commercial applications in floriculture, products containing GA4+7 are widely used to increase plant height. It is recommended that researchers conduct preliminary trials with a range of concentrations for both gibberellins to determine the optimal treatment for their specific experimental system. Understanding the underlying gibberellin signaling pathway provides a mechanistic basis for these observed effects on stem elongation.
References
The Antagonistic Dance of Gibberellic Acid and Abscisic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate interplay between plant hormones is paramount for manipulating plant growth, development, and stress responses. This guide provides a comprehensive comparison of the antagonistic interaction between gibberellic acid (GA) and abscisic acid (ABA), two key phytohormones that act as a central control module for many aspects of the plant life cycle.
Gibberellic acid (GA) and abscisic acid (ABA) are well-established as primary regulators of plant growth and development, often exerting opposing effects.[1][2][3] While GA typically promotes processes such as seed germination, stem elongation, and flowering, ABA acts as a growth inhibitor, inducing seed dormancy and mediating responses to abiotic stress.[1][2] The balance between these two hormones is a critical determinant of the physiological state of the plant.
This guide delves into the molecular mechanisms of their interaction, presents quantitative data on their antagonistic effects, provides detailed experimental protocols for their analysis, and visualizes their signaling pathways and experimental workflows.
Quantitative Effects of GA and ABA on Seed Germination
The antagonistic relationship between GA and ABA is most evident in the regulation of seed dormancy and germination. A high GA/ABA ratio promotes germination, while a low ratio enforces dormancy. The following tables summarize the quantitative effects of exogenous application of GA₃ and ABA on the germination of Arabidopsis thaliana and oat (Avena sativa) seeds.
| Treatment | Germination Percentage (%) |
| Control (No Hormone) | ~85 |
| ABA (1 µM) | ~20 |
| ABA (5 µM) | <10 |
| GA₃ (1 µM) | >95 |
| GA₃ (1 µM) + ABA (1 µM) | ~70 |
| GA₃ (5 µM) + ABA (1 µM) | >90 |
Table 1: Effect of varying concentrations of ABA and GA₃ on the germination percentage of Arabidopsis thaliana seeds. Data compiled and summarized from multiple sources describing dose-dependent responses.
| Treatment | Germination Rate (%) |
| Control | 55.3 |
| GA₃ (100 mg/L) | 93.0 |
| ABA (100 mg/L) | 38.7 |
| ABA (500 mg/L) | 17.6 |
| ABA (100 mg/L) + GA₃ (100 mg/L) | 72.3 |
| ABA (500 mg/L) + GA₃ (100 mg/L) | 45.7 |
Table 2: Influence of GA₃ and ABA on the germination rate of dormant oat seeds. Note: GA₃ can effectively counteract the inhibitory effect of ABA on germination.
Signaling Pathways: A Tale of Two Antagonists
The molecular basis of the GA-ABA antagonism lies in their distinct yet interconnected signaling pathways.
Gibberellin Signaling Pathway: In the absence of GA, DELLA proteins, a class of nuclear repressors, inhibit the expression of GA-responsive genes by sequestering transcription factors. The binding of bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the formation of a GA-GID1-DELLA complex. This complex is recognized by an F-box protein (SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA releases the sequestered transcription factors, allowing for the expression of GA-responsive genes and the promotion of growth.
Abscisic Acid Signaling Pathway: The core ABA signaling module consists of three main components: PYR/PYL/RCAR receptors, Protein Phosphatase 2Cs (PP2Cs), and SNF1-related protein kinase 2s (SnRK2s). In the absence of ABA, PP2Cs are active and dephosphorylate SnRK2s, keeping them in an inactive state. When ABA is present, it binds to the PYR/PYL/RCAR receptors, causing a conformational change that allows the receptor to bind to and inhibit the activity of PP2Cs. This inhibition releases SnRK2s from dephosphorylation, leading to their autophosphorylation and activation. Activated SnRK2s then phosphorylate downstream targets, including the transcription factor ABA INSENSITIVE 5 (ABI5), which in turn regulates the expression of ABA-responsive genes, leading to growth inhibition and stress responses.
Crosstalk Between GA and ABA Signaling: The antagonism between GA and ABA is not merely a result of their independent actions but also involves direct crosstalk between their signaling components. A key point of interaction is the regulation of ABI5 by DELLA proteins. Under low GA conditions, DELLA proteins accumulate and can enhance the expression of ABI5. Specifically, the DELLA protein RGL2 can directly bind to the promoter of ABI5 and promote its transcription. This provides a molecular mechanism by which GA signaling can directly repress the ABA response. Conversely, ABA can promote the accumulation of DELLA proteins, thus inhibiting GA signaling.
Experimental Protocols
Accurate quantification of GA and ABA and standardized germination assays are crucial for studying their interaction.
Protocol 1: Quantification of Endogenous GA and ABA by LC-MS/MS
This protocol outlines a method for the simultaneous extraction and quantification of GA and ABA from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plant tissue (e.g., seeds, leaves)
-
Liquid nitrogen
-
Extraction solvent: Methanol:water:formic acid (15:4:1, v/v/v)
-
Internal standards (e.g., d6-ABA, d2-GA₄)
-
Solid-phase extraction (SPE) columns (e.g., Oasis MCX)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of pre-chilled extraction solvent and internal standards to approximately 100 mg of powdered tissue. Vortex and incubate at 4°C for 30 minutes with shaking.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol followed by 1% acetic acid.
-
Load the supernatant onto the column.
-
Wash the column with 1% acetic acid and then with methanol.
-
Elute the hormones with 0.35 M ammonia in 70% methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 5% acetonitrile) for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column. Detection and quantification are performed using multiple reaction monitoring (MRM) in negative ion mode. The transitions monitored are specific for each hormone and its internal standard (e.g., ABA: m/z 263.1 → 153.1; GA₄: m/z 347.2 → 223.1).
Protocol 2: Arabidopsis Seed Germination Assay
This protocol describes a standardized method for assessing the effects of GA and ABA on Arabidopsis thaliana seed germination.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium including vitamins and 0.8% (w/v) agar
-
GA₃ and ABA stock solutions
-
Petri dishes (9 cm)
-
Sterilization solution (e.g., 70% ethanol, 1% sodium hypochlorite)
-
Sterile water
-
Growth chamber
Procedure:
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes. Rinse the seeds 3-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile water and plate them on MS agar plates supplemented with the desired concentrations of GA₃ and/or ABA. Ensure even spacing of seeds.
-
Stratification: To break dormancy and synchronize germination, wrap the plates in aluminum foil and store them at 4°C in the dark for 3 days.
-
Germination: Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
Scoring: Score germination daily for up to 7 days. Germination is typically defined as the emergence of the radicle from the seed coat. Calculate the germination percentage for each treatment.
Conclusion
The antagonistic interaction between gibberellic acid and abscisic acid is a cornerstone of plant developmental biology and stress physiology. A thorough understanding of their molecular interplay, coupled with robust experimental methodologies, is essential for researchers aiming to modulate plant behavior for agricultural improvement or to develop novel plant growth regulators. This guide provides a foundational framework for such endeavors, offering a comparative overview, quantitative data, and detailed protocols to facilitate further research in this dynamic field.
References
- 1. The Role and Regulation of ABI5 (ABA-Insensitive 5) in Plant Development, Abiotic Stress Responses and Phytohormone Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABA-INSENSITIVE3, ABA-INSENSITIVE5, and DELLAs Interact to Activate the Expression of SOMNUS and Other High-Temperature-Inducible Genes in Imbibed Seeds in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of ABA, GA, and light signaling in seed germination through the regulation of ABI5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gibberellic Acid and Auxin in Promoting Fruit Growth
For Researchers, Scientists, and Drug Development Professionals
The manipulation of fruit development is a cornerstone of agricultural biotechnology and crop science. Among the arsenal of plant growth regulators, gibberellic acid (GA) and auxins stand out for their profound influence on fruit set, growth, and overall quality. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and an exploration of their underlying molecular signaling pathways.
I. Quantitative Performance Comparison
The efficacy of gibberellic acid and auxin in promoting fruit growth is often species- and cultivar-dependent, with optimal concentrations and application times varying. The following tables summarize quantitative data from various studies on citrus, tomato, and strawberry, highlighting the distinct and sometimes synergistic effects of these two critical phytohormones.
Table 1: Effect of Gibberellic Acid (GA₃) and Naphthalene Acetic Acid (NAA) on Citrus Fruit Set and Yield
| Treatment | Cultivar | Initial Fruit Set (%) | Horticultural Fruit Set (%) | Yield ( kg/tree ) | Reference |
| Control | Hamlin Orange | 4.88 | 0.39 | - | [1] |
| NAA (2.5 ppm) | Hamlin Orange | 6.89 | 1.09 | - | [1] |
| GA₃ (50 ppm) | Hamlin Orange | 10.02 | 1.69 | - | [1] |
| Control | Washington Navel Orange | - | - | 65.33 | [2][3] |
| GA₃ (20 ppm) | Washington Navel Orange | - | - | 75.67 | |
| NAA (25 ppm) | Washington Navel Orange | - | - | 78.33 | |
| GA₃ (20 ppm) + NAA (25 ppm) | Washington Navel Orange | - | - | 85.33 | |
| Control | Kinnow Mandarin | 71.91 (drop %) | 28.09 (retention %) | 91.99 | |
| 2,4-D (20 ppm) | Kinnow Mandarin | - | 84.80 (set %) | 91.99 | |
| GA₃ (50 ppm) | Kinnow Mandarin | - | - | - |
Note: 2,4-D is a synthetic auxin. Data from different studies are presented for comparative purposes.
Table 2: Effect of Gibberellic Acid (GA₃) and Auxin on Tomato Fruit Growth
| Treatment | Cultivar | Fruit Weight (g) | Fruit Diameter (cm) | Reference |
| Pollinated Control | Micro-Tom | ~1.5 | ~1.2 | |
| GA₃ | Micro-Tom | ~0.8 | ~0.9 | |
| 2,4-D (Auxin) | Micro-Tom | ~1.2 | ~1.1 | |
| GA₃ + 2,4-D | Micro-Tom | ~1.4 | ~1.2 | |
| Control | BARI Hybrid Tomato-8 | - | - | |
| 4-CPA + GA₃ | BARI Hybrid Tomato-8 | Increased | Increased |
Note: 4-CPA is a synthetic auxin. The study on BARI Hybrid Tomato-8 noted a synergistic effect on fruit size without providing specific quantitative values in the abstract.
Table 3: Effect of Gibberellic Acid (GA₃) and Auxin on Strawberry Fruit Characteristics
| Treatment | Cultivar | Fruit Weight (g) | Fruit Shape (Length/Width Ratio) | Reference |
| Control | Camarosa | - | - | |
| GA₃ (50 ppm) | Camarosa | Increased | - | |
| Control | Woodland Strawberry | - | ~1.0 | |
| NAA | Woodland Strawberry | - | ~0.8 (Rounder) | |
| GA₃ | Woodland Strawberry | - | ~1.3 (Longer) |
II. Signaling Pathways and Crosstalk
Gibberellic acid and auxin regulate fruit growth through distinct yet interconnected signaling pathways. Their interaction is a critical determinant of final fruit size and shape.
Auxin Signaling Pathway
Auxin perception and signaling are primarily mediated by the TIR1/AFB F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a molecular glue, promoting the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of genes involved in cell division, expansion, and differentiation, thereby promoting fruit growth.
Gibberellic Acid Signaling Pathway
The GA signaling pathway is regulated by a derepression mechanism. In the absence of GA, DELLA proteins, a family of nuclear-localized transcriptional regulators, bind to and inactivate transcription factors (e.g., PIFs) that promote growth. When GA levels rise, GA binds to its receptor, GID1. This GA-GID1 complex then interacts with DELLA proteins, leading to a conformational change that promotes the binding of an F-box protein (e.g., SLY1/GID2) and subsequent ubiquitination and degradation of DELLA proteins by the 26S proteasome. The removal of DELLA repressors allows the downstream transcription factors to activate GA-responsive genes, which are involved in cell elongation and division, thus contributing to fruit growth.
Crosstalk between Auxin and Gibberellic Acid Signaling
Auxin and GA signaling pathways are intricately linked. A key point of interaction is the influence of auxin on GA biosynthesis; auxin can upregulate the expression of GA biosynthetic genes, leading to increased levels of active GAs. Furthermore, there is evidence of direct protein-protein interactions between components of the two pathways. For instance, DELLA proteins can physically interact with Aux/IAA proteins and ARFs, creating a complex regulatory node that fine-tunes the expression of genes responsive to both hormones. This crosstalk is essential for the coordinated regulation of cell division and expansion during fruit development.
References
A Comparative Guide to the Validation of Gibberellin Signaling Pathway Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the canonical gibberellin (GA) signaling pathway with alternative models, supported by experimental data and detailed methodologies for validation.
The Canonical Gibberellin Signaling Model: A Repression of a Repressor
The most widely accepted model of gibberellin signaling operates on a derepression mechanism. In the absence of gibberellin, DELLA proteins, a class of nuclear growth repressors, are stable and inhibit GA-responsive gene expression, thereby restricting plant growth.[1][2][3][4] The binding of bioactive GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in GID1.[5] This GA-GID1 complex then binds to the DELLA protein, leading to the formation of a GA-GID1-DELLA complex. This complex is subsequently recognized by an F-box protein component (SLY1 in Arabidopsis or GID2 in rice) of an SCF E3 ubiquitin ligase complex. The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of GA-responsive genes and promoting plant growth and development.
Alternative Models of Gibberellin Signaling
While the canonical model is well-supported, evidence suggests the existence of alternative and complementary signaling pathways.
DELLA-Independent Signaling
Several studies have indicated that some GA responses may occur independently of DELLA protein degradation. One prominent alternative pathway involves the rapid, GA-induced increase in cytosolic calcium concentration ([Ca²⁺]cyt). This increase in calcium can be detected within minutes of GA application, a timeframe much shorter than that required for DELLA degradation, suggesting a separate signaling cascade. This DELLA-independent pathway is thought to be initiated by GA binding to GID1 or another unidentified receptor, leading to the activation of calcium channels.
Crosstalk with Auxin Signaling
Gibberellin signaling is intricately connected with other hormone pathways, most notably auxin. This crosstalk can occur at multiple levels. Auxin can promote GA biosynthesis by upregulating the expression of key GA biosynthetic genes. Furthermore, auxin is required for GA-induced degradation of DELLA proteins in certain tissues, suggesting that auxin signaling can modulate the sensitivity of cells to GA. This integration of signals is mediated by the physical interaction of DELLA proteins with components of the auxin signaling pathway, such as AUXIN RESPONSE FACTOR (ARF) proteins.
Experimental Validation Methodologies
Validating the interactions and dynamics within these signaling pathways is crucial. The following are detailed protocols for key experimental techniques.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo. It is commonly used to test the interaction between GID1 and DELLA proteins.
Experimental Workflow:
Protocol:
-
Plasmid Construction: Clone the coding sequence of the "bait" protein (e.g., GID1) into a Y2H vector containing a DNA-binding domain (BD), and the "prey" protein (e.g., DELLA) into a vector with a transcriptional activation domain (AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection of Transformants: Plate the transformed yeast on a minimal medium lacking leucine and tryptophan to select for cells that have taken up both plasmids.
-
Interaction Assay: Replica-plate the selected colonies onto a more stringent selective medium lacking leucine, tryptophan, histidine, and adenine. To test for GA-dependent interactions, supplement the medium with a known concentration of bioactive gibberellin (e.g., 100 µM GA₃).
-
Reporter Gene Analysis: Assess the activation of a secondary reporter gene, such as lacZ, through a colorimetric assay (e.g., X-gal assay). A positive interaction will reconstitute a functional transcription factor, leading to the expression of reporter genes and allowing yeast growth on the selective medium and/or color change in the presence of X-gal.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify in vivo protein-protein interactions by using an antibody to pull down a target protein and its binding partners from a cell lysate.
Experimental Workflow:
Protocol:
-
Protein Extraction: Homogenize plant tissue expressing the protein of interest (e.g., with a GFP or FLAG tag) in a cold lysis buffer containing protease inhibitors.
-
Lysate Pre-clearing: Centrifuge the homogenate to pellet cell debris and incubate the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the tagged protein of interest.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners or by mass spectrometry for the identification of novel interactors.
In Vitro Pull-Down Assay
This technique is used to confirm direct physical interactions between two proteins using purified recombinant proteins.
Experimental Workflow:
Protocol:
-
Protein Expression and Purification: Express and purify a tagged "bait" protein (e.g., GST-GID1) and a "prey" protein (e.g., His-DELLA) from a heterologous system like E. coli.
-
Bait Immobilization: Incubate the purified bait protein with affinity beads (e.g., glutathione-agarose for GST tags) to immobilize it.
-
Binding Reaction: Incubate the immobilized bait protein with the purified prey protein in a binding buffer. To test for GA-dependency, perform parallel reactions with and without the addition of bioactive GA.
-
Washing: Wash the beads extensively to remove any unbound prey protein.
-
Elution: Elute the bait protein and any bound prey protein from the beads.
-
Detection: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or by Western blotting using an antibody against the prey protein's tag.
Quantitative Analysis of Gibberellins by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the accurate quantification of endogenous gibberellin levels in plant tissues.
Experimental Workflow:
Protocol:
-
Sample Preparation: Harvest plant tissue, flash-freeze in liquid nitrogen, and lyophilize.
-
Extraction: Extract GAs from the ground tissue using a solvent such as 80% methanol, including deuterated internal standards for accurate quantification.
-
Purification: Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.
-
LC Separation: Separate the different GA species in the purified extract using a reverse-phase C18 column on an HPLC or UPLC system.
-
MS Detection: Detect and quantify the GAs using a mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Data Analysis: Calculate the concentration of each GA species by comparing the peak area of the endogenous GA to that of its corresponding internal standard.
Quantitative Data Comparison
The validation of signaling models relies on quantitative data. The following tables summarize key findings from the literature.
Table 1: In Vitro Binding Affinities in the GA Signaling Pathway
| Interacting Proteins | Method | Condition | Dissociation Constant (Kd) | Reference |
| AtGID1a - GA₄ | Isothermal Titration Calorimetry | In vitro | ~3.5 x 10⁻⁸ M | Murase et al. (2008) |
| AtGID1a-GA₄ - AtRGA | Surface Plasmon Resonance | In vitro | ~2.9 x 10⁻⁷ M | Murase et al. (2008) |
| OsGID1 - GA₄ | Isothermal Titration Calorimetry | In vitro | ~4.7 x 10⁻⁸ M | Ueguchi-Tanaka et al. (2005) |
| OsGID1-GA₄ - OsSLR1 | Surface Plasmon Resonance | In vitro | ~7.4 x 10⁻⁸ M | Ueguchi-Tanaka et al. (2008) |
Table 2: Quantitative Changes in GA-Responsive Gene Expression
| Gene | Treatment | Fold Change | Time Point | Plant | Reference |
| GA20ox1 | GA₃ (10 µM) | ~0.1 (down) | 6 hours | Arabidopsis thaliana | Zentella et al. (2007) |
| GA3ox1 | GA₃ (10 µM) | ~0.2 (down) | 6 hours | Arabidopsis thaliana | Zentella et al. (2007) |
| XERICO | GA₃ (10 µM) | ~0.3 (down) | 6 hours | Arabidopsis thaliana | Zentella et al. (2007) |
| AtEXP1 | GA₃ (5 µM) | ~3.5 (up) | 3 hours | Arabidopsis thaliana | Ogawa et al. (2003) |
Conclusion
The validation of gibberellin signaling models is an ongoing process that combines genetic, biochemical, and systems biology approaches. While the canonical GID1-DELLA-SCF pathway provides a robust framework, the existence of DELLA-independent pathways and extensive crosstalk with other hormone networks highlights the complexity of GA signaling. The experimental methodologies detailed in this guide are fundamental tools for dissecting these intricate regulatory networks. For researchers and drug development professionals, a thorough understanding of these models and their validation is essential for the targeted manipulation of plant growth and development. Future research will likely focus on further elucidating the molecular mechanisms of these alternative pathways and their integration into comprehensive, predictive models of plant hormone signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pull-Down Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Green Revolution DELLA Proteins: Functional Analysis and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
A Comparative Analysis of Gibberellin Biosynthesis in Fungi and Plants
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct gibberellin biosynthetic pathways in fungi and plants, highlighting key enzymatic and genetic differences through supporting data and detailed experimental methodologies.
Gibberellins (GAs) are a class of diterpenoid hormones that play a crucial role in regulating various aspects of growth and development in higher plants. Interestingly, these compounds were first discovered in the fungus Gibberella fujikuroi (now known as Fusarium fujikuroi), a pathogen of rice that causes the "bakanae" or "foolish seedling" disease, characterized by excessive stem elongation. While structurally identical GAs are produced by both fungi and plants, the biosynthetic pathways leading to their formation have evolved independently, a classic example of convergent evolution.[1][2][3] This guide provides a detailed comparative analysis of these two pathways, focusing on the key enzymes, genetic organization, and regulatory mechanisms.
Key Distinctions in Gibberellin Biosynthesis: Fungi vs. Plants
The biosynthesis of gibberellins from geranylgeranyl diphosphate (GGDP) can be broadly divided into three stages. While the initial steps involving the formation of the tetracyclic diterpene intermediate, ent-kaurene, share some similarities, significant divergences appear in the subsequent oxidation steps and the genetic organization of the biosynthetic genes.
A fundamental difference lies in the enzymes that catalyze the later stages of the pathway. In plants, these steps are primarily catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), which are soluble enzymes.[1][4] In contrast, fungi predominantly utilize cytochrome P450 monooxygenases (P450s) for these oxidation reactions. This enzymatic divergence is a key indicator of the independent evolutionary origins of the two pathways.
Another striking difference is the organization of the genes encoding the biosynthetic enzymes. In fungi, the GA biosynthesis genes are typically found clustered together on a single chromosome. This gene cluster arrangement is common for secondary metabolite pathways in fungi. In stark contrast, the GA biosynthesis genes in plants are dispersed throughout the genome.
Quantitative Comparison of Gibberellin Production
Fungi, particularly selected strains of Fusarium fujikuroi, are known to be prolific producers of gibberellins, a characteristic that is exploited for the commercial production of GA3. While direct comparative studies under identical conditions are limited, the available data indicates significantly higher yields of specific GAs in fungal cultures compared to the endogenous levels found in most plant tissues.
| Organism Type | Species/Tissue | Major Bioactive Gibberellin(s) | Typical Concentration/Yield | Reference |
| Fungus | Fusarium fujikuroi (culture filtrate) | GA3, GA4, GA7 | Can exceed 1 g/L for GA3 in optimized fermentations | |
| Plant | Arabidopsis thaliana (rosette leaves) | GA4 | ng/g fresh weight range | |
| Plant | Rice (Oryza sativa) (shoots) | GA1, GA4 | ng/g fresh weight range |
Comparative Overview of Biosynthetic Pathways
The following diagrams illustrate the key differences in the gibberellin biosynthetic pathways of fungi and plants.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study gibberellin biosynthesis.
Gibberellin Extraction and Quantification by GC-MS
This protocol outlines the general steps for the extraction and quantification of gibberellins from fungal cultures or plant tissues.
Methodology:
-
Sample Preparation: Lyophilize and grind fungal mycelium or plant tissue to a fine powder.
-
Extraction: Extract the powdered sample with a solvent system, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT). Deuterated GA internal standards are added at this stage for accurate quantification.
-
Purification: The crude extract is purified using solid-phase extraction (SPE) cartridges. A combination of C18 and anion-exchange cartridges is often used to remove interfering compounds.
-
Derivatization: The carboxyl groups of GAs are methylated using diazomethane, and the hydroxyl groups are trimethylsilylated to increase their volatility for gas chromatography.
-
GC-MS Analysis: The derivatized samples are analyzed by gas chromatography-mass spectrometry (GC-MS). The instrument is typically operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
Quantification: The amount of each endogenous GA is calculated from the peak area ratios of the non-deuterated GA to the corresponding deuterated internal standard.
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
This protocol describes the expression of fungal or plant gibberellin biosynthesis enzymes (e.g., P450s or dioxygenases) in a heterologous host, such as yeast (Saccharomyces cerevisiae) or E. coli, to characterize their function.
Methodology:
-
Gene Cloning: The full-length cDNA of the target gene is amplified by PCR and cloned into an appropriate expression vector.
-
Transformation: The expression construct is transformed into the chosen heterologous host. For P450s, co-expression with a cytochrome P450 reductase may be necessary for activity.
-
Protein Expression: The transformed cells are cultured under conditions that induce the expression of the recombinant protein.
-
Enzyme Assay:
-
Whole-cell assays: The substrate (a GA precursor) is fed to the culture of the transformed cells. The conversion of the substrate to the product is monitored over time by analyzing the culture medium using GC-MS or LC-MS.
-
Microsomal assays (for P450s): Microsomal fractions containing the expressed P450 are isolated from the host cells. The enzyme activity is assayed in vitro by incubating the microsomes with the substrate, NADPH, and a cytochrome P450 reductase.
-
Assays with purified enzymes (for dioxygenases): The recombinant dioxygenase is purified from the host cells. The enzyme activity is assayed in a reaction mixture containing the substrate, 2-oxoglutarate, Fe(II), and ascorbate.
-
-
Product Identification: The product of the enzymatic reaction is identified by comparing its mass spectrum and retention time with that of an authentic standard using GC-MS or LC-MS.
Gene Knockout and Complementation for Functional Analysis
This protocol outlines the generation and analysis of gene knockout mutants in Fusarium fujikuroi or Arabidopsis thaliana to elucidate the function of specific genes in the gibberellin biosynthetic pathway.
Methodology:
-
Construct Generation: A gene replacement cassette is constructed in which the target gene is replaced by a selectable marker gene (e.g., hygromycin resistance). Flanking regions of the target gene are included to facilitate homologous recombination.
-
Transformation: The gene replacement cassette is introduced into wild-type protoplasts of F. fujikuroi or into Arabidopsis thaliana via Agrobacterium-mediated transformation.
-
Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. Putative knockout mutants are screened by PCR to confirm the replacement of the target gene. Southern blot analysis is performed to confirm a single insertion event.
-
Phenotypic Analysis: The knockout mutants are analyzed for any visible phenotypes. For example, Arabidopsis mutants may exhibit a dwarf phenotype, while fungal mutants may show altered growth or pathogenicity.
-
Metabolite Analysis: The gibberellin profile of the mutant is analyzed by GC-MS to determine the metabolic block in the pathway. The accumulation of a specific intermediate and the absence of downstream products can pinpoint the function of the knocked-out gene.
-
Complementation: To confirm that the observed phenotype and metabolic changes are due to the disruption of the target gene, the mutant is transformed with a wild-type copy of the gene. Restoration of the wild-type phenotype and GA profile confirms the gene's function.
Regulation of Gibberellin Biosynthesis
The biosynthesis of gibberellins is tightly regulated in both fungi and plants, albeit through different mechanisms, to ensure that the levels of bioactive GAs are appropriate for the developmental stage and environmental conditions.
In plants , GA biosynthesis is regulated by developmental cues (e.g., light, temperature) and other hormones. A key regulatory mechanism is feedback regulation, where high levels of bioactive GAs downregulate the expression of biosynthetic genes (e.g., GA20ox and GA3ox) and upregulate the expression of catabolic genes (e.g., GA2ox). This homeostatic mechanism ensures that GA levels are maintained within an optimal range.
In fungi , such as Fusarium fujikuroi, gibberellin biosynthesis is regulated by environmental factors, particularly nitrogen availability. Nitrogen metabolite repression is a major control mechanism, where the presence of readily available nitrogen sources (e.g., ammonia, glutamine) represses the expression of the GA gene cluster. This regulation is mediated by global transcription factors that control various secondary metabolic pathways.
Conclusion
The comparative analysis of gibberellin biosynthesis in fungi and plants reveals a fascinating case of convergent evolution, where two distinct kingdoms have independently evolved the capacity to produce the same class of bioactive molecules. The differences in the enzymes, genetic organization, and regulatory mechanisms underscore the independent evolutionary trajectories of these pathways. A thorough understanding of these differences is not only crucial for fundamental biological research but also holds significant potential for biotechnological applications, including the development of improved GA-producing fungal strains and the engineering of plant growth characteristics. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricacies of gibberellin biosynthesis and its regulation in these diverse organisms.
References
- 1. Gibberellin Biosynthesis in Plants and Fungi: A Case of Convergent Evolution? : Rothamsted Research [repository.rothamsted.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Gibberellin Biosynthesis in Plants and Fungi: A Case of Convergent Evolution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gibberellin biosynthesis and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gibberellic Acid Cross-Talk: A Comparative Guide to Hormonal Interactions in Plant Development
For researchers, scientists, and drug development professionals, understanding the intricate cross-talk between plant hormones is paramount for manipulating plant growth, development, and stress responses. This guide provides an objective comparison of the interactions between gibberellic acid (GA) and other key plant hormones, supported by experimental data and detailed methodologies.
Gibberellic acid, a diterpenoid phytohormone, plays a crucial role in a myriad of developmental processes, including seed germination, stem elongation, leaf expansion, and flowering. However, its effects are not standalone; they are intricately modulated by a complex network of interactions with other hormones. This guide delves into the synergistic and antagonistic relationships between GA and auxin, cytokinin, abscisic acid (ABA), ethylene, brassinosteroids (BR), salicylic acid (SA), and jasmonates (JA), providing a framework for understanding and manipulating these critical signaling pathways.
Gibberellic Acid and Auxin: A Synergistic Partnership in Growth
The interaction between GA and auxin is predominantly synergistic, promoting various aspects of plant growth, particularly stem and root elongation.[1][2] This cross-talk occurs at both the biosynthesis and signaling levels.
Molecular Mechanisms:
Auxin has been shown to induce the expression of GA biosynthesis genes, such as GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox), while repressing the expression of GA catabolism genes like GA2-oxidase (GA2ox).[1] This leads to an increase in the levels of bioactive GAs. The degradation of Aux/IAA proteins, key repressors in auxin signaling, releases AUXIN RESPONSE FACTORs (ARFs), such as ARF7, which can directly or indirectly activate the transcription of these GA metabolism genes.[1]
Conversely, GA can modulate auxin transport. GA deficiency has been shown to reduce the abundance of PIN-FORMED (PIN) auxin efflux carriers, thereby impairing polar auxin transport.[3] A central point of convergence for GA and auxin signaling is the DELLA proteins, which are negative regulators of GA signaling. Auxin can promote the degradation of DELLA proteins, a process that is essential for GA-induced growth responses.
Quantitative Data Summary:
| Interaction Point | Gene/Process | Organism | Treatment | Fold Change/Effect | Reference |
| GA Biosynthesis | AtGA20ox1 | Arabidopsis thaliana | 50 µM NAA (24h) | ~2.5-fold increase | |
| GA Biosynthesis | AtGA3ox1 | Arabidopsis thaliana | 50 µM NAA (24h) | ~2-fold increase | |
| GA Catabolism | AtGA2ox1 | Arabidopsis thaliana | 50 µM NAA (24h) | ~3-fold increase | |
| Auxin Transport | PIN2 protein abundance | Arabidopsis thaliana | ga1-3 mutant (GA deficient) | Reduced |
Experimental Protocols:
A detailed protocol for analyzing the transcriptional regulation of GA metabolism genes by auxin can be found in Frigerio et al. (2006). The general workflow is as follows:
-
Plant Growth and Treatment: Arabidopsis thaliana seedlings are grown on a suitable medium (e.g., MS medium) for a specific period (e.g., 6 days). They are then treated with auxin (e.g., 50 µM NAA) or a mock solution for a defined duration (e.g., 24 hours).
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the seedlings, and cDNA is synthesized. Quantitative real-time PCR (qRT-PCR) is performed to determine the relative expression levels of target genes (e.g., GA20ox, GA3ox, GA2ox) normalized to a reference gene (e.g., EF1-α).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Signaling Pathway Diagram:
Caption: Synergistic interaction between gibberellin and auxin.
Gibberellic Acid and Cytokinin: An Antagonistic Balance in Development
The relationship between GA and cytokinin is largely antagonistic, with each hormone often inhibiting the synthesis or signaling of the other to control developmental processes like shoot and root growth, and meristem activity.
Molecular Mechanisms:
Cytokinin can inhibit the production of GA by downregulating the expression of GA biosynthesis genes and promoting the expression of GA deactivation genes. Conversely, GA can inhibit cytokinin responses. A key player in this interaction is SPINDLY (SPY), a negative regulator of GA signaling. SPY appears to directly promote cytokinin responses, and GA suppresses cytokinin signaling by inhibiting SPY activity. In the absence of GA, SPY represses GA signaling and enhances cytokinin responses. When GA levels rise, SPY activity is suppressed, leading to a dampening of cytokinin responses.
Quantitative Data Summary:
| Interaction Point | Gene/Process | Organism | Treatment/Mutant | Effect | Reference |
| Cytokinin Response | Root elongation inhibition by cytokinin | Arabidopsis thaliana | spy-4 mutant | Resistant to cytokinin | |
| Cytokinin Response | Induction of ARR5 (cytokinin primary-response gene) | Arabidopsis thaliana | GA3 treatment | Inhibited |
Experimental Protocols:
A root elongation assay can be used to quantify the antagonistic interaction between GA and cytokinin.
-
Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on MS medium.
-
Hormone Treatment: Seedlings are grown vertically for a few days and then transferred to fresh plates containing different concentrations of cytokinin (e.g., kinetin) with or without GA.
-
Measurement: Root length is measured at specific time points after transfer.
-
Data Analysis: The percentage of root growth inhibition by cytokinin in the presence and absence of GA is calculated.
Signaling Pathway Diagram:
Caption: Antagonistic interaction between gibberellin and cytokinin.
Gibberellic Acid and Abscisic Acid: A Classic Antagonism
The antagonistic relationship between GA and abscisic acid (ABA) is one of the most well-characterized hormonal interactions in plants, particularly in the context of seed dormancy and germination. Generally, GA promotes germination, while ABA inhibits it.
Molecular Mechanisms:
This antagonism occurs at multiple levels. ABA can suppress the expression of GA biosynthetic genes (GA3ox) and promote the expression of GA catabolic genes (GA2ox), leading to lower levels of bioactive GA. Conversely, GA can reduce ABA levels by downregulating the expression of ABA biosynthesis genes (e.g., NCED) and upregulating ABA catabolic genes (e.g., CYP707A).
At the signaling level, ABA can inhibit the GA-induced expression of genes like α-amylase, which is crucial for mobilizing stored energy in the seed. This inhibition can be mediated by ABA-induced transcription factors (e.g., WRKYs) and protein kinases (e.g., PKABA1). Furthermore, ABA can enhance the stability of DELLA proteins, the key repressors of GA signaling, thereby blocking GA responses.
Quantitative Data Summary:
| Interaction Point | Process/Gene | Organism | Treatment | Effect | Reference |
| Seed Germination | Germination Rate | Rice (Oryza sativa) | 60 mg/L GA3 (36h) | Increased germination | |
| Enzyme Activity | α-amylase activity | Rice (Oryza sativa) | 60 mg/L GA3 (36h) | Increased activity | |
| Seed Germination | Germination Rate | Barley (Hordeum vulgare) | Salicylic Acid | Inhibited GA-induced germination | |
| Enzyme Activity | α-amylase activity | Barley (Hordeum vulgare) | Salicylic Acid | Inhibited GA-induced α-amylase production |
Experimental Protocols:
A seed germination assay coupled with an α-amylase activity assay is a standard method to study GA/ABA antagonism.
-
Seed Treatment: Seeds are surface-sterilized and incubated in solutions containing different concentrations of GA and/or ABA.
-
Germination Assay: The percentage of germinated seeds is scored over several days.
-
α-Amylase Activity Assay: Aleurone layers are isolated and incubated with GA and/or ABA. The activity of secreted α-amylase is measured, for example, by a colorimetric assay using starch as a substrate.
Signaling Pathway Diagram:
Caption: Antagonistic interaction between gibberellin and abscisic acid.
Gibberellic Acid and Ethylene: A Context-Dependent Interaction
The cross-talk between GA and ethylene is complex and can be either synergistic or antagonistic depending on the developmental context and environmental conditions.
Molecular Mechanisms:
Ethylene can inhibit GA-mediated responses, such as root elongation, by stabilizing DELLA proteins. The ethylene signaling component CONSTITUTIVE TRIPLE RESPONSE1 (CTR1) is involved in this process. In mature plants, ethylene can also delay flowering by reducing the levels of bioactive GAs, which in turn represses the expression of key flowering genes.
Conversely, GA can promote ethylene responses, such as apical hook formation in dark-grown seedlings. In some cases, GA can also up-regulate the expression of ethylene biosynthesis genes.
Quantitative Data Summary:
| Interaction Point | Process/Gene | Organism | Treatment/Mutant | Effect | Reference |
| Root Elongation | Root length | Arabidopsis thaliana | ACC (ethylene precursor) | Inhibition of root elongation | |
| Root Elongation | Root length in gai rga double mutant | Arabidopsis thaliana | ACC + GA | GA stimulated root elongation even in the presence of ethylene | |
| GA Levels | GA1 concentration | Helianthus annuus | Ethylene treatment | Reduced GA1 concentration |
Experimental Protocols:
A root elongation assay is commonly used to study the GA-ethylene interaction.
-
Plant Growth: Arabidopsis thaliana seedlings are grown vertically on MS medium.
-
Treatment: Seedlings are exposed to different concentrations of the ethylene precursor ACC, with or without the addition of GA.
-
Measurement: Primary root length is measured after a specific period of treatment.
-
Analysis: The effect of ACC on root elongation in wild-type and GA-related mutants (e.g., DELLA mutants) is compared.
Signaling Pathway Diagram:
Caption: Context-dependent interaction between gibberellin and ethylene.
Gibberellic Acid and Brassinosteroids: A Synergistic Duo for Elongation
GA and brassinosteroids (BRs) act synergistically to promote cell elongation, particularly in stems and hypocotyls.
Molecular Mechanisms:
The signaling pathways of GA and BR converge at the level of transcription factors. DELLA proteins, the GA signaling repressors, can physically interact with and inhibit the activity of BZR1 and BES1, which are key transcription factors in the BR signaling pathway. When GA levels are high, DELLA proteins are degraded, releasing BZR1/BES1 to activate the expression of genes involved in cell elongation. This provides a molecular mechanism for the synergistic interaction between these two growth-promoting hormones.
Quantitative Data Summary:
| Interaction Point | Process/Gene | Organism | Mutant | Effect | Reference |
| Hypocotyl Elongation | Hypocotyl length | Arabidopsis thaliana | bzr1-D (gain-of-function) | Hypersensitive to applied GA3 | |
| GA Levels | GA1 levels | Rice (Oryza sativa) | d11 (BR-deficient) | Markedly decreased GA1 levels |
Experimental Protocols:
Hypocotyl elongation assays are suitable for studying the synergistic effects of GA and BR.
-
Seedling Growth: Seedlings are grown in the dark or under specific light conditions.
-
Hormone/Inhibitor Treatment: Seedlings are treated with GA, BR, or their respective biosynthesis inhibitors (e.g., paclobutrazol for GA, brassinazole for BR).
-
Measurement: Hypocotyl length is measured after a few days of growth.
-
Analysis: The synergistic effect is determined by comparing the hypocotyl length of seedlings treated with both hormones to those treated with each hormone individually.
Signaling Pathway Diagram:
Caption: Synergistic interaction between gibberellin and brassinosteroids.
Gibberellic Acid and Salicylic Acid: A Trade-off Between Growth and Defense
The interaction between GA and salicylic acid (SA) often represents a trade-off between growth and defense, with SA generally promoting defense responses at the expense of growth, often by antagonizing GA signaling.
Molecular Mechanisms:
Recent studies have shown that SA can inhibit GA signaling to repress plant growth. The SA receptor NPR1 has been found to interact with the GA receptor GID1. This interaction can lead to the polyubiquitination and degradation of GID1, which in turn enhances the stability of DELLA proteins, the negative regulators of GA signaling. This provides a direct molecular link for the SA-mediated inhibition of growth. Conversely, GAs have been shown to regulate SA biosynthesis during plant responses to pathogens, suggesting a complex feedback loop.
Quantitative Data Summary:
| Interaction Point | Process/Gene | Organism | Treatment | Effect | Reference |
| Trichome Density | Trichome density | Arabidopsis thaliana | Jasmonic acid + Salicylic acid | Salicylic acid reduced the effect of jasmonic acid on trichome production | |
| Trichome Number | Trichome number | Arabidopsis thaliana | Jasmonic acid + Salicylic acid | Salicylic acid reduced the effect of jasmonic acid on trichome number |
Experimental Protocols:
To investigate the GA-SA cross-talk in defense, pathogenesis assays can be performed.
-
Plant Inoculation: Plants are treated with GA and/or SA and then inoculated with a pathogen.
-
Disease Symptom Scoring: The severity of disease symptoms is scored at different time points.
-
Gene Expression Analysis: The expression of defense-related genes (e.g., PR genes) is analyzed by qRT-PCR.
Signaling Pathway Diagram:
Caption: Antagonistic interaction between gibberellin and salicylic acid.
Gibberellic Acid and Jasmonates: A Balance Between Growth and Defense, and a Synergy in Development
The cross-talk between GA and jasmonates (JA) is multifaceted, exhibiting both antagonistic and synergistic interactions depending on the specific developmental process.
Molecular Mechanisms:
An antagonistic relationship is often observed in the context of the growth-defense trade-off. JA, a key hormone in plant defense against herbivores and necrotrophic pathogens, can inhibit GA-mediated growth. This is achieved through the interaction of DELLA proteins with JASMONATE ZIM-DOMAIN (JAZ) proteins, which are repressors of JA signaling. This interaction modulates the activity of transcription factors like MYC2 (for JA responses) and PIFs (for GA responses), allowing the plant to prioritize defense over growth when needed.
However, a synergistic interaction between GA and JA has been observed in the regulation of trichome development. Trichomes are hair-like structures on the plant surface that can act as a physical defense against insects.
Quantitative Data Summary:
| Interaction Point | Process/Gene | Organism | Treatment | Effect | Reference |
| Trichome Density | Trichome density | Arabidopsis thaliana | Jasmonic acid + Gibberellin | 48.9% increase with JA in the presence of gibberellin vs. 5% increase with JA alone | |
| Trichome Number | Trichome number | Arabidopsis thaliana | Jasmonic acid + Gibberellin | 93.1% increase with JA in the presence of gibberellin vs. 5% increase with JA alone |
Experimental Protocols:
Trichome density analysis is a straightforward method to study the synergistic interaction between GA and JA.
-
Plant Growth and Treatment: Arabidopsis thaliana plants are grown under controlled conditions and treated with JA and/or GA.
-
Trichome Counting: The number of trichomes on a specific leaf (e.g., the fifth leaf) is counted under a dissecting microscope.
-
Data Analysis: The trichome density (number of trichomes per unit leaf area) is calculated and compared between different treatment groups.
Signaling Pathway Diagram:
Caption: Dual antagonistic and synergistic interactions between gibberellin and jasmonate.
References
- 1. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gibberellins accumulate in the elongating endodermal cells of Arabidopsis root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin Regulates PIN-FORMED Abundance and Is Required for Auxin Transport–Dependent Growth and Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Gibberellin Types
Gibberellins (GAs) are a large family of diterpenoid phytohormones crucial for regulating a wide array of developmental processes in plants, including seed germination, stem elongation, flowering, and fruit development. While over 130 GAs have been identified and assigned numbers (GA1 through GAn in order of discovery), only a select few are biologically active. This guide provides an objective comparison of the performance of various gibberellin types, supported by experimental data, to assist researchers in selecting the appropriate compound for their specific applications.
Quantitative Comparison of Biological Activity
The efficacy of different gibberellins varies depending on the plant species, the specific developmental process being assayed, and the plant's ability to metabolize GA precursors into active forms. The primary bioactive GAs in higher plants are generally considered to be GA1, GA3, GA4, and GA7.[1] Their activities, along with key precursors, are summarized below.
Table 1: Relative Activity in Stem & Hypocotyl Elongation Bioassays
| Gibberellin Type | Bioassay System | Relative Activity | Key Findings |
| GA1 | Dwarf Pea (Pisum sativum) | High | Effective in reversing genetic dwarfism by promoting internode elongation.[2][3] |
| GA3 | Dwarf Pea (Pisum sativum) | High | Similar to GA1, widely used to overcome dwarfism.[4] |
| GA4 | Cucumber (Cucumis sativus) Hypocotyl | High | Shows significant activity in promoting hypocotyl elongation.[5] |
| GA24 | Cucumber (Cucumis sativus) Hypocotyl | High | A precursor to GA4, shows high activity, indicating efficient conversion in this system. |
| GA24 | Dwarf Pea (Pisum sativum) | Inactive | Inactive at concentrations below 1 μg, suggesting poor conversion to bioactive forms in this species. |
Table 2: Relative Activity in Seed Germination Bioassays
| Gibberellin Type | Bioassay System | Relative Activity | Key Findings |
| GA1 | Maize (Zea mays) | High | Present in developing kernels and plays a positive role in germination, antagonizing ABA. |
| GA3 | Maize (Zea mays) | High | Similar to GA1, present in developing kernels and promotes germination. |
| GA4 | Suaeda salsa | High | Significantly more effective than GA1 at promoting germination under saline conditions. |
| GA1 | Suaeda salsa | Low | Showed no significant promotion of germination, even at high concentrations. |
| GA4+7 | Tomato (Lycopersicon esculentum) | Very High | 1000-fold more active than commercial GA3 in inducing germination of GA-deficient ga-1 seeds. |
| GA3 | Tomato (Lycopersicon esculentum) | Low | Significantly less active than GA4+7 in this system. |
Table 3: Relative Activity in α-Amylase Induction and Fruit Development
| Gibberellin Type | Bioassay System | Relative Activity | Key Findings |
| GA1, GA3, GA4, GA7 | Tomato (Solanum lycopersicum) Fruit | High (GA4 most effective) | All tested GAs increased fruit locule number, with GA4 showing the most significant effect. |
| GA18 | Rice (Oryza sativa) α-Amylase Induction | Active | Stimulated α-amylase activity in rice endosperm. |
| GA24 | Barley (Hordeum vulgare) Half-seed | Inactive | Inactive at concentrations below 1 μg, indicating the aleurone cannot convert it to an active form. |
Gibberellin Signaling and Differential Perception
The biological effects of gibberellins are mediated through a conserved signaling pathway. Bioactive GAs are perceived by the soluble GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. The formation of the GA-GID1 complex enhances its affinity for DELLA proteins, which are nuclear repressors of GA signaling. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby de-repressing GA-responsive genes that drive various growth processes.
Caption: General Gibberellin Signaling Pathway.
A key basis for the differential effects of gibberellins lies in their perception. Many plant species, including the model organism Arabidopsis thaliana, possess multiple GID1 receptor paralogs with distinct expression patterns and potentially different binding affinities for various GAs and DELLA proteins. This tissue-specific expression of different receptors allows for nuanced responses to GAs in different organs. For example, in Arabidopsis, the three receptors (AtGID1a, AtGID1b, AtGID1c) show partial redundancy but also have distinct roles. AtGID1a appears to be the major receptor for most growth processes, while AtGID1b is most highly expressed in roots, and their expression patterns differ during seed germination.
Caption: Differential GA Perception in Arabidopsis.
Experimental Protocols for Key Bioassays
Bioassays are essential for determining the biological activity of different gibberellins. The following are protocols for two widely used, classic GA bioassays.
Dwarf Pea (or Bean) Stem Elongation Bioassay
This assay measures the ability of a GA to reverse the dwarf phenotype of a GA-deficient mutant. The increase in stem or epicotyl length is proportional to the concentration of the applied active gibberellin.
Methodology:
-
Seed Germination: Germinate seeds of a dwarf pea variety (e.g., Pisum sativum 'Progress No. 9') in vermiculite or perlite in the dark for 5-7 days until seedlings are established.
-
Seedling Selection: Select uniform seedlings of a consistent height for the experiment.
-
Treatment Groups: Prepare serial dilutions of the different gibberellin types to be tested (e.g., 0, 0.01, 0.1, 1.0, 10 mg/L). A control group receives a mock treatment (buffer or water).
-
Application: Apply a small, fixed volume (e.g., 10 µL) of each GA solution to the apical bud or the axil of the uppermost leaf of each dwarf seedling.
-
Growth Conditions: Grow the treated plants under controlled light and temperature conditions for 7-14 days.
-
Data Collection: Measure the final stem length from a fixed point (e.g., cotyledonary node) to the apical bud.
-
Analysis: Calculate the mean increase in stem length for each treatment group and plot a dose-response curve.
Caption: Dwarf Pea Bioassay Workflow.
Barley Endosperm α-Amylase Bioassay
This assay is based on the principle that bioactive GAs induce the synthesis and secretion of α-amylase from the aleurone layer of cereal grains. The amount of enzyme produced, which is measured by its activity on starch, is proportional to the GA concentration. This assay is highly specific for bioactive GAs, as the aleurone tissue cannot convert GA precursors into active forms.
Methodology:
-
Seed Preparation: Cut barley seeds in half transversely to separate the embryo from the endosperm. Discard the embryo-containing half.
-
Sterilization: Surface-sterilize the embryoless half-seeds (e.g., with dilute sodium hypochlorite solution) and rinse thoroughly with sterile water.
-
Imbibition: Imbibe the half-seeds in sterile water or buffer for 2-3 days to ensure the aleurone layer is fully hydrated and responsive.
-
Incubation: Place the imbibed half-seeds into vials containing a buffered solution with serial dilutions of the GA types to be tested. Include a control with no added GA. Incubate for 24-48 hours at a constant temperature (e.g., 25°C).
-
Enzyme Assay:
-
Remove the incubation medium (which now contains the secreted α-amylase) from the vials.
-
Add a known amount of soluble starch solution to the medium and incubate for a defined period.
-
Stop the reaction and measure the amount of reducing sugars released from the starch (e.g., using a colorimetric method like the dinitrosalicylic acid assay) or the remaining starch (using an iodine reagent).
-
-
Analysis: Correlate the α-amylase activity (amount of starch hydrolyzed or sugar produced) with the concentration of the applied gibberellin to determine relative potencies.
Caption: Barley α-Amylase Bioassay Workflow.
References
- 1. Stem elongation and gibberellin response to submergence depth in clonal plant Alternanthera philoxeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. savemyexams.com [savemyexams.com]
- 4. mail.schulte.faculty.unlv.edu [mail.schulte.faculty.unlv.edu]
- 5. researchgate.net [researchgate.net]
Confirming the Role of DELLA Proteins in Gibberellin Signaling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the pivotal role of DELLA proteins as negative regulators in the gibberellin (GA) signaling pathway. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in experimental design and interpretation.
Gibberellins are phytohormones that are essential for a wide range of developmental processes in plants, including seed germination, stem elongation, and flowering. The GA signaling pathway is a critical area of study for understanding and manipulating plant growth. At the heart of this pathway lie the DELLA proteins, a family of nuclear transcriptional regulators that act as master repressors of GA responses. The confirmation of their role has been a cornerstone of modern plant biology, established through a variety of robust experimental techniques.
This guide will delve into the key experimental evidence confirming the function of DELLA proteins, comparing the primary methodologies used to elucidate their interactions and downstream effects.
The Gibberellin Signaling Pathway: A Central Role for DELLA Proteins
The canonical GA signaling model involves a derepression mechanism. In the absence of GA, DELLA proteins are stable and bind to various transcription factors, preventing them from regulating their target genes. This repression leads to a halt in GA-promoted growth and development. When bioactive GA is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then undergoes a conformational change that allows it to bind to the DELLA domain of DELLA proteins. This interaction triggers the recruitment of an F-box protein (SLY1 in Arabidopsis, GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex then polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth.
Comparison of Key Experimental Approaches
Several powerful techniques have been instrumental in confirming the role of DELLA proteins in GA signaling. Each method offers unique advantages and has specific limitations.
| Technique | Principle | Advantages | Disadvantages | Application in DELLA Research |
| Yeast Two-Hybrid (Y2H) | An in vivo genetic method to detect binary protein-protein interactions in yeast. | - Detects direct binary interactions. - Relatively high-throughput. - Can be used to screen libraries for novel interactors. | - Prone to false positives and negatives. - Interactions must occur in the yeast nucleus. - Fusion proteins may not fold or function correctly. | - Confirmed the GA-dependent interaction between GID1 and DELLA proteins.[1] - Identified interactions between DELLA proteins and various transcription factors. |
| Co-Immunoprecipitation (Co-IP) | An in vivo technique to isolate a protein of interest and its binding partners from a cell lysate using a specific antibody. | - Detects interactions in a near-native cellular context. - Can identify components of larger protein complexes. - Confirms in vivo relevance of interactions. | - May not distinguish between direct and indirect interactions. - Antibody quality is critical. - Can have high background from non-specific binding. | - Validated the in vivo interaction between GID1 and DELLA proteins. - Demonstrated the association of DELLA proteins with other regulatory proteins. |
| In Vitro Pull-Down Assay | An in vitro method to detect direct physical interactions between purified proteins. | - Confirms direct physical interaction. - Allows for precise control of experimental conditions. - Can be used to map interaction domains. | - Lacks the cellular context, potentially missing post-translational modifications. - Requires purified proteins, which can be challenging to produce. - May not reflect the physiological relevance of the interaction. | - Confirmed the direct, GA-enhanced binding of GID1 to DELLA proteins.[1] |
| Chromatin Immunoprecipitation (ChIP) | An in vivo technique to identify the DNA regions that a specific protein binds to. | - Identifies direct and indirect DNA binding sites of a protein in vivo. - Provides a snapshot of protein-DNA interactions in a specific cellular state. | - Antibody specificity and quality are crucial. - Resolution can be limited. - Can be technically challenging. | - Showed that DELLA proteins are recruited to the promoters of GA-responsive genes by interacting with DNA-binding transcription factors.[2] |
| Transgenic Plant Analysis | The study of plants with altered gene expression (e.g., knockout mutants, overexpression lines) to observe the resulting phenotype. | - Provides direct evidence of a protein's function in the whole organism. - Can reveal functional redundancy and specificity among protein family members. | - Phenotypes can be influenced by genetic background and environmental conditions. - Creation and characterization of transgenic lines can be time-consuming. | - della mutants exhibit a GA-constitutive response (tall, slender phenotype). - Overexpression of stabilized DELLA proteins results in a GA-insensitive dwarf phenotype.[2] |
Supporting Experimental Data
Quantitative Analysis of Protein-Protein Interactions
The affinity of the interaction between GID1 and DELLA proteins is crucial for GA perception. While comprehensive quantitative data across all DELLA and GID1 family members is still being compiled, studies have provided key insights into their binding kinetics.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Key Finding | Reference |
| AtGID1a - GA₄ | Surface Plasmon Resonance | ~1.4 x 10⁻⁴ M⁻¹s⁻¹ (ka) | Provides a baseline for GA binding to the receptor. | [2] |
| AtGID1b - GA₄ | Surface Plasmon Resonance | ~1.9 x 10⁻⁴ M⁻¹s⁻¹ (ka) | Similar binding affinity to AtGID1a for GA₄. | |
| SmGID1a - GA₄ (in presence of SmDELLA1) | In vitro GA binding assay | ~8 x 10⁻⁹ M | The presence of a DELLA protein significantly increases the affinity of GID1 for GA. |
Phenotypic Data of Arabidopsis thaliana DELLA Mutants
The analysis of della mutants has been fundamental in confirming their role as repressors of GA signaling. The phenotypes of single and higher-order mutants reveal both functional redundancy and specificity among the five Arabidopsis DELLA proteins (GAI, RGA, RGL1, RGL2, and RGL3).
| Genotype | Phenotype | Quantitative Data (Example) | Interpretation |
| ga1-3 (GA deficient) | Severe dwarfism, dark green leaves, male sterile | - | Accumulation of all DELLA proteins leads to strong repression of growth. |
| rga single mutant | Near wild-type | - | Functional redundancy with other DELLA proteins. |
| gai single mutant | Near wild-type | - | Functional redundancy with other DELLA proteins. |
| rga gai double mutant | Slender, taller than wild-type | - | RGA and GAI are major repressors of stem elongation. |
| della quintuple mutant (ga1-3 gai-t6 rga-t2 rgl1-1 rgl2-1) | Rescues the ga1-3 dwarf phenotype, resulting in a tall, slender plant | Flowering time: ~7.6 leaves (compared to wild-type ~10.4 leaves) | Complete removal of DELLA function mimics a constitutive GA response. |
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction
References
A Comparative Guide to the Efficacy of Natural and Synthetic Gibberellic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of natural and synthetic gibberellic acid (GA), supported by experimental data. Gibberellic acid, a key phytohormone, plays a crucial role in various plant development processes, including stem elongation, seed germination, and flowering.[1] While commercially available GA is predominantly produced through fermentation of the fungus Gibberella fujikuroi (a natural source), synthetic derivatives and analogues have been developed for research and agricultural applications.[2][3] This guide will delve into the comparative efficacy of these different forms of gibberellic acid.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data from studies comparing the efficacy of natural gibberellic acid (GA3) with a crude fermented extract and various synthetic derivatives.
Table 1: Comparison of Crude Fermented Extract vs. Synthetic Gibberellic Acid (GA3) on Bromeliad Growth
| Plant Species | Treatment | Concentration | Aerial Part Height (cm) | Rooting Percentage (%) | Number of Roots |
| Nidularium innocentii | Synthetic GA3 | 4.1 µM | 4.5 ± 0.3 | 80 | 3.5 ± 0.5 |
| Fermented Extract | 4.1 µM | 4.6 ± 0.2 | 60 | 2.0 ± 0.4 | |
| Synthetic GA3 | 8.2 µM | 5.1 ± 0.3 | 70 | 2.8 ± 0.3 | |
| Fermented Extract | 8.2 µM | 4.9 ± 0.2 | 50 | 1.5 ± 0.3 | |
| Nidularium procerum | Synthetic GA3 | 4.1 µM | 5.2 ± 0.4 | 90 | 4.1 ± 0.6 |
| Fermented Extract | 4.1 µM | 4.8 ± 0.3 | 75 | 3.2 ± 0.5 | |
| Synthetic GA3 | 8.2 µM | 5.8 ± 0.5 | 85 | 3.5 ± 0.4 | |
| Fermented Extract | 8.2 µM | 5.0 ± 0.4 | 65 | 2.5 ± 0.4 |
Data adapted from a study evaluating the in vitro elongation and rooting of two ornamental bromeliads. The fermented extract was obtained from Fusarium moniliforme via solid-state fermentation. The results suggest that for Nidularium innocentii, the fermented extract had a similar effect on shoot elongation as purified GA3, while for N. procerum, the purified GA3 was more effective. In both species, the purified GA3 resulted in better rooting.
Table 2: Relative Biological Activity of Synthetic Gibberellin Analogues Compared to Natural GA3
| Gibberellin Analogue | Bioassay | Relative Activity Compared to GA3 |
| 6-epi-GA3 | Dwarf Pea, Dwarf Maize, Dwarf Rice, Dwarf Barley, α-amylase | Considerably less active |
| 7-nor-GA3 | Dwarf Pea, Dwarf Maize, Dwarf Rice (micro drop) | Low potency |
| 7-nor-GA3 | Dwarf Rice (root application), Dwarf Barley, α-amylase | Some activity |
| 7-homo-GA3 | Dwarf Maize, Dwarf Barley, Dwarf Rice | Primarily active |
| 16,17-dihydro-GA5 analogues | Barley α-amylase induction | 5-50 fold less active than GA5 (which is 100-fold less active than GA3) |
| C-3-OH substituted GA3 derivatives (10d, 10f) | Rice and Arabidopsis growth | Inhibitory activity |
This table synthesizes findings from multiple studies. The data indicates that synthetic derivatives of GA3 are generally less biologically active than the natural GA3 molecule. Structural modifications to the GA3 molecule, such as to the C-6 carboxyl group, can significantly impact its efficacy. Some synthetic derivatives even exhibit inhibitory effects on plant growth.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of gibberellic acid efficacy. Below is a generalized protocol for a dwarf pea bioassay, a common method for evaluating gibberellin activity.
Dwarf Pea Bioassay Protocol
-
Plant Material: Use dwarf pea seedlings (e.g., Pisum sativum L. cv. 'Progress No. 9'). Germinate seeds in the dark for 5-6 days in a suitable medium like vermiculite.
-
Preparation of GA Solutions: Prepare a stock solution of the gibberellic acid to be tested (either natural or synthetic) in a solvent like ethanol and then make serial dilutions to the desired concentrations (e.g., 0, 0.01, 0.1, 1, 10 mg/L) with distilled water.
-
Application: Select uniform seedlings and carefully apply a small, precise volume (e.g., 10 µl) of the test solution to the apical bud of each seedling.
-
Growth Conditions: Grow the treated seedlings under controlled conditions of light and temperature for a specified period (e.g., 7-14 days).
-
Data Collection: Measure the length of the stem from a predetermined point (e.g., the cotyledonary node) to the apical bud.
-
Analysis: Calculate the average stem elongation for each treatment group and compare the results to a control group (treated with the solvent only) to determine the biological activity of the tested gibberellic acid.
Mandatory Visualizations
Gibberellic Acid Signaling Pathway
The biological effects of gibberellic acid are mediated through a well-defined signaling pathway. Bioactive GAs bind to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor. This complex then interacts with DELLA proteins, which are nuclear repressors of GA signaling. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA proteins allows for the expression of GA-responsive genes, which in turn drive various developmental processes.
Caption: Gibberellic Acid Signaling Pathway.
Experimental Workflow for Comparing Gibberellic Acid Efficacy
The following diagram illustrates a typical workflow for a comparative study on the efficacy of different gibberellic acid sources.
Caption: Workflow for GA Efficacy Comparison.
References
Comparison Guide for the Validation of Gibberellin-Responsive Gene Expression
This guide provides an objective comparison of methodologies and data for validating the expression of genes responsive to gibberellin (GA). It is intended for researchers, scientists, and professionals in drug development engaged in the study of plant hormone signaling and its applications. The guide details common experimental protocols, presents quantitative data from various studies, and illustrates key biological and experimental pathways.
Gibberellin Signaling Pathway
Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering.[1] The GA signal is perceived by the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor.[2] The binding of GA to GID1 triggers a conformational change that promotes the interaction between GID1 and DELLA proteins, which are key negative regulators of GA signaling.[1][2] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome pathway.[1] The degradation of DELLA proteins releases the transcriptional repression of GA-responsive genes, allowing for their expression and initiating a physiological response.
Caption: Gibberellin signaling pathway from perception to gene activation.
Quantitative Comparison of Gibberellin-Responsive Genes
The validation of GA-responsive gene expression typically involves measuring changes in transcript abundance following the application of GA. Quantitative Real-Time PCR (qRT-PCR) and RNA-sequencing are common methods for this analysis. The table below summarizes the expression changes of several well-characterized GA-responsive genes from different studies.
| Gene Name | Species | Experimental Condition | Fold Change / Expression Change | Reference |
| GASA1 | Arabidopsis thaliana | Treatment of bri1-201 mutant vs. Wild Type | > 7-fold increase in mRNA | |
| GA5 (AtGA20ox1) | Arabidopsis thaliana | Treatment of bri1-201 mutant vs. Wild Type | 3-fold decrease in mRNA | |
| At-EXP1, At-EXP2 | Arabidopsis thaliana | GA₄ treatment on ga1-3 mutant seeds | Dose-dependent increase in transcripts | |
| AtCP1, At-XTH5 | Arabidopsis thaliana | GA₄ treatment on ga1-3 mutant seeds | Dose-dependent increase in transcripts | |
| GA4 (AtGA3ox1) | Arabidopsis thaliana | Treatment of ga1-3 mutant with 10⁻⁷ M GA₄ | Transcript level too low to be detected (down-regulated) | |
| Photosynthesis Genes | Populus tomentosa | GA treatment | 2.00 to 7.38-fold up-regulation | |
| VvBZR7 | Vitis vinifera (Grape) | GA₃ treatment on grape pulp | Varied expression based on transcriptome data | |
| ScGA2ox12 | Secale cereale (Rye) | Associated with dominant dwarfing gene Ddw1 | Increased expression leads to dwarf phenotype |
Experimental Workflow for Validation
A typical workflow for validating GA-responsive gene expression involves several key steps, from treating the biological material to analyzing the final data. This process ensures reliable and reproducible results.
Caption: Standard workflow for validating GA-responsive gene expression.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the validation of gibberellin-responsive gene expression. These protocols are generalized from common practices reported in the literature.
1. Plant Material and Gibberellin Treatment
-
Plant Selection: Arabidopsis thaliana is a common model organism. For robust results, GA-deficient mutants like ga1-3, which cannot germinate without exogenous GA, are often used alongside wild-type controls. This allows for the identification of genes that are directly responsive to GA with a high signal-to-noise ratio.
-
Growth Conditions: Seeds are surface-sterilized and stratified (e.g., imbibed at 4°C in the dark for 48-72 hours) to synchronize germination. They are then grown on a suitable medium (e.g., Murashige and Skoog) under controlled light and temperature conditions.
-
GA Application: A solution of active gibberellin (e.g., GA₃ or GA₄) is applied to the plants or seeds at a specific concentration (typically in the micromolar range). A mock treatment (solution without GA) is used as a negative control. Tissues are harvested at various time points post-treatment (e.g., 1, 3, 6, 12 hours) to capture both early and late transcriptional responses.
2. RNA Extraction and cDNA Synthesis
-
RNA Extraction: Total RNA is isolated from harvested tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like TRIzol extraction. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis to ensure integrity.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers. This cDNA serves as the template for subsequent PCR-based analysis.
3. Quantitative Real-Time PCR (qRT-PCR) Analysis
-
Objective: To quantify the relative abundance of specific gene transcripts.
-
Procedure:
-
Primer Design: Design gene-specific primers for the target genes and at least one stable reference (housekeeping) gene (e.g., Actin, EF-1α) for normalization.
-
Reaction Setup: Prepare a reaction mixture containing cDNA template, primers, and a fluorescent dye-based detection chemistry (e.g., SYBR Green).
-
Thermocycling: Perform the PCR in a real-time PCR machine. The amplification of the target sequence is monitored in real-time by measuring the fluorescence.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method. This method normalizes the expression of the gene of interest to the reference gene and compares the GA-treated sample to the mock-treated control.
-
4. RNA-Sequencing (RNA-Seq) Analysis
-
Objective: To obtain a global profile of gene expression in response to gibberellin.
-
Procedure:
-
Library Preparation: Following RNA extraction and QC, mRNA is typically enriched and fragmented. Sequencing adapters are ligated to the RNA fragments, which are then reverse transcribed into cDNA to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality data and aligned to a reference genome. Transcript abundance is quantified using metrics like FPKM (Fragments Per Kilobase of transcript per Million mapped reads) or TPM (Transcripts Per Million). Differentially expressed genes (DEGs) between GA-treated and control samples are identified based on statistical tests (e.g., P<0.05) and fold-change thresholds.
-
References
Gibberellic Acid vs. Abscisic Acid in Abiotic Stress: A Comparative Guide for Researchers
An objective comparison of the antagonistic roles of Gibberellic Acid (GA) and Abscisic Acid (ABA) in plant responses to abiotic stress, supported by experimental data and detailed protocols.
Introduction
In the intricate world of plant physiology, the phytohormones Gibberellic Acid (GA) and Abscisic Acid (ABA) play pivotal, yet often opposing, roles in orchestrating growth, development, and responses to environmental challenges. While GA is primarily recognized as a promoter of growth, stimulating processes like seed germination and stem elongation, ABA is widely established as a key stress hormone, mediating adaptive responses to abiotic pressures such as drought, salinity, and extreme temperatures.[1][2][3] The balance and crosstalk between these two hormones are critical determinants of a plant's ability to survive and thrive under adverse conditions. This guide provides a comprehensive comparison of their functions in abiotic stress responses, presenting quantitative experimental data, detailed methodologies, and visual signaling pathways to support researchers, scientists, and drug development professionals.
The Antagonistic Interplay: Growth vs. Survival
Under optimal conditions, higher levels of bioactive GAs promote cell division and expansion. However, when faced with abiotic stress, plants typically shift their hormonal balance to prioritize survival over growth. This involves an increase in ABA biosynthesis and a concurrent reduction in GA levels.[2] This antagonistic relationship is a central theme in plant stress physiology. ABA triggers a cascade of protective measures, including stomatal closure to reduce water loss, the accumulation of protective solutes, and the induction of stress-responsive genes.[1] Conversely, the stress-induced reduction in GA levels leads to an accumulation of DELLA proteins, which are negative regulators of GA signaling that restrain growth.
Quantitative Comparison of GA and ABA Effects under Abiotic Stress
The following tables summarize quantitative data from various studies, illustrating the contrasting effects of GA and ABA on key physiological parameters in different plant species under salinity and drought stress.
Salinity Stress
Table 1: Effect of GA₃ and ABA on Wheat (Triticum aestivum L.) Seed Germination under NaCl Stress
| Treatment | Germination Percentage (%) | Radicle Length (cm) | Hypocotyl Length (cm) |
| Control (0 mM NaCl) | |||
| Water | 98 | 6.5 | 7.2 |
| GA₃ (0.5 mM) | 99 | 5.8 | 8.1 |
| 100 mM NaCl | |||
| Water | 92 | 4.2 | 5.5 |
| GA₃ (0.5 mM) | 95 | 4.5 | 6.2 |
| 200 mM NaCl | |||
| Water | 88 | 2.8 | 3.8 |
| GA₃ (0.5 mM) | 93 | 3.1 | 4.5 |
Data adapted from a study on wheat seed germination, illustrating that GA₃ can partially alleviate the inhibitory effects of salinity on germination and early seedling growth.
Table 2: Comparative Effects of GA₃ on Maize (Zea mays L.) Growth under Salinity Stress
| Treatment | Shoot Length (cm) | Root Length (cm) | Shoot Dry Weight (g) | Root Dry Weight (g) |
| Control (No Salinity) | ||||
| No GA₃ | 55.2 | 28.1 | 2.5 | 1.1 |
| 2mM GA₃ | 62.5 | 31.4 | 2.9 | 1.4 |
| Severe Salinity (15 dS/m) | ||||
| No GA₃ | 35.8 | 18.2 | 1.6 | 0.6 |
| 2mM GA₃ | 45.1 | 22.9 | 2.1 | 0.9 |
Data synthesized from studies on maize, indicating that exogenous GA₃ application can improve growth parameters under severe salinity stress.
Drought Stress
Table 3: Effect of ABA on Rice (Oryza sativa L.) Root Traits under Normal and Drought Conditions
| Genotype | Treatment | Total Root Length (cm) |
| Drought-Susceptible | ||
| Control | 120 | |
| ABA (500nM) | 95 | |
| Drought (-70 kPa) | 88 | |
| Drought-Tolerant | ||
| Control | 150 | |
| ABA (500nM) | 165 | |
| Drought (-70 kPa) | 172 |
Qualitative to quantitative interpretation from data indicating that while ABA generally inhibits root growth in susceptible genotypes, it can promote root growth in drought-tolerant genotypes, potentially enhancing water uptake under stress.
Signaling Pathways and Molecular Crosstalk
The antagonistic effects of GA and ABA are rooted in their distinct and interacting signaling pathways.
ABA Signaling Pathway
Under abiotic stress, ABA levels rise and the hormone binds to its receptors (PYR/PYL/RCAR). This binding event leads to the inactivation of Type 2C protein phosphatases (PP2Cs), which are negative regulators of the pathway. The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s). Activated SnRK2s then phosphorylate and activate downstream targets, including transcription factors like ABFs/AREBs, which in turn regulate the expression of numerous stress-responsive genes.
GA Signaling Pathway
In the absence of GA, DELLA proteins, which are transcriptional regulators, are stable and actively repress growth by interacting with and inactivating transcription factors such as PHYTOCHROME INTERACTING FACTORS (PIFs). When GA is present, it binds to its receptor, GID1, which then forms a complex with DELLA proteins. This complex is recognized by an F-box protein (SLY1/GID2), leading to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLAs releases the inhibition of PIFs and other transcription factors, allowing for the expression of GA-responsive genes and the promotion of growth.
Crosstalk between GA and ABA Signaling
The interaction between the GA and ABA pathways is a critical node in the regulation of abiotic stress responses. Abiotic stress leads to increased ABA levels and decreased GA levels. The resulting accumulation of DELLA proteins not only restricts growth but also directly influences ABA signaling. DELLA proteins can interact with and enhance the activity of transcription factors involved in ABA responses, such as ABI3 and ABI5, thereby promoting ABA-mediated gene expression. This creates a synergistic effect where the stress-induced hormonal shift reinforces the plant's defense and survival mechanisms.
Experimental Protocols
Plant Material and Growth Conditions for Stress Assays
-
Plant Species: Arabidopsis thaliana, Triticum aestivum (wheat), Oryza sativa (rice), or Zea mays (maize).
-
Growth Medium: Murashige and Skoog (MS) medium with 0.8% agar for in vitro studies, or a soil/perlite/vermiculite mixture for pot experiments.
-
Growth Conditions: 16-hour light/8-hour dark photoperiod, 22-25°C, and 60-70% relative humidity.
Hormone and Stress Treatments
-
Hormone Application: For seed germination assays, hormones are added to the growth medium (e.g., 0.5-5 µM ABA, 1-10 µM GA₃). For seedling treatments, hormones can be applied via root drenching or foliar spray (e.g., 100 µM ABA, 150 ppm GA₃).
-
Salinity Stress: NaCl is added to the growth medium or irrigation water to achieve the desired concentrations (e.g., 100 mM, 150 mM, 200 mM).
-
Drought Stress: For in vitro assays, mannitol or polyethylene glycol (PEG) is added to the medium to induce osmotic stress. For soil-grown plants, drought is imposed by withholding water for a specified period.
Measurement of Physiological Parameters
-
Germination Rate: Seeds are considered germinated upon radicle emergence. The percentage of germinated seeds is calculated at regular intervals.
-
Root and Shoot Length: Measured using a ruler or image analysis software (e.g., ImageJ).
-
Fresh and Dry Weight: Fresh weight is measured immediately after harvesting. Dry weight is determined after drying the samples at 60-70°C until a constant weight is achieved.
-
Stomatal Conductance: Measured using a leaf porometer on fully expanded leaves. Measurements should be taken at the same time of day to minimize diurnal variations.
-
Proline Content: Proline is extracted from leaf tissue and quantified spectrophotometrically using the ninhydrin method.
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit or the Trizol method.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Real-time PCR is performed using gene-specific primers and a SYBR Green-based detection system. Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Actin or Tubulin) as an internal control.
Conclusion
The antagonistic relationship between gibberellic acid and abscisic acid is a cornerstone of plant adaptation to abiotic stress. While ABA acts as a primary defense signal, promoting survival mechanisms at the expense of growth, GA's role is more nuanced, with evidence suggesting that its modulation is crucial for the growth-defense trade-off. For researchers in agriculture and drug development, understanding this hormonal interplay is vital for developing strategies to enhance crop resilience. Manipulating the GA/ABA balance, either through genetic modification of their signaling pathways or through the application of exogenous hormones or their analogs, holds significant promise for improving plant performance in the face of increasing environmental challenges. Future research should continue to unravel the intricate molecular details of their crosstalk to enable more precise and effective interventions.
References
- 1. Frontiers | Abscisic Acid and Gibberellins Antagonistically Mediate Plant Development and Abiotic Stress Responses [frontiersin.org]
- 2. Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Genetic Validation of Gibberellin Biosynthesis Genes
For researchers, scientists, and drug development professionals, understanding the precise function of genes within the gibberellin (GA) biosynthesis pathway is crucial for advancements in agriculture and medicine. This guide provides an objective comparison of key genetic validation techniques, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these methodologies.
Gibberellins are vital phytohormones that regulate numerous aspects of plant growth and development, including seed germination, stem elongation, and flowering. The genetic validation of the genes responsible for their synthesis is fundamental to manipulating these processes for improved crop yields and for developing novel therapeutic agents. The primary methods for this validation include CRISPR-Cas9-mediated gene knockout, RNA interference (RNAi), and genetic complementation.
Comparative Analysis of Genetic Validation Techniques
The choice of genetic validation technique depends on the specific research question, the desired level of gene expression modulation, and the available resources. While CRISPR-Cas9 offers complete gene knockout, RNAi provides a knockdown approach, reducing gene expression. Complementation assays serve to confirm that a specific gene is responsible for a mutant phenotype.
| Technique | Mechanism | Effect on Gene Expression | Typical Phenotypic Outcome (e.g., for GA20ox gene) | Advantages | Limitations |
| CRISPR-Cas9 | Site-directed DNA double-strand break followed by error-prone repair (NHEJ) or homology-directed repair (HDR), leading to gene knockout. | Complete loss of function (knockout). | Severe dwarfism, delayed flowering, reduced seed germination.[1][2] | High specificity, permanent and heritable mutations, can target multiple genes simultaneously. | Potential for off-target effects, can be lethal if the gene is essential. |
| RNA interference (RNAi) | Post-transcriptional gene silencing mediated by small interfering RNAs (siRNAs) that target mRNA for degradation. | Partial reduction of gene expression (knockdown). Transcript levels can be reduced by up to 93-99%. | Semi-dwarf phenotype, less severe than knockout mutants.[3][4] | Effective for studying essential genes where a complete knockout would be lethal, tunable level of silencing possible. | Incomplete silencing can lead to ambiguous phenotypes, potential for off-target effects, silencing may not be stable or heritable. |
| Genetic Complementation | Introduction of a wild-type copy of a gene into a mutant organism to see if it rescues the mutant phenotype. | Restoration of normal gene expression. | Rescue of the dwarf phenotype, restoration of normal height and flowering time. | Confirms the specific gene-phenotype relationship, validates the function of the introduced gene. | Requires a pre-existing mutant, success depends on proper expression of the introduced gene. |
Quantitative Data on Gibberellin Levels in Validated Mutants
The genetic validation of gibberellin biosynthesis genes is often confirmed by quantifying the levels of various GA precursors and bioactive GAs in mutant versus wild-type plants. This provides direct evidence of the disruption of the biosynthesis pathway.
| Genotype | Targeted Gene | GA12 Level (ng/g fresh weight) | GA53 Level (ng/g fresh weight) | GA20 Level (ng/g fresh weight) | Bioactive GA1/GA4 Level (ng/g fresh weight) | Reference |
| Wild-Type (Maize) | - | - | - | ~2.5 | ~1.8 (GA1) | [5] |
| dwarf-1 (Maize) | GA3ox | - | - | >25 | <0.23 (GA1) | |
| Wild-Type (Arabidopsis) | - | ~0.5 | ~1.0 | ~2.0 | ~0.8 (GA4) | |
| ga1-3 (Arabidopsis) | CPS | Not detectable | Not detectable | Not detectable | ~15% of wild-type (GA4) | |
| brm-6 (Arabidopsis) | Regulator of GA biosynthesis | Reduced (~2-fold decrease) | - | - | ~50% of wild-type (GA4) | |
| ga20ox3 mutant (Maize) | GA20ox3 | Elevated | Elevated | Decreased | Decreased (GA1 and GA4) |
Visualizing the Gibberellin Biosynthesis Pathway
The biosynthesis of gibberellins is a multi-step process involving several key enzymes encoded by specific genes. Understanding this pathway is essential for selecting appropriate gene targets for validation.
Caption: The gibberellin biosynthesis pathway highlighting key intermediates and enzymes.
Experimental Workflow for Genetic Validation
The process of genetically validating a gibberellin biosynthesis gene follows a structured workflow, from hypothesis to phenotypic analysis.
Caption: A generalized workflow for the genetic validation of a gibberellin biosynthesis gene.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of a Gibberellin Biosynthesis Gene (e.g., GA20ox3 in Maize)
Objective: To create a stable knockout of the target gene to study its loss-of-function phenotype.
Methodology:
-
gRNA Design and Vector Construction:
-
Design two single guide RNAs (sgRNAs) targeting the first exon of the ZmGA20ox3 gene to ensure a complete knockout.
-
Synthesize the corresponding sequences and ligate them into a suitable plant expression vector containing the Cas9 nuclease, such as pBUE411-2gR.
-
-
Agrobacterium-mediated Transformation:
-
Transform the constructed vector into a suitable Agrobacterium tumefaciens strain (e.g., EHA101).
-
Use the floral dip method for Arabidopsis or an appropriate protocol for maize transformation. Briefly, for floral dip, dip the inflorescences of flowering Arabidopsis plants into a suspension of the transformed Agrobacterium.
-
-
Selection and Regeneration of Transgenic Plants:
-
Select putative transgenic plants on a medium containing an appropriate selectable marker (e.g., kanamycin).
-
Regenerate whole plants from the selected tissues.
-
-
Molecular Analysis:
-
Confirm the presence of the T-DNA insertion in the plant genome using PCR.
-
Sequence the target region of the GA20ox3 gene to identify mutations (insertions, deletions) introduced by the CRISPR-Cas9 system.
-
-
Phenotypic and Metabolic Analysis:
-
Observe the phenotype of the mutant plants, paying attention to traits like plant height and flowering time.
-
Quantify the levels of different gibberellins in the mutant and wild-type plants using liquid chromatography-mass spectrometry (LC-MS) to confirm the disruption of the GA biosynthesis pathway.
-
RNAi-mediated Silencing of a Gibberellin Biosynthesis Gene (e.g., GA20ox1 or GA20ox2 in Tomato)
Objective: To reduce the expression of the target gene to study the effects of its partial loss of function.
Methodology:
-
RNAi Vector Construction:
-
Amplify a 300-500 bp fragment of the target gene (GA20ox1 or GA20ox2) from tomato cDNA.
-
Clone this fragment in both sense and antisense orientations, separated by an intron, into a plant expression vector to create a hairpin RNA (hpRNA) construct.
-
-
Agrobacterium-mediated Transformation:
-
Transform the RNAi vector into Agrobacterium tumefaciens.
-
Transform tomato cotyledon explants with the engineered Agrobacterium.
-
-
Selection and Regeneration of Transgenic Plants:
-
Select transformed shoots on a medium containing a selectable marker.
-
Root the selected shoots and transfer them to soil.
-
-
Molecular Analysis:
-
Confirm the presence of the transgene by PCR.
-
Quantify the transcript levels of the target gene in the transgenic lines using quantitative real-time PCR (qRT-PCR) to determine the efficiency of silencing.
-
-
Phenotypic Analysis:
-
Analyze the phenotype of the silenced plants, focusing on characteristics such as stem length, internode length, and leaf morphology.
-
Genetic Complementation of a Gibberellin Biosynthesis Mutant (e.g., ga1-3 in Arabidopsis)
Objective: To confirm that the mutant phenotype is caused by the mutation in the specific gene by restoring the wild-type phenotype.
Methodology:
-
Complementation Vector Construction:
-
Amplify the full-length genomic DNA sequence of the wild-type GA1 gene, including its native promoter and terminator regions.
-
Clone this fragment into a plant transformation vector.
-
-
Agrobacterium-mediated Transformation:
-
Transform the complementation vector into Agrobacterium tumefaciens.
-
Transform ga1-3 mutant Arabidopsis plants using the floral dip method.
-
-
Selection of Complemented Plants:
-
Select T1 transgenic plants on a medium containing a selectable marker.
-
-
Phenotypic Analysis:
-
Observe the phenotype of the T1 and subsequent generations of transgenic plants.
-
A successful complementation will result in the rescue of the dwarf phenotype of the ga1-3 mutant, with the transgenic plants exhibiting a wild-type-like growth habit.
-
-
Molecular and Metabolic Analysis:
-
Confirm the expression of the introduced wild-type GA1 gene using RT-PCR.
-
Optionally, quantify GA levels to show restoration of the normal gibberellin biosynthesis pathway.
-
This guide provides a framework for the genetic validation of gibberellin biosynthesis genes. The selection of the most appropriate technique and careful execution of the experimental protocols are essential for obtaining reliable and publishable results.
References
- 1. Frontiers | Generation of Transgene-Free Semidwarf Maize Plants by Gene Editing of Gibberellin-Oxidase20-3 Using CRISPR/Cas9 [frontiersin.org]
- 2. CRISPR-Based Assessment of Gene Specialization in the Gibberellin Metabolic Pathway in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Transcriptional Landscape: A Comparative Guide to Gibberellin-Treated Plants
A comprehensive analysis of transcriptomic changes in response to gibberellic acid (GA) reveals a complex network of genetic reprogramming that governs various physiological processes in plants. This guide provides a comparative overview of the transcriptomic landscape of GA-treated versus control plants, supported by experimental data and detailed protocols for researchers in plant biology and drug development.
Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that play a pivotal role in numerous aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development.[1] The application of exogenous GA can induce significant changes in the plant transcriptome, providing valuable insights into the molecular mechanisms underlying GA-mediated physiological responses. This guide synthesizes findings from several comparative transcriptomic studies, offering a quantitative and methodological resource for understanding the impact of GA on gene expression.
Quantitative Overview of Differential Gene Expression
Transcriptomic studies across various plant species consistently demonstrate a significant alteration in gene expression profiles following GA treatment. The number of differentially expressed genes (DEGs) varies depending on the plant species, tissue type, GA concentration, and duration of treatment. The following tables summarize the quantitative data on DEGs from several key studies.
| Plant Species | Tissue | GA Treatment | Up-regulated DEGs | Down-regulated DEGs | Total DEGs | Reference |
| Loquat (Eriobotrya japonica) | Buds | GA3 | 151 | 111 | 262 | [2] |
| Loquat (Eriobotrya japonica) | Leaves | GA3 | 506 | 563 | 1,069 | [2] |
| Cucumber (Cucumis sativus) | Shoot Apices (6h) | GA3 | 727 | 346 | 1,073 | [3] |
| Cucumber (Cucumis sativus) | Shoot Apices (12h) | GA3 | 765 | 825 | 1,590 | [3] |
| Salvia miltiorrhiza | Hairy Roots | GA | 4,945 | 5,376 | 10,321 | |
| Maize (Zea mays) | Tassel | GA3 | 277 | 89 | 366 |
Key Enriched Pathways in Response to GA Treatment
Functional annotation and pathway analysis of DEGs consistently highlight the enrichment of several key biological processes. These findings underscore the multifaceted role of GA in plant physiology.
| Enriched Pathway | Description | Reference |
| Plant Hormone Signal Transduction | Genes involved in the signaling pathways of other hormones like auxin, cytokinin, and abscisic acid are often affected, indicating significant crosstalk. | |
| Starch and Sucrose Metabolism | GA treatment often leads to changes in carbohydrate metabolism, reflecting the increased energy demand for growth and development. | |
| Phenylpropanoid Biosynthesis | This pathway is crucial for the synthesis of various secondary metabolites, including lignin, flavonoids, and phytoalexins, suggesting a role for GA in development and stress responses. | |
| Amino Acid Biosynthesis | Alterations in amino acid metabolism are indicative of changes in protein synthesis and overall metabolic activity to support GA-induced growth. |
Experimental Protocols: A Guide to Comparative Transcriptomics
The following provides a detailed methodology for conducting a comparative transcriptomic analysis of GA-treated and control plants, synthesized from various research articles.
Plant Material and GA Treatment
-
Plant Growth: Grow plants under controlled environmental conditions (e.g., specific photoperiod, temperature, and humidity) to minimize variability.
-
GA Application: Prepare a stock solution of GA3 in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired final concentration with sterile water. Apply the GA solution to the plants using a consistent method, such as foliar spray or root drenching. The control group should be treated with the same solution lacking GA3.
-
Tissue Collection: Harvest the specific tissues of interest (e.g., leaves, buds, roots) at predetermined time points after treatment. Immediately freeze the samples in liquid nitrogen and store them at -80°C to preserve RNA integrity.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the frozen plant tissues using a reliable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.
-
RNA Purity and Integrity: Assess the purity of the extracted RNA by measuring the A260/280 and A260/230 ratios using a spectrophotometer. Evaluate RNA integrity using agarose gel electrophoresis or a bioanalyzer to ensure the absence of degradation.
Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture poly(A)-tailed transcripts.
-
cDNA Synthesis: Synthesize first-strand cDNA from the enriched mRNA using reverse transcriptase and random hexamer primers. Subsequently, synthesize the second-strand cDNA.
-
Library Construction: Perform end-repair, A-tailing, and adapter ligation to the double-stranded cDNA fragments. Amplify the resulting library by PCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as Illumina.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Read Mapping: Align the clean reads to a reference genome or transcriptome using a splice-aware aligner like HISAT2 or STAR.
-
Differential Gene Expression Analysis: Quantify gene expression levels and identify DEGs between the GA-treated and control groups using software packages such as DESeq2 or edgeR. Common criteria for identifying DEGs are a fold change ≥ 2 and a false discovery rate (FDR) < 0.05.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the identified DEGs to understand their biological functions and the pathways they are involved in.
Visualizing the Molecular Mechanisms
To better understand the processes involved, the following diagrams illustrate the GA signaling pathway and a typical experimental workflow for comparative transcriptomics.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Simplified Gibberellin (GA) signaling pathway.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Frontiers | Gibberellin Induced Transcriptome Profiles Reveal Gene Regulation of Loquat Flowering [frontiersin.org]
- 3. Transcriptomic Analysis Implies That GA Regulates Sex Expression via Ethylene-Dependent and Ethylene-Independent Pathways in Cucumber (Cucumis sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of Gibberellin Bioassays
Gibberellins (GAs) are a large family of diterpenoid phytohormones that regulate numerous aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1] The precise quantification of bioactive GAs is crucial for research in plant physiology and agricultural science. Bioassays, which measure a biological response to a substance, remain a fundamental tool for estimating the concentration of active GAs in plant extracts. However, the specificity and sensitivity of these assays can vary significantly, making the choice of bioassay critical for obtaining reliable data.
This guide provides an objective comparison of three widely used gibberellin bioassays: the dwarf rice micro-drop bioassay, the barley aleurone bioassay, and the lettuce hypocotyl bioassay. It includes a summary of their relative specificity to different gibberellins, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows.
The Gibberellin Signaling Pathway
Understanding the mechanism of GA action is essential for interpreting bioassay results. The currently accepted model of GA signaling involves the derepression of a signaling pathway. In the absence of GA, DELLA proteins, which are nuclear-localized growth repressors, inhibit GA-responsive genes.[1][2] The perception of GA by its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers the formation of a GA-GID1-DELLA complex.[2][3] This complex is recognized by an F-box protein (e.g., SLY1 in Arabidopsis or GID2 in rice), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of the DELLA repressor allows for the transcription of GA-responsive genes, leading to various growth and developmental processes.
Figure 1. Simplified Gibberellin Signaling Pathway.
Comparison of Gibberellin Bioassay Specificity
The choice of bioassay depends heavily on the specific gibberellins being investigated and the required sensitivity. Different bioassays exhibit varied responses to the vast array of GA structures. The following table summarizes the relative activity of several gibberellins in the dwarf rice, barley aleurone, and lettuce hypocotyl bioassays.
| Gibberellin | Dwarf Rice ('Tan-ginbozu') | Barley Aleurone | Lettuce Hypocotyl |
| GA1 | High | High | Moderate |
| GA3 | High | High | High |
| GA4 | High | High | High |
| GA7 | High | High | High |
| GA8 | Low | Low | Low |
| GA9 | High | High | Moderate |
| GA13 | Low | Low | Low |
| GA20 | High | Low | Low |
| GA24 | High | Inactive | Inactive |
| GA26 | Inactive | Inactive | Inactive |
Data compiled from Crozier et al. (1970). "High" indicates strong activity, "Moderate" indicates noticeable but lesser activity, "Low" indicates weak activity, and "Inactive" indicates no significant response at the tested concentrations.
Discussion of Specificity:
-
Dwarf Rice ('Tan-ginbozu') Bioassay: This assay is sensitive to a broad spectrum of GAs, particularly those in the early C-13 hydroxylation pathway (e.g., GA20) and bioactive forms like GA1, GA3, and GA4. Its wide range of sensitivity makes it an excellent general-purpose bioassay.
-
Barley Aleurone Bioassay: This assay is more specific, responding strongly only to GAs with certain structural features, such as a C-3 hydroxyl group. It is highly sensitive to bioactive GAs like GA1, GA3, and GA4 but shows low or no response to many precursors like GA20. This specificity can be advantageous when trying to quantify only the most biologically active GAs.
-
Lettuce Hypocotyl Bioassay: The lettuce hypocotyl assay shows high sensitivity to GA3 and GA7. However, its response to other GAs can be more variable. It is generally less responsive to certain precursors compared to the dwarf rice assay.
Experimental Protocols and Workflows
Dwarf Rice (Oryza sativa L. cv. 'Tan-ginbozu') Micro-drop Bioassay
This bioassay measures the elongation of the second leaf sheath in response to applied GAs. Dwarf rice mutants are used because their low endogenous GA levels result in a more pronounced and quantifiable response to exogenous application.
Experimental Protocol:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds (e.g., cv. 'Tan-ginbozu') with a 1% sodium hypochlorite solution for 15 minutes, followed by thorough rinsing with sterile distilled water.
-
Sow the sterilized seeds on a 0.8% agar medium in sterile containers.
-
Incubate the seeds in the dark at 30-32°C for 48 hours to promote uniform germination.
-
-
Seedling Growth:
-
After germination, transfer the seedlings to a controlled environment with continuous light (approx. 3000 lux) at 32°C and high humidity for another 24-48 hours, or until the first leaf has emerged and the second leaf sheath is just visible.
-
-
Gibberellin Application:
-
Prepare serial dilutions of GA standards and plant extracts in a solution containing a surfactant (e.g., 0.05% Tween-20 in 50% acetone).
-
Using a micropipette, apply a small droplet (typically 1 µL) of the test solution to the junction between the first leaf blade and leaf sheath.
-
-
Incubation and Measurement:
-
Return the treated seedlings to the controlled growth environment.
-
After 3-4 days, measure the length of the second leaf sheath from the coleoptile node to the ligule of the second leaf.
-
-
Data Analysis:
-
Construct a dose-response curve using the GA standards.
-
Determine the concentration of GA-like substances in the plant extracts by comparing their effect on sheath elongation to the standard curve.
-
Figure 2. Dwarf Rice Micro-drop Bioassay Workflow.
Barley (Hordeum vulgare L.) Aleurone Bioassay
This bioassay is based on the principle that GAs induce the synthesis and secretion of α-amylase from the aleurone layer of cereal grains. The amount of α-amylase produced is proportional to the concentration of bioactive GA.
Experimental Protocol:
-
Seed Preparation:
-
Select uniform barley seeds (e.g., cv. Himalaya).
-
Cut the seeds transversely, discarding the half containing the embryo.
-
Surface sterilize the embryo-less half-seeds with 1% sodium hypochlorite.
-
-
Incubation:
-
Place a set number of half-seeds (e.g., 3-5) in a sterile vial or flask containing a buffered solution (e.g., 1 mL of 20 mM sodium succinate, pH 4.8, with 10 mM CaCl2).
-
Add the GA standards or plant extracts to the vials.
-
Incubate the vials with shaking at 25°C for 24-48 hours.
-
-
Enzyme Assay:
-
After incubation, remove the half-seeds. The surrounding incubation medium now contains the secreted α-amylase.
-
Prepare a starch solution (e.g., 0.2% soluble starch in buffer).
-
Add a small aliquot of the incubation medium to the starch solution and incubate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes).
-
Stop the enzymatic reaction by adding an iodine solution (I2-KI).
-
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm). The breakdown of starch by α-amylase results in a loss of the blue-black color, so lower absorbance indicates higher enzyme activity.
-
Create a standard curve by plotting the change in absorbance against the logarithm of the GA concentration.
-
Calculate the GA concentration in the samples from the standard curve.
-
Figure 3. Barley Aleurone Bioassay Workflow.
Lettuce (Lactuca sativa L.) Hypocotyl Bioassay
This assay measures the elongation of the hypocotyl (the stem of a germinating seedling) in response to GAs. It is a relatively simple and rapid bioassay.
Experimental Protocol:
-
Seed Germination:
-
Sow lettuce seeds (e.g., cv. Grand Rapids) on moist filter paper in petri dishes.
-
Place the dishes under red light for a few minutes to stimulate germination and then transfer to darkness at 25°C for 48 hours.
-
-
Seedling Selection and Incubation:
-
Select uniformly germinated seedlings with hypocotyls of a specific length (e.g., 2-3 mm).
-
Transfer a set number of seedlings (e.g., 10-15) to new petri dishes containing filter paper moistened with a buffered solution (e.g., 2 mM citrate-phosphate buffer, pH 5.0) and the various concentrations of GA standards or plant extracts.
-
-
Growth Conditions:
-
Incubate the petri dishes under continuous white light (e.g., 2000 lux) at 25°C for 48-72 hours. Light is used to inhibit hypocotyl elongation in the control group, thus maximizing the relative effect of the applied GA.
-
-
Measurement and Analysis:
-
After the incubation period, measure the final length of the hypocotyls.
-
Calculate the net elongation (final length - initial length).
-
There is often a linear relationship between hypocotyl elongation and the logarithm of the GA concentration over a specific range. Plot this relationship for the standards to quantify the activity in the unknown samples.
-
Figure 4. Lettuce Hypocotyl Bioassay Workflow.
References
The Dichotomy of Plant Growth: A Comparative Guide to Gibberellic Acid and Paclobutrazol
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of plant growth regulators is paramount. This guide provides an objective comparison of gibberellic acid (GA3), a potent growth promoter, and paclobutrazol (PBZ), a widely used growth retardant. Their antagonistic effects, rooted in the fundamental processes of plant development, offer a powerful tool for manipulating plant architecture and yield.
Gibberellic acid, a naturally occurring plant hormone, is a key regulator of growth and development, promoting cell elongation and division.[1] This results in observable effects such as increased stem length, leaf expansion, and the induction of flowering and seed germination.[1][2] In contrast, paclobutrazol acts as a direct antagonist to gibberellin by inhibiting its biosynthesis.[3][4] Specifically, PBZ blocks the activity of ent-kaurene oxidase, a critical enzyme in the gibberellin synthesis pathway. This inhibition leads to a reduction in internodal growth, resulting in shorter, sturdier stems, and often an increase in root development. The inhibitory effects of paclobutrazol on plant growth can be effectively reversed by the exogenous application of gibberellic acid.
A Comparative Analysis of Physiological Effects: Experimental Data
The antagonistic relationship between gibberellic acid and paclobutrazol has been quantified in numerous studies across various plant species. The following tables summarize key experimental findings, highlighting their opposing impacts on plant morphology and physiology.
| Plant Species | Treatment | Plant Height (cm) | Reference |
| Wheat | Control | - | |
| GA3 (100 ppm) | Non-significant effect | ||
| PBZ (50 ppm) | Non-significant effect | ||
| Pepper | Control | - | |
| PBZ (50 mg/l) | Complete inhibition of stem elongation | ||
| PBZ (50 mg/l) + GA3 | Resumption of stem elongation | ||
| Radish | Control (H2O) | - | |
| GA3 (150 mg/L) | Enhanced shoot growth | ||
| PBZ (50 mg/L) | Decreased development in aerial parts | ||
| Schefflera arboricola | Control | - | |
| GA3 (300 ppm) | Highest plant height | ||
| PBZ (450 ppm) | Shortest plant | ||
| Tomato | Control | - | |
| GA3 (5, 10, 15 ppm) | No significant effect | ||
| PBZ (250, 500, 750 ppm) | Decreased plant height |
| Plant Species | Treatment | Root Growth | Reference |
| Pepper | Control | - | |
| PBZ (0.5-50 mg/l) | Stimulated root development | ||
| PBZ (50 mg/l) + GA3 | Reduced root weight gain | ||
| Radish | Control (H2O) | - | |
| GA3 (150 mg/L) | Inhibited tuberous root growth | ||
| PBZ (50 mg/L) | Enhanced taproot growth | ||
| Schefflera arboricola | Control | - | |
| GA3 (200 ppm) | Increased fresh weight of roots | ||
| PBZ (450 ppm) | Highest fresh and dry weight of roots |
| Plant Species | Treatment | Leaf Chlorophyll Content | Reference |
| Pepper | Control | - | |
| PBZ (0.5-50 mg/l) | Increased leaf chlorophyll | ||
| PBZ (50 mg/l) + GA3 | Reduction in chlorophyll in new leaves | ||
| Schefflera arboricola | Control | - | |
| GA3 (300 ppm) | Increased chlorophyll a, b, and carotenoids | ||
| PBZ (450 ppm) | Increased chlorophyll a, b, and carotenoids | ||
| Radish | PBZ (50 mg/L) | Higher chlorophyll accumulation (darker green leaves) |
| Plant Species | Treatment | Yield Parameters | Reference |
| Wheat (Late Sown) | Control | - | |
| GA3 (100 ppm) | Increased test weight | ||
| PBZ (50 ppm) | Enhanced grain weight per ear, grain number per ear, test weight, and grain yield per plant | ||
| Tomato | Control | - | |
| GA3 (5, 10, 15 ppm) | Increased fruit production per sample | ||
| PBZ (250, 500, 750 ppm) | Increased flowering | ||
| Radish | PBZ (50 mg/L) | Root weight 33% higher than GA3 treatment |
Signaling Pathways and Mechanisms of Action
The antagonistic effects of gibberellic acid and paclobutrazol can be understood by examining their roles in plant signaling pathways.
Gibberellic Acid Signaling Pathway
Gibberellic acid initiates a signaling cascade by binding to its soluble receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event promotes the interaction between GID1 and DELLA proteins, which are nuclear repressors of GA responses. The formation of the GA-GID1-DELLA complex targets the DELLA protein for degradation via the 26S proteasome pathway, mediated by an F-box protein (SCFSLY1/GID2). The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of GA-responsive genes that ultimately lead to plant growth.
Paclobutrazol's Mechanism of Action
Paclobutrazol's primary mode of action is the inhibition of gibberellin biosynthesis. It specifically targets and inhibits ent-kaurene oxidase, a cytochrome P450 monooxygenase, which catalyzes a key step in the GA biosynthetic pathway: the oxidation of ent-kaurene to ent-kaurenoic acid. By blocking this step, paclobutrazol effectively reduces the endogenous levels of bioactive gibberellins, leading to the characteristic growth retardant effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature.
Gibberellic Acid Extraction and Quantification
A common method for extracting and quantifying endogenous gibberellic acid involves the following steps:
-
Homogenization: Plant tissue is homogenized in a suitable solvent, often 80% methanol.
-
Purification: The extract is partitioned against ethyl acetate to remove pigments and other interfering substances. The pH of the aqueous phase is then adjusted to 2.5.
-
Extraction: The acidified aqueous phase is partitioned with diethyl ether to extract the gibberellins. The ether phase is collected and dried.
-
Quantification: The dried residue is dissolved in absolute methanol and analyzed using High-Performance Liquid Chromatography (HPLC).
Measurement of Lipid Peroxidation
Lipid peroxidation, an indicator of oxidative stress, can be assessed by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
-
Homogenization: A leaf sample is homogenized in 0.1% trichloroacetic acid (TCA).
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris.
-
Reaction: The supernatant is mixed with 0.5% thiobarbituric acid in 20% TCA.
-
Incubation: The mixture is heated at 95°C for 30 minutes and then rapidly cooled on ice.
-
Spectrophotometry: After a final centrifugation, the absorbance of the supernatant is measured at specific wavelengths to determine the TBARS content.
Conclusion
The antagonistic actions of gibberellic acid and paclobutrazol provide a clear and potent example of hormonal regulation in plant development. While GA3 promotes extensive vegetative growth, PBZ curtails it, often redirecting resources to enhance root systems and reproductive structures. For researchers in agriculture and horticulture, the judicious application of these compounds, based on a thorough understanding of their mechanisms, allows for precise control over plant growth, leading to improved crop quality and yield. In the realm of drug discovery, the signaling pathways they modulate offer potential targets for the development of novel agrochemicals. The experimental data and protocols presented here serve as a foundational guide for further investigation into this critical area of plant science.
References
Safety Operating Guide
Proper Disposal of Gibberellic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of gibberellic acid, ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle gibberellic acid waste with appropriate personal protective equipment (PPE) to minimize exposure risks. Handle all waste in accordance with local, state, and federal regulations.[1]
Table 1: Personal Protective Equipment (PPE) for Handling Gibberellic Acid Waste
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2][3] | Protects against dust particles and splashes. Gibberellic acid can cause serious eye irritation.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC or neoprene). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat, cotton overalls, or other protective clothing. | Minimizes skin exposure to dust or spills. |
| Respiratory Protection | NIOSH/MSHA-approved respirator for nuisance dust exposure. | Required when handling the powder form, if dust is generated, or if ventilation is inadequate. |
Step-by-Step Disposal Procedures
The appropriate disposal method for gibberellic acid depends on the form of the waste (e.g., unused product, contaminated materials, or empty containers) and local regulations.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is pure gibberellic acid, a dilute solution, or material contaminated with gibberellic acid (e.g., spill cleanup materials, used gloves).
-
Segregate Waste: Keep gibberellic acid waste separate from other chemical waste streams to avoid unintended reactions. Store in a suitable, closed, and clearly labeled container for disposal.
Step 2: Managing Spills and Contaminated Materials
In case of a spill, follow these procedures for cleanup and disposal:
-
Ensure Safety: Wear the appropriate PPE as detailed in Table 1. Remove all sources of ignition if a flammable solvent is involved.
-
Contain the Spill: Prevent the spill from entering drains or waterways. For larger spills, use inert absorbent materials like sand or clay to create a dike.
-
Clean the Spill:
-
Solid Spills: Gently sweep or shovel the material into a suitable container for disposal. To minimize dust, you can dampen the solid material with water or ethanol before sweeping.
-
Liquid Spills: Absorb the spill with an inert material and place it in a sealed container for disposal.
-
-
Decontaminate the Area: Wash the spill site with a soap and water solution after the material has been removed. Ventilate the area thoroughly.
-
Dispose of Cleanup Materials: All contaminated items, including absorbent materials, gloves, and wipes, must be placed in a sealed bag or container and disposed of as hazardous waste.
Step 3: Disposal of Unused Product and Contaminated Solutions
Disposal of pure or unused gibberellic acid must be handled by a licensed professional service, as direct disposal into the environment is prohibited.
-
Consult Regulations: All waste must be handled in accordance with local, state, and federal regulations. These regulations will dictate the approved disposal methods in your area.
-
Contact a Licensed Waste Disposal Service: This is the most recommended method for final disposal. A professional service can ensure the material is handled and disposed of in a compliant manner.
-
Prepare for Disposal: If required, you may need to dissolve or mix the material with a combustible solvent for incineration. This should only be done following the specific instructions of the waste disposal facility.
Step 4: Handling and Disposing of Empty Containers
Empty containers may retain chemical residues and should be treated as hazardous until properly decontaminated.
-
Decontaminate: Triple rinse the container with a suitable solvent (e.g., water). Add the rinsate to the application equipment or collect it for disposal as chemical waste.
-
Final Disposal:
-
If the container cannot be sufficiently cleaned, puncture it to prevent reuse and dispose of it at an authorized landfill.
-
Cleaned containers may be recycled or disposed of according to local authority regulations.
-
Never burn empty containers.
-
Table 2: Approved Disposal Methods for Gibberellic Acid Waste
| Disposal Method | Description | Key Considerations |
| Licensed Waste Disposal Service | Engage a certified company to collect and manage the chemical waste. | The most recommended and safest option. Ensures compliance with all regulations. |
| Chemical Incineration | The material is burned in a licensed incinerator, often after being mixed with a combustible solvent. | Must be performed in a licensed facility equipped with afterburners and scrubbers. |
| Authorized Landfill | Disposal by burial in a landfill specifically licensed to accept chemical waste. | Primarily for decontaminated containers or encapsulated solid waste as permitted by local law. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of gibberellic acid waste.
Caption: Gibberellic Acid Disposal Decision Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
